molecular formula C12H7ClN2S B064367 4-Chloro-5-phenylthieno[2,3-d]pyrimidine CAS No. 182198-35-2

4-Chloro-5-phenylthieno[2,3-d]pyrimidine

Numéro de catalogue: B064367
Numéro CAS: 182198-35-2
Poids moléculaire: 246.72 g/mol
Clé InChI: WONOKVSIDWOIGC-UHFFFAOYSA-N
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Description

4-Chloro-5-phenylthieno[2,3-d]pyrimidine is a versatile and high-value chemical scaffold extensively utilized in medicinal chemistry and drug discovery research. This heterocyclic compound serves as a critical synthetic intermediate for the development of novel kinase inhibitors, particularly targeting protein kinases involved in oncogenic signaling pathways and inflammatory diseases. Its core structure, featuring a chlorinated pyrimidine fused to a phenyl-substituted thiophene, presents an optimal platform for structure-activity relationship (SAR) studies through facile nucleophilic aromatic substitution at the C4 chlorine position. This allows researchers to efficiently generate diverse libraries of analogues by introducing various amine-containing side chains. The compound's inherent planar, aromatic geometry facilitates potent interactions with the ATP-binding pockets of a wide range of kinases. Consequently, its primary research value lies in the synthesis and biological evaluation of potential therapeutic agents for oncology, with additional applications in immunology and antiviral research. Supplied at a high purity, this building block is intended for use in hit-to-lead optimization campaigns and probe molecule development, providing researchers with a reliable starting point to explore new chemical space and investigate complex biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-chloro-5-phenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H7ClN2S/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONOKVSIDWOIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351765
Record name 4-chloro-5-phenylthieno[2,3-d]pyrimidine
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Molecular Weight

246.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182198-35-2
Record name 4-chloro-5-phenylthieno[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-phenylthieno[2,3-d]pyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-phenylthieno[2,3-d]pyrimidine: Chemical Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities. As a bioisostere of purine, this scaffold has been extensively explored for the development of novel therapeutic agents. This technical guide focuses on a key derivative, 4-Chloro-5-phenylthieno[2,3-d]pyrimidine, providing a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and significant role in drug discovery, particularly in the development of kinase and topoisomerase inhibitors for anticancer therapy.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core with a chloro substituent at the 4-position and a phenyl group at the 5-position.

Chemical Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 182198-35-2[1]
Molecular Formula C12H7ClN2S[1]
Molecular Weight 246.72 g/mol
Melting Point 130 °C
Appearance Slightly yellowish crystalline solid[2]
Solubility Soluble in Dichloromethane and DMSO[2]

Synthesis

The synthesis of this compound and its derivatives generally follows a well-established multi-step pathway, commencing with the versatile Gewald reaction to construct the core thiophene ring.

General Synthetic Workflow

The overall synthetic strategy involves three key stages:

  • Gewald Reaction: Formation of a 2-aminothiophene-3-carbonitrile intermediate.

  • Cyclization: Construction of the thieno[2,3-d]pyrimidin-4(3H)-one ring.

  • Chlorination: Introduction of the chloro group at the 4-position.

Synthesis_Workflow start Reactants: - Phenylacetonitrile - Aldehyde/Ketone - Elemental Sulfur - Base (e.g., Morpholine) gewald Gewald Reaction start->gewald intermediate1 2-Amino-4-phenylthiophene-3-carbonitrile gewald->intermediate1 cyclization Cyclization (e.g., with Formamide or Formic Acid) intermediate1->cyclization intermediate2 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one cyclization->intermediate2 chlorination Chlorination (e.g., with POCl3) intermediate2->chlorination product This compound chlorination->product

A high-level overview of the synthesis of this compound.
Experimental Protocols

The following are generalized experimental protocols based on literature for the synthesis of the thieno[2,3-d]pyrimidine scaffold. Specific reaction conditions may need optimization for the 5-phenyl derivative.

Step 1: Gewald Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes.[3] It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[3]

  • Reactants: Phenylacetonitrile, an appropriate aldehyde or ketone, elemental sulfur, and a base (e.g., morpholine or triethylamine).

  • Procedure:

    • To a solution of the carbonyl compound and α-cyanoester in a suitable solvent (e.g., ethanol or DMF), add elemental sulfur.

    • Add the base dropwise while stirring.

    • The reaction mixture is typically heated to reflux for several hours.

    • Upon completion, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Step 2: Cyclization to 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one

The 2-aminothiophene-3-carbonitrile intermediate is then cyclized to form the pyrimidinone ring.

  • Reactants: 2-Amino-4-phenylthiophene-3-carbonitrile and a one-carbon synthon like formamide or formic acid.

  • Procedure:

    • A mixture of the 2-aminothiophene intermediate and formamide (or formic acid) is heated at a high temperature (typically 150-180 °C) for several hours.[4]

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed, and dried.

Step 3: Chlorination to this compound

The final step involves the conversion of the hydroxyl group of the pyrimidinone to a chloro group.

  • Reactants: 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one and a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Procedure:

    • A suspension of the thieno[2,3-d]pyrimidin-4(3H)-one in an excess of POCl₃ is heated to reflux.

    • A catalytic amount of a base like N,N-dimethylaniline may be added to facilitate the reaction.

    • The reaction is refluxed for several hours until the starting material is consumed (monitored by TLC).

    • The excess POCl₃ is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield the final product.

Biological Activity and Therapeutic Potential

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies. The 4-chloro position serves as a crucial handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with a wide range of biological activities.

Kinase Inhibition

Many derivatives of this compound have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

VEGFR-2 Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against VEGFR-2.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Migration, Survival Nucleus->Proliferation Inhibitor 4-Chloro-5-phenylthieno [2,3-d]pyrimidine Derivatives Inhibitor->VEGFR2 Inhibition

Simplified VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.
Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that modulates the topology of DNA, playing a critical role in DNA replication, transcription, and chromosome segregation. Inhibitors of topoisomerase II are effective anticancer agents as they lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.

Mechanism of Topoisomerase II Inhibition:

Topoisomerase II functions by creating a transient double-strand break in one DNA duplex (the G-segment) to allow another DNA duplex (the T-segment) to pass through, after which the break is religated.[5][6] Topoisomerase II inhibitors, including certain thieno[2,3-d]pyrimidine derivatives, stabilize the covalent complex between the enzyme and the cleaved DNA, preventing the religation step.[6]

Topoisomerase_II_Mechanism start DNA Crossover topoII Topoisomerase II start->topoII g_segment G-segment Cleavage topoII->g_segment t_segment T-segment Passage g_segment->t_segment inhibitor 4-Chloro-5-phenylthieno [2,3-d]pyrimidine Derivatives (Topoisomerase II Poisons) religation G-segment Religation t_segment->religation resolved Resolved DNA religation->resolved inhibitor->religation Inhibition cleavage_complex Stable Cleavage Complex inhibitor->cleavage_complex Stabilization apoptosis Apoptosis cleavage_complex->apoptosis

Mechanism of action of Topoisomerase II and its inhibition by thieno[2,3-d]pyrimidine derivatives.[5][6]

Conclusion

This compound is a versatile and highly valuable scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro position make it an ideal starting point for the development of a wide array of derivatives. The demonstrated efficacy of these derivatives as inhibitors of crucial cancer-related targets like VEGFR-2 and Topoisomerase II underscores the therapeutic potential of this chemical class. Further exploration and optimization of this scaffold are likely to yield novel and effective drug candidates for the treatment of cancer and other diseases. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of this compound in their research endeavors.

References

Synthesis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the core chemical scaffold, 4-Chloro-5-phenylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Thieno[2,3-d]pyrimidine derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant biological context.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process commencing with the versatile Gewald reaction to construct the initial thiophene ring. This is followed by cyclization to form the fused pyrimidine ring system and subsequent chlorination to yield the final product.

Synthesis_Workflow A Acetophenone + Malononitrile + Sulfur B 2-Amino-4-phenylthiophene-3-carbonitrile A->B Gewald Reaction (Base catalyst, e.g., Morpholine) C 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one B->C Cyclization (Formamide or Formic Acid) D This compound C->D Chlorination (POCl3)

Figure 1: General synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic steps.

Step 1: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile (Gewald Reaction)

This initial step involves a multi-component Gewald reaction to form the substituted thiophene ring.

Materials:

  • Acetophenone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or another suitable base like triethylamine)

  • Ethanol

Procedure:

  • To a solution of acetophenone (1 equivalent) and malononitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • To this suspension, add morpholine (0.5 equivalents) dropwise while stirring.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol or a suitable solvent mixture.

Step 2: Synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one

The synthesized 2-amino-4-phenylthiophene-3-carbonitrile is then cyclized to form the thieno[2,3-d]pyrimidinone core.

Materials:

  • 2-Amino-4-phenylthiophene-3-carbonitrile

  • Formamide (or Formic Acid)

Procedure:

  • A mixture of 2-amino-4-phenylthiophene-3-carbonitrile (1 equivalent) and an excess of formamide is heated to reflux (around 180-200 °C) for 4-6 hours.

  • Alternatively, the thiophene derivative can be refluxed in formic acid for a similar duration.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.

  • The collected solid is washed with water and then cold ethanol to remove any unreacted starting material and solvent.

  • The product can be used in the next step without further purification if a high level of purity is achieved.

Step 3: Synthesis of this compound

The final step is the chlorination of the pyrimidinone to yield the target compound.

Materials:

  • 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst, optional)

Procedure:

  • A mixture of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) and an excess of phosphorus oxychloride (POCl₃) is heated to reflux for 3-5 hours. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • The progress of the reaction is monitored by TLC.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

  • The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or acetonitrile.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates. Yields and melting points are representative and may vary based on specific reaction conditions and the scale of the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
2-Amino-4-phenylthiophene-3-carbonitrileC₁₁H₈N₂S200.2675-85145-148
5-Phenylthieno[2,3-d]pyrimidin-4(3H)-oneC₁₂H₈N₂OS228.2770-80>300
This compoundC₁₂H₇ClN₂S246.7280-90152-155

Biological Context and Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases and have shown significant anti-proliferative activity against several cancer cell lines. One of the key mechanisms of action for similar heterocyclic compounds involves the inhibition of microtubule polymerization and the disruption of critical signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, which are often dysregulated in cancer and inflammatory diseases.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Raf Raf MEK MEK ERK ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Anti-apoptosis) ERK->Transcription IKK IKK IkB IκB NFkB NF-κB NFkB->Transcription Microtubules Microtubules Target 4-Chloro-5-phenyl- thieno[2,3-d]pyrimidine

Figure 2: Potential signaling pathways inhibited by this compound.

Spectroscopic and Synthetic Profile of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, a plausible synthetic pathway, and the general biological context of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine. This molecule belongs to the thieno[2,3-d]pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active molecules, including kinase inhibitors and anticancer agents.[1][2][3][4]

Spectroscopic Data

Precise experimental spectroscopic data for this compound is not extensively reported in publicly available literature. However, based on available data for the title compound and closely related analogs, the following tables summarize the expected and observed spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A proton NMR spectrum for this compound is available, though detailed peak assignments require further experimental confirmation.[5] The expected signals are presented below.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrimidine-H~8.5 - 9.0Singlet
Thiophene-H~7.5 - 8.0Singlet
Phenyl-H~7.3 - 7.8Multiplet

¹³C NMR Data

While specific experimental ¹³C NMR data for this compound is not available, the table below provides predicted chemical shift ranges based on the analysis of structurally similar thieno[2,3-d]pyrimidine derivatives.

CarbonPredicted Chemical Shift (δ, ppm)
C=N (Pyrimidine)150 - 165
C-Cl (Pyrimidine)150 - 160
Quaternary C (Thiophene/Pyrimidine fusion)115 - 170
C-H (Pyrimidine)150 - 155
C-H (Thiophene)120 - 130
C-Phenyl (ipso)130 - 140
C-H (Phenyl)125 - 135
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations, as well as the C-Cl stretch.

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
C=C and C=N Stretching1500 - 1650
C-Cl Stretch600 - 800
Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine isotope (³⁷Cl).

IonExpected m/z
[M]⁺ (for ³⁵Cl)~246.0
[M+2]⁺ (for ³⁷Cl)~248.0

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of the thieno[2,3-d]pyrimidine scaffold, typically involving the cyclization of a 2-aminothiophene precursor.[6][7][8]

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process, starting from commercially available reagents.

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidine Ring Formation and Chlorination A Phenylacetonitrile E 2-Amino-4-phenyl-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carbonitrile A->E Ethanol, Reflux B Cyclohexanone B->E Ethanol, Reflux C Sulfur C->E Ethanol, Reflux D Amine Base (e.g., Morpholine) D->E Ethanol, Reflux G 5-Phenyl-3,4,6,7,8,9-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one E->G Reflux F Formamide I This compound G->I Reflux H POCl3

Figure 1. Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-5-phenylthiophene-3-carbonitrile (Gewald Reaction)

  • To a stirred solution of phenylacetonitrile and a suitable ketone (e.g., cyclohexanone for a tetrahydrobenzo derivative, or a simpler ketone which after aromatization would lead to the desired phenyl substitution) in ethanol, elemental sulfur is added.

  • A catalytic amount of a secondary amine, such as morpholine or piperidine, is added.

  • The reaction mixture is heated at reflux for several hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one

  • The 2-amino-5-phenylthiophene-3-carbonitrile intermediate is heated at reflux in an excess of formamide or formamide/formic acid mixture.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The mixture is cooled, and the product is precipitated by the addition of water.

  • The solid is collected by filtration, washed with water, and dried.

Step 3: Chlorination to this compound

  • The 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline.

  • The mixture is heated at reflux for several hours.

  • After cooling, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is cautiously quenched with crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).

  • The resulting precipitate, this compound, is collected by filtration, washed with water, and purified, for example, by recrystallization or column chromatography.

Spectroscopic Analysis Workflow

G A Purified this compound B Dissolve in suitable deuterated solvent (e.g., CDCl3, DMSO-d6) A->B D Prepare KBr pellet or dissolve in suitable solvent A->D F Dissolve in suitable solvent for ionization A->F C 1H NMR & 13C NMR Spectroscopy B->C H Structural Elucidation and Data Interpretation C->H E IR Spectroscopy D->E E->H G Mass Spectrometry (e.g., ESI, EI) F->G G->H

Figure 2. General workflow for the spectroscopic analysis of the target compound.

Biological Context and Potential Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not prominent in the surveyed literature. However, the thieno[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in compounds designed to interact with various biological targets, particularly protein kinases.

Numerous studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases.[3][4][9] These include, but are not limited to, Epidermal Growth Factor Receptor (EGFR), Sirtuin 2 (SIRT2), and Rho-associated coiled-coil containing protein kinases (ROCK).[3][9][10] The general mechanism of action for such kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Given this context, it is plausible that this compound could be investigated as an inhibitor of various protein kinases. The diagram below illustrates a generalized kinase signaling pathway that is a common target for thieno[2,3-d]pyrimidine derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Signal Transduction Substrate Substrate Protein Kinase_Cascade->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Transcription_Factor Transcription Factor Phospho_Substrate->Transcription_Factor Activation Inhibitor 4-Chloro-5-phenylthieno [2,3-d]pyrimidine (Hypothetical) Inhibitor->Kinase_Cascade Inhibition Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Gene Expression

Figure 3. A generalized signaling pathway potentially targeted by thieno[2,3-d]pyrimidine derivatives.

Conclusion

This compound is a member of a pharmacologically significant class of compounds. While detailed, publicly accessible experimental data for this specific molecule is limited, this guide provides a robust framework for its synthesis and spectroscopic characterization based on established chemical principles and data from closely related analogs. The thieno[2,3-d]pyrimidine core suggests a strong potential for biological activity, particularly in the realm of kinase inhibition, making this and similar molecules attractive candidates for further investigation in drug discovery programs. Future research should focus on the definitive synthesis and comprehensive spectroscopic and biological evaluation of this compound to fully elucidate its properties and therapeutic potential.

References

Technical Guide: 4-Chloro-5-phenylthieno[2,3-d]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

PropertyValue
IUPAC Name 4-Chloro-5-phenylthieno[2,3-d]pyrimidine
CAS Number 182198-35-2[1][2]
Molecular Formula C12H7ClN2S[1]
Molecular Weight 246.72 g/mol [1]
Synonyms AKOS 90534, AKOS NCG-0083, BUTTPARK 30/08-39, THIENO[2,3-D]PYRIMIDINE, 4-CHLORO-5-PHENYL-[1]

Introduction to Thieno[2,3-d]pyrimidines

The thieno[2,3-d]pyrimidine scaffold is a core structure in many biologically active compounds, demonstrating a wide range of therapeutic potential. As bioisosteres of purines, these compounds have been extensively investigated for their roles as anti-inflammatory, anti-cancer, and antimicrobial agents. This guide provides a technical overview of this compound and its structurally related analogs, focusing on their synthesis, biological activities, and mechanisms of action.

Synthesis Strategies

General Synthesis Workflow:

Synthesis_Workflow General Synthesis of Thieno[2,3-d]pyrimidines A Starting Materials (e.g., Cyclohexanone, Ethyl Cyanoacetate, Sulfur) B Gewald Reaction A->B Morpholine C 2-Aminothiophene Derivative B->C D Cyclization (e.g., with Chloro-formamidine hydrochloride) C->D E Thieno[2,3-d]pyrimidin-4-one D->E F Chlorination (e.g., POCl3, PCl5) E->F G 4-Chloro-thieno[2,3-d]pyrimidine Derivative F->G

Caption: Generalized synthetic workflow for thieno[2,3-d]pyrimidine derivatives.

A typical chlorination step to convert the 4-oxo intermediate to the 4-chloro derivative involves refluxing with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅)[3].

Biological Activity and Quantitative Data of Analogs

Derivatives of the thieno[2,3-d]pyrimidine scaffold have shown significant activity in various biological assays. The following tables summarize the quantitative data for several analogs.

Table 1: Anti-proliferative Activity of Tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine Analogs[6]
Compound IDModificationIC50 (nM) in MDA-MB-435 cells
4 2-NH₂ analog9.0
5 2-CH₃ analog< 40
7 2-H analog< 40
6, 8, 10, 12, 13 Various substitutions53-125
Table 2: MIF2 Tautomerase Inhibitory Activity of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Analogs[7]
Compound IDModificationIC50 (µM)
3a (R110) -15 ± 0.8
3b Bromo-substituted7.2 ± 0.6
5d Optimized inhibitor1.0
4-CPPC Positive Control47 ± 7.2
Table 3: Anti-plasmodial Activity of Tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine Derivatives against P. falciparum (W2 strain)[4]
Compound IDIC50 (µM)
F4 0.75
F16 0.74

Signaling Pathways and Mechanism of Action

Several thieno[2,3-d]pyrimidine derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Mechanism

Certain tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine derivatives have demonstrated anti-inflammatory properties by inhibiting the activation of NF-κB and MAPK signaling pathways in macrophages[6].

Anti_Inflammatory_Pathway Inhibition of Inflammatory Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Phosphorylation TLR4->MAPK I_B_alpha IκBα Degradation TLR4->I_B_alpha Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, Cytokines) MAPK->Inflammatory_Genes NF_kappa_B NF-κB Nuclear Translocation I_B_alpha->NF_kappa_B NF_kappa_B->Inflammatory_Genes Thieno_Derivative Thieno[2,3-d]pyrimidine Derivative Thieno_Derivative->MAPK Thieno_Derivative->I_B_alpha

Caption: Inhibition of NF-κB and MAPK pathways by thieno[2,3-d]pyrimidine analogs.

Anti-cancer Mechanism

The anti-cancer activity of some analogs is attributed to the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis[7]. Other derivatives have been found to inhibit D-dopachrome tautomerase (MIF2), an enzyme implicated in cancer progression, which in turn deactivates the MAPK pathway[8][9].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of thieno[2,3-d]pyrimidine derivatives.

MIF2 Tautomerase Activity Assay[7]
  • Reagents and Buffer: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 10% DMSO. The substrate used is 4-hydroxyphenylpyruvate (4-HPP) or its analogs like 4-chlorophenylpyruvate (4-CPP).

  • Enzyme and Inhibitor Preparation: Recombinant human MIF2 is used. The test compounds are dissolved in DMSO.

  • Assay Procedure:

    • Add 180 µL of the reaction buffer to a 96-well plate.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 10 µL of the MIF2 enzyme solution.

    • Incubate the mixture at room temperature.

    • Initiate the reaction by adding the substrate (e.g., 4-CPP).

    • Monitor the decrease in absorbance at a specific wavelength (e.g., 312 nm for 4-CPP) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (SRB) Assay[6]
  • Cell Culture: Plate cancer cells (e.g., MDA-MB-435) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with sulforhodamine B (SRB) dye.

  • Solubilization and Measurement: Solubilize the bound dye with a Tris-based solution and measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Western Blot Analysis for Signaling Pathway Proteins[8]
  • Cell Lysis: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., p-MAPK, IκBα, NF-κB p65).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

Experimental_Workflow General Experimental Workflow for Biological Evaluation A Compound Synthesis and Characterization B In vitro Enzyme Assays (e.g., MIF2 Tautomerase) A->B C Cell-based Assays (e.g., Proliferation, Cytotoxicity) A->C F Lead Optimization B->F D Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) C->D E In vivo Studies (e.g., Animal Models of Disease) D->E D->F E->F

Caption: A typical workflow for the biological evaluation of novel compounds.

Conclusion

While specific experimental data for this compound is limited in the public domain, the extensive research on its analogs highlights the significant potential of the thieno[2,3-d]pyrimidine scaffold in drug discovery. The information presented in this guide, drawn from studies on closely related compounds, provides a valuable resource for researchers and professionals in the field, offering insights into the synthesis, biological activities, and mechanisms of action of this important class of heterocyclic compounds. Further investigation into the specific properties of this compound is warranted to fully elucidate its therapeutic potential.

References

The Rising Therapeutic Potential of Thieno[2,3-d]pyrimidines: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural similarity to the purine core allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics. This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel thieno[2,3-d]pyrimidine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Signaling Cascades

Thieno[2,3-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.

Kinase Inhibition: A Primary Mechanism of Action

A significant number of novel thieno[2,3-d]pyrimidines have been designed and synthesized as potent kinase inhibitors. These compounds have shown remarkable activity against key kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-Kinase (PI3K).

Table 1: Anticancer Activity of Novel Thieno[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Cell LineReference
Series A
Compound 17fVEGFR-20.23-[1]
2.80HCT-116[1]
4.10HepG2[1]
Compound 8bVEGFR-20.005-[2]
Compound 8eVEGFR-20.0039-[2]
Series B
Compound 10bEGFR, PI3K (in silico)19.4MCF-7[3]
Compound 10eEGFR, PI3K (in silico)14.5MCF-7[3]
Series C
Compound 14Not specified22.12MCF-7[4]
Compound 13Not specified22.52MCF-7[4]
Compound 9Not specified27.83MCF-7[4]
Compound 12Not specified29.22MCF-7[4]
Series D
Compound 5gNot specified18.87 (µg/mL)MCF-7[5]
Compound 5dNot specified40.74 (µg/mL)HeLa[5]

Note: IC50 values are presented as reported in the literature. Please refer to the original publications for detailed experimental conditions.

Signaling Pathways in Cancer Targeted by Thieno[2,3-d]pyrimidines

The anticancer effects of these derivatives are often mediated through the modulation of critical signaling pathways. For instance, inhibition of VEGFR-2 disrupts the downstream signaling cascade responsible for angiogenesis, a process vital for tumor growth and metastasis. Similarly, targeting EGFR, including the resistant T790M mutant, can halt uncontrolled cell proliferation in non-small cell lung cancer (NSCLC).[6] Furthermore, the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is another key target of this class of compounds.[7]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno_pyrimidine->VEGFR2

VEGFR-2 Signaling Pathway Inhibition.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR (including T790M mutant) EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno_pyrimidine->EGFR

EGFR Signaling Pathway Inhibition.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Certain thieno[2,3-d]pyrimidine derivatives have exhibited promising anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.

Table 2: Anti-inflammatory Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDAssayResultReference
Compound 7cCarrageenan-induced paw edemaSignificant activity[8]
Compound 9bCarrageenan-induced paw edemaSignificant activity[8]

Note: The table summarizes qualitative findings. For detailed quantitative data, please refer to the original publications.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Thieno[2,3-d]pyrimidines have demonstrated activity against a range of bacterial and fungal pathogens, highlighting their potential as a new class of anti-infective drugs.[9][10]

Table 3: Antimicrobial Activity of Novel Thieno[2,3-d]pyrimidine Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Compound 8iiiStaphylococcus aureus-[9]
Escherichia coli-[9]
Candida spp.-[9]
Compound 12iiStaphylococcus aureus-[9]
Escherichia coli-[9]
Compound 9bAspergillus fumigatus-[5]
Candida albicans-[5]
Staphylococcus aureus-[5]
Bacillus subtilis-[5]
Salmonella sp.-[5]
Escherichia coli-[5]

Note: MIC (Minimum Inhibitory Concentration) values were reported as significant but specific quantitative data was not available in the abstract. The reference indicates the compound showed strong effects. For detailed quantitative data, please refer to the original publications.

Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of thieno[2,3-d]pyrimidine derivatives, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][13]

Workflow for MTT Assay

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate (1,000-100,000 cells/well) start->plate_cells incubate1 Incubate for 6-24 hours plate_cells->incubate1 add_compounds Add thieno[2,3-d]pyrimidine derivatives at various concentrations incubate1->add_compounds incubate2 Incubate for 16-48 hours add_compounds->incubate2 add_mtt Add 10 µL MTT Reagent (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (until purple precipitate is visible) add_mtt->incubate3 add_detergent Add 100 µL Detergent Reagent (e.g., DMSO) to solubilize formazan incubate3->add_detergent incubate4 Incubate for 2 hours at room temperature in the dark add_detergent->incubate4 read_absorbance Record absorbance at 570 nm using a microplate reader incubate4->read_absorbance end End read_absorbance->end

A generalized workflow for an MTT-based cytotoxicity assay.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubate for an appropriate period (e.g., 16-48 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

In Vitro Kinase Inhibition Assay

These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.

General Procedure for a Kinase-Glo® type Assay: [14]

  • Reaction Setup: In a 384-well plate, add 0.5 µL of the inhibitor (or vehicle control), followed by 4 µL of a mixture containing the kinase and its lipid substrate.

  • Initiation: Start the kinase reaction by adding 0.5 µL of 250 µM ATP.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to evaluate the anti-inflammatory activity of test compounds.[15][16][17]

Procedure:

  • Animal Dosing: Administer the thieno[2,3-d]pyrimidine derivative to the test animals (e.g., rats or mice) via an appropriate route (e.g., intraperitoneally or orally).

  • Induction of Inflammation: After a predetermined time (e.g., 30 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal to induce localized edema.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition is then determined by comparing the paw volume of the treated group with that of the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the thieno[2,3-d]pyrimidine derivative in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a colorimetric indicator like resazurin.[18]

Conclusion

The thieno[2,3-d]pyrimidine scaffold continues to be a source of promising new therapeutic agents with a diverse range of biological activities. The derivatives discussed in this guide demonstrate significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The provided data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers in the field, aiming to accelerate the discovery and development of novel thieno[2,3-d]pyrimidine-based drugs. Further investigation into the structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies are warranted to fully realize the therapeutic potential of this versatile heterocyclic system.

References

4-Chloro-5-phenylthieno[2,3-d]pyrimidine: A Technical Guide on its Inferred Mechanism of Action as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases. This technical guide focuses on the specific derivative, 4-Chloro-5-phenylthieno[2,3-d]pyrimidine (CAS No. 182198-35-2). While direct and extensive biological data for this exact compound is limited in publicly available literature, its structural features strongly suggest a mechanism of action as a kinase inhibitor. This document synthesizes information from studies on structurally related thieno[2,3-d]pyrimidine derivatives to infer the probable kinase targets, mechanism of action, and relevant signaling pathways for this compound. It also provides representative experimental protocols for assessing the activity of such compounds.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Kinase Inhibition

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, enabling it to interact with the ATP-binding site of a wide range of protein kinases.[1] Kinases are a family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The versatility of the thieno[2,3-d]pyrimidine scaffold allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against specific kinase targets.

The subject of this guide, this compound, possesses two key substituents that are common in potent kinase inhibitors:

  • 4-Chloro Group: The chlorine atom at the 4-position of the pyrimidine ring is an excellent leaving group. This feature is often exploited in the synthesis of more complex derivatives, where the chloro group is displaced by various amine-containing moieties. These moieties can then form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common binding motif for Type I kinase inhibitors.

  • 5-Phenyl Group: The phenyl group at the 5-position of the thiophene ring is a bulky, hydrophobic substituent. This group is likely to occupy a hydrophobic pocket within the kinase active site, contributing to the overall binding affinity and potentially influencing selectivity for certain kinases over others.

While direct evidence is pending, a patent for the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors lists this compound as a key intermediate, strongly suggesting its utility as a scaffold for kinase inhibitor development.[2] Another patent indicates its use in the preparation of potassium channel inhibitors, highlighting the diverse biological potential of this scaffold.

Inferred Kinase Targets and Signaling Pathways

Based on the extensive research on analogous thieno[2,3-d]pyrimidine derivatives, this compound is likely to exhibit inhibitory activity against one or more of the following kinase families and their associated signaling pathways:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases: Several thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis (the formation of new blood vessels) which is crucial for tumor growth and metastasis.[3] Inhibition of VEGFR-2 blocks the downstream signaling cascade, primarily the PI3K-Akt and RAS-MEK-ERK pathways.

  • Phosphoinositide 3-Kinases (PI3Ks): As mentioned, this compound is a known intermediate in the synthesis of PI3K inhibitors.[2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers.[4]

  • Other Tyrosine Kinases: The thieno[2,3-d]pyrimidine scaffold has also been shown to be effective in targeting other tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and FMS-like Tyrosine Kinase 3 (FLT3).

Below are diagrams illustrating the potential points of intervention for a this compound-based inhibitor within these key signaling pathways.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Angiogenesis PKC->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-Chloro-5-phenylthieno [2,3-d]pyrimidine (Inferred Target) Inhibitor->VEGFR2

Caption: Inferred inhibition of the VEGFR-2 signaling pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 4-Chloro-5-phenylthieno [2,3-d]pyrimidine (Inferred Target) Inhibitor->PI3K

Caption: Inferred inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize the inhibitory activities of various thieno[2,3-d]pyrimidine derivatives against different kinases and cancer cell lines. This data, extracted from the cited literature, can serve as a benchmark for the expected potency of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
17f VEGFR-20.23 ± 0.03[3]
Sorafenib (Reference) VEGFR-20.23 ± 0.04[3]
6a PI3Kα0.002[4]
7a PI3Kα0.003[4]

Table 2: In Vitro Anti-proliferative Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
17f HCT-116 (Colon)2.80 ± 0.16[3]
17f HepG2 (Liver)4.10 ± 0.45[3]
6a H460 (Lung)0.42[4]
7a T47D (Breast)1.52[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the kinase inhibitory potential of thieno[2,3-d]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Representative Protocol for VEGFR-2)

This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay.

Kinase_Assay_Workflow Start Start CompoundPrep Prepare serial dilutions of This compound Start->CompoundPrep Incubation1 Incubate compound and reaction mixture at room temperature CompoundPrep->Incubation1 ReactionMix Prepare reaction mixture: VEGFR-2 enzyme, biotinylated peptide substrate, ATP in kinase buffer ReactionMix->Incubation1 DetectionMix Add detection mixture: Europium-labeled anti-phospho-antibody and streptavidin-XL665 Incubation1->DetectionMix Incubation2 Incubate in the dark at room temperature DetectionMix->Incubation2 Readout Read HTRF signal on a fluorescence plate reader Incubation2->Readout Analysis Calculate % inhibition and IC50 values Readout->Analysis End End Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A series of dilutions are then made in assay buffer to achieve the desired final concentrations.

  • Kinase Reaction: The reaction is typically performed in a 384-well plate. The reaction mixture contains the kinase (e.g., recombinant human VEGFR-2), a biotinylated peptide substrate, and ATP in a kinase assay buffer.

  • Incubation: The test compound dilutions are added to the wells, followed by the kinase reaction mixture. The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: A detection mixture containing a europium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 is added to the wells.

  • Signal Reading: After another incubation period in the dark, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell-Based Anti-proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT-116, HepG2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.01 to 100 µM) and incubated for a specified period (e.g., 72 hours). A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, is determined from a dose-response curve.

Conclusion and Future Directions

While direct experimental data on the kinase inhibitory profile of this compound is not yet widely published, its chemical structure, coupled with the extensive body of research on the thieno[2,3-d]pyrimidine scaffold, provides a strong basis for inferring its mechanism of action as a kinase inhibitor. The presence of a 4-chloro substituent makes it an ideal starting point for the synthesis of a library of derivatives with potentially high potency and selectivity against various kinases implicated in cancer and other diseases.

Future research should focus on the direct biological evaluation of this compound and its derivatives against a panel of kinases to identify its primary targets. Subsequent cell-based assays and in vivo studies will be crucial to validate its therapeutic potential. The detailed experimental protocols and inferred signaling pathways presented in this guide provide a solid framework for initiating such investigations.

References

In Silico ADME and Toxicity Prediction of Thieno[2,3-d]pyrimidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology.[1][2][3][4] Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in the drug discovery pipeline to minimize late-stage failures and reduce development costs.[5][6] This technical guide provides an in-depth overview of the in silico methods used to predict the ADMET profiles of thieno[2,3-d]pyrimidine analogs, complete with detailed experimental protocols, illustrative data, and workflow visualizations.

Quantitative Data Presentation: Predicted ADMET Profiles

Comprehensive in silico screening of drug candidates involves the prediction of a wide array of physicochemical, pharmacokinetic, and toxicological properties. While specific quantitative data for novel thieno[2,3-d]pyrimidine analogs are often proprietary, the following tables present illustrative predicted data for a set of hypothetical analogs. This data is representative of the output from various computational models and serves as a template for presenting and comparing the ADMET profiles of new chemical entities.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Illustrative Thieno[2,3-d]pyrimidine Analogs

ParameterAnalog 1Analog 2Analog 3Optimal RangePrediction Tool(s)
Physicochemical Properties
Molecular Weight ( g/mol )350.4410.5450.6< 500SwissADME, admetSAR
LogP (Lipophilicity)2.83.54.21 - 4SwissADME, admetSAR
LogS (Aqueous Solubility)-3.5-4.2-5.1> -4SwissADME, admetSAR
pKa (Acidic)8.58.2N/AN/AADMET Predictor™
pKa (Basic)4.24.53.9N/AADMET Predictor™
H-Bond Donors121≤ 5SwissADME
H-Bond Acceptors567≤ 10SwissADME
Pharmacokinetics (ADME)
Human Intestinal Absorption (%)928575> 80%admetSAR
Caco-2 Permeability (nm/s)25 x 10⁻⁶18 x 10⁻⁶12 x 10⁻⁶> 20 x 10⁻⁶admetSAR, PreADMET
Blood-Brain Barrier (BBB) PermeationLowLowVery LowLow (for non-CNS targets)admetSAR, SwissADME
P-glycoprotein (P-gp) SubstrateNoYesYesNoSwissADME
CYP1A2 InhibitorNoNoYesNoSwissADME, admetSAR
CYP2C9 InhibitorNoYesYesNoSwissADME, admetSAR
CYP2D6 InhibitorNoNoNoNoSwissADME, admetSAR
CYP3A4 InhibitorNoYesYesNoSwissADME, admetSAR
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoYesNoVariesadmetSAR

Data in this table is illustrative and intended to exemplify the output of in silico prediction tools.

Table 2: Predicted Toxicological Profile of Illustrative Thieno[2,3-d]pyrimidine Analogs

Toxicity EndpointAnalog 1Analog 2Analog 3Prediction Tool(s)
Genotoxicity
AMES MutagenicityNon-mutagenNon-mutagenMutagenProTox-II, admetSAR
Carcinogenicity
Carcinogenicity (Rat)NegativeNegativePositiveProTox-II, admetSAR
Cardiotoxicity
hERG InhibitionLow riskMedium riskHigh riskProTox-II, admetSAR
Hepatotoxicity (DILI)
Drug-Induced Liver InjuryLow riskHigh riskHigh riskProTox-II, admetSAR
Acute Toxicity
LD₅₀ (rat, oral, mg/kg)1500800400ProTox-II
Toxicity Class (GHS)443ProTox-II
Other Toxicities
Skin SensitizationNegativePositivePositiveADMET Predictor™
Developmental ToxicityNegativeNegativePositiveDiscovery Studio

Data in this table is illustrative and intended to exemplify the output of in silico prediction tools.

Experimental Protocols for In Silico Prediction

A variety of computational methods are employed to predict the ADMET properties of drug candidates. These range from the use of freely available web servers to sophisticated commercial software packages. Below are detailed methodologies for commonly cited approaches.

Protocol for Web-Based ADMET Prediction

Freely accessible web servers like SwissADME and admetSAR provide a rapid, preliminary assessment of a compound's ADMET profile.

Objective: To obtain a broad ADMET profile for a novel thieno[2,3-d]pyrimidine analog using its chemical structure.

Materials:

  • A computer with internet access.

  • The chemical structure of the analog in a machine-readable format (e.g., SMILES string or a 2D structure file).

Procedure:

  • Structure Preparation:

    • Draw the 2D chemical structure of the thieno[2,3-d]pyrimidine analog using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the structure to a SMILES string (Simplified Molecular Input Line Entry System). For example, a generic thieno[2,3-d]pyrimidine core can be represented, and substituents added as per the specific analog.

  • SwissADME Prediction:

    • Navigate to the SwissADME web server.

    • Paste the SMILES string of the analog into the input box.

    • Click "Run" to start the prediction.

    • The server will output predictions for physicochemical properties, lipophilicity, water solubility, pharmacokinetics (including GI absorption and BBB permeation), drug-likeness based on various rules (e.g., Lipinski's rule of five), and medicinal chemistry friendliness.

    • Record the predicted values in a structured table for analysis.

  • admetSAR Prediction:

    • Navigate to the admetSAR web server.

    • Input the SMILES string or upload the structure file.

    • The platform will compute a comprehensive profile including properties related to absorption (e.g., Human Intestinal Absorption, Caco-2 permeability), distribution (e.g., BBB penetration), metabolism (e.g., CYP inhibition), excretion (e.g., Renal OCT2 substrate), and toxicity (e.g., AMES toxicity, Carcinogenicity, hERG inhibition).

    • Compile the predicted data for comparison and further evaluation.

Protocol for Molecular Docking to Predict Target-Mediated Toxicity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For thieno[2,3-d]pyrimidine kinase inhibitors, this can help rationalize efficacy and predict potential off-target binding that could lead to toxicity. Many analogs of this class target VEGFR-2.[1][2][3][4]

Objective: To predict the binding mode and affinity of a thieno[2,3-d]pyrimidine analog to a known toxicity-related off-target protein (e.g., hERG) or its primary target (e.g., VEGFR-2) to understand potential interactions.

Materials:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).

  • A high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).

  • A 3D structure of the thieno[2,3-d]pyrimidine analog.

Procedure:

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., PDB ID: 4ASD for VEGFR-2) from the PDB.

    • Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states and partial charges.

    • Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate a low-energy 3D conformation of the thieno[2,3-d]pyrimidine analog.

    • Assign appropriate atom types and partial charges.

  • Docking Simulation:

    • Set up the docking run by defining the search space (grid box) around the defined binding site.

    • Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Run the docking simulation to generate multiple binding poses.

  • Analysis:

    • Analyze the resulting poses based on their predicted binding energy (scoring function). The lower the binding energy, the more favorable the interaction.

    • Visualize the best-scoring pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

    • A high predicted affinity for a known off-target like hERG may indicate a potential for cardiotoxicity.

Protocol for Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity or property. A QSAR model can be developed to predict the toxicity of a series of thieno[2,3-d]pyrimidine analogs.

Objective: To build a predictive model for a specific toxicity endpoint (e.g., cytotoxicity against a cell line) for a series of thieno[2,3-d]pyrimidine analogs.

Materials:

  • QSAR modeling software (e.g., R, Python with scikit-learn, commercial software).

  • A dataset of thieno[2,3-d]pyrimidine analogs with experimentally determined toxicity values.

Procedure:

  • Dataset Collection:

    • Compile a dataset of at least 20-30 thieno[2,3-d]pyrimidine analogs with consistent, experimentally measured toxicity data (e.g., IC₅₀ values).

  • Descriptor Calculation:

    • For each molecule, calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) using software like PaDEL-Descriptor.

  • Data Splitting:

    • Randomly divide the dataset into a training set (for model building, ~80% of the data) and a test set (for model validation, ~20% of the data).

  • Model Generation:

    • Use the training set to build a model using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest or Support Vector Machines. The model will take the form of an equation relating the descriptors to the toxicity endpoint.

  • Model Validation:

    • Use the test set to evaluate the predictive power of the generated model. Key validation metrics include the coefficient of determination (R²) and the root mean square error (RMSE). A robust and predictive model will have a high R² and low RMSE for the test set.

  • Prediction:

    • Once validated, the QSAR model can be used to predict the toxicity of new, untested thieno[2,3-d]pyrimidine analogs.

Mandatory Visualizations

In Silico ADMET Prediction Workflow

The following diagram illustrates the typical workflow for computational ADMET screening in the early stages of drug discovery.

ADMET_Workflow cluster_0 Input cluster_1 In Silico Prediction cluster_2 Analysis & Decision cluster_3 Outcome start Novel Thieno[2,3-d]pyrimidine Analog (SMILES/SDF) physchem Physicochemical Properties (MW, LogP, LogS, pKa) start->physchem adme ADME Prediction (Absorption, Distribution, Metabolism, Excretion) start->adme tox Toxicity Prediction (Genotox, Cardiotox, Hepatotox) start->tox data_analysis Data Compilation & Analysis physchem->data_analysis adme->data_analysis tox->data_analysis decision Favorable Profile? data_analysis->decision proceed Proceed to In Vitro Testing decision->proceed Yes redesign Triage or Redesign decision->redesign No

Caption: Workflow for in silico ADMET screening of novel compounds.

VEGFR-2 Signaling Pathway and Apoptosis Induction

Many thieno[2,3-d]pyrimidine derivatives function as anticancer agents by inhibiting VEGFR-2, which can lead to apoptosis.[3][4][7] The diagram below outlines this key signaling pathway.

VEGFR2_Pathway cluster_ligand cluster_receptor Cell Membrane cluster_cell Cytoplasm cluster_outcome Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K/Akt Pathway VEGFR2->PI3K Activates RAS RAS/MAPK Pathway VEGFR2->RAS Activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Activates Proliferation Proliferation & Survival PI3K->Proliferation RAS->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Thieno Thieno[2,3-d]pyrimidine Analog Thieno->VEGFR2 Inhibits

References

Thieno[2,3-d]pyrimidine Scaffold: A Purine Bioisostere for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to the endogenous purine nucleus.[1] This bioisosteric relationship, where a thiophene ring is fused to a pyrimidine ring, allows compounds incorporating this scaffold to interact with a wide array of biological targets, particularly those that recognize purines like adenine.[1][2] This has led to the exploration of thieno[2,3-d]pyrimidine derivatives across various therapeutic areas, with a significant focus on oncology, inflammation, and central nervous system disorders.[1]

This technical guide provides a comprehensive overview of the thieno[2,3-d]pyrimidine core, detailing its role as a purine bioisostere, its synthetic strategies, and its application in the development of potent and selective inhibitors for key biological targets. The document summarizes quantitative structure-activity relationship (SAR) data, provides detailed experimental protocols for synthesis and biological evaluation, and visualizes key signaling pathways and experimental workflows.

The Thieno[2,3-d]pyrimidine Core as a Kinase Inhibitor

The purine-like structure of the thieno[2,3-d]pyrimidine scaffold makes it an ideal candidate for targeting the ATP-binding site of protein kinases.[3] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[4] Thieno[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors of several key kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[4][5][6]

VEGFR-2 Inhibition and Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role.[5][7] Several series of thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[5][8] The general structure-activity relationship (SAR) for these inhibitors often involves a substituted thieno[2,3-d]pyrimidine core that anchors the molecule in the ATP-binding pocket, with various side chains extending to interact with specific residues in the kinase domain.

A representative workflow for the discovery of thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors is depicted below.

G Workflow for Discovering Thieno[2,3-d]pyrimidine VEGFR-2 Inhibitors cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization design Rational Design based on Known VEGFR-2 Inhibitors synthesis Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives design->synthesis invitro_kinase In Vitro VEGFR-2 Kinase Assay synthesis->invitro_kinase invitro_cell Antiproliferative Assays (e.g., HCT-116, HepG2) invitro_kinase->invitro_cell sar Structure-Activity Relationship (SAR) Studies invitro_cell->sar md Molecular Docking & MD Simulations sar->md admet In Silico ADMET Prediction md->admet admet->design

Caption: A typical workflow for the development of novel VEGFR-2 inhibitors.

The following table summarizes the in vitro VEGFR-2 inhibitory activity and anticancer activity of selected thieno[2,3-d]pyrimidine derivatives.

CompoundVEGFR-2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Reference
17f 0.23 ± 0.032.80 ± 0.164.10 ± 0.45-[5]
8b 0.005---[8]
8e 0.0039---[8]
8b 0.07316.35 (PC3)8.24-[9]
Sorafenib 0.23 ± 0.04---[5]

The VEGFR signaling pathway, a key target of these inhibitors, is illustrated below.

G Simplified VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 P-VEGFR-2 (Dimerization & Autophosphorylation) VEGFR2->P_VEGFR2 PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS RAS P_VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation PKC->Proliferation Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Key components of the VEGFR-2 signaling cascade in angiogenesis.

EGFR Inhibition in Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is another crucial tyrosine kinase target in oncology, particularly in non-small cell lung cancer and other epithelial tumors.[6] Thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type (WT) and mutant forms of EGFR, such as the T790M resistance mutant.[10][11]

The table below presents the inhibitory activity of representative thieno[2,3-d]pyrimidine derivatives against EGFR.

| Compound | EGFRWT IC₅₀ (nM) | EGFRT790M IC₅₀ (nM) | HepG2 IC₅₀ (µM) | PC3 IC₅₀ (µM) | A549 IC₅₀ (µM) | Reference | |---|---|---|---|---|---| | 7a | 88.24 | 92.02 | 9.31 | 16.02 | - |[10] | | 5b | 37.19 | 204.10 | - | - | 17.79 |[11] | | Erlotinib | - | - | - | - | - |[10][11] |

The EGFR signaling pathway, which is inhibited by these compounds, is outlined in the following diagram.

G Simplified EGFR Signaling Pathway cluster_pathways Major Downstream Pathways cluster_outcomes Cellular Outcomes EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Dimerization & Autophosphorylation) EGFR->P_EGFR PI3K_AKT PI3K/AKT Pathway P_EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway P_EGFR->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway P_EGFR->JAK_STAT Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Metastasis Metastasis JAK_STAT->Metastasis G Simplified PI3K Signaling Pathway cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival Growth Cell Growth mTOR->Growth G General Synthetic Workflow for Thieno[2,3-d]pyrimidines Start Starting Materials (Ketone, Nitrile, Sulfur) Gewald Gewald Reaction Start->Gewald Intermediate 2-Aminothiophene Intermediate Gewald->Intermediate Cyclization Cyclization (e.g., with Aldehyde) Intermediate->Cyclization Core Thieno[2,3-d]pyrimidin-4-one Core Cyclization->Core Chlorination Chlorination (POCl3) Core->Chlorination Chloro_Intermediate 4-Chloro-thieno[2,3-d]pyrimidine Chlorination->Chloro_Intermediate Amination Nucleophilic Substitution (with Amine) Chloro_Intermediate->Amination Final_Product Final Thieno[2,3-d]pyrimidine Derivative Amination->Final_Product

References

Crystal Structure Analysis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural analysis, and visualizes their interactions with relevant biological signaling pathways.

Introduction

Thieno[2,3-d]pyrimidines are heterocyclic compounds that are isosteres of purines and have garnered considerable attention in the field of drug discovery. The fusion of a thiophene ring to a pyrimidine core results in a scaffold that can interact with a variety of biological targets. The substituent at the 4-position, a chloro group, and at the 5-position, a phenyl group, are key features that influence the physicochemical properties and biological activity of these derivatives. Understanding the three-dimensional arrangement of atoms within these molecules through crystal structure analysis is paramount for rational drug design and for elucidating their mechanism of action at a molecular level.

Experimental Protocols

Synthesis and Crystallization

The synthesis of thieno[2,3-d]pyrimidine derivatives often begins with the Gewald reaction, a multicomponent reaction that efficiently forms a 2-aminothiophene intermediate. This intermediate is then cyclized to form the thieno[2,3-d]pyrimidine core.

A representative synthetic protocol for a thieno[2,3-d]pyrimidine derivative is as follows:

  • Synthesis of N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide: A mixture of either ethyl 2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxo-3-phenylpropanoate or ninhydrin and 2-(4-oxo-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide is refluxed in methanol for 4 hours. The resulting precipitate is filtered, dried under vacuum, and recrystallized from a DMF/MeOH solvent mixture to yield single crystals suitable for X-ray diffraction.[3]

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. A general workflow for this process is outlined below.

experimental_workflow A Crystal Selection & Mounting B Data Collection (X-ray Diffractometer) A->B C Data Reduction & Correction B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (e.g., Full-matrix least-squares) D->E F Structure Validation & Analysis E->F G CIF File Generation F->G

Caption: General workflow for X-ray crystal structure determination.

A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature, typically using Mo Kα radiation. The collected data are then processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystal Structure Data

The following tables summarize the crystallographic data for a representative N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide derivative.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₂₃H₁₆N₄O₄S
Formula weight456.47
Crystal systemTriclinic
Space groupP-1
a (Å)5.5257(2)
b (Å)10.9956(5)
c (Å)15.4836(6)
α (°)95.881(3)
β (°)100.164(3)
γ (°)92.139(3)
Volume (ų)919.65(7)
Z2
Calculated density (Mg/m³)1.649
Absorption coefficient (mm⁻¹)0.231
F(000)472
Crystal size (mm³)0.35 x 0.25 x 0.15
Theta range for data collection (°)2.33 to 25.50
Reflections collected8123
Independent reflections3394 [R(int) = 0.0351]
Final R indices [I>2sigma(I)]R1 = 0.0458, wR2 = 0.1158
R indices (all data)R1 = 0.0596, wR2 = 0.1264

Data obtained from the crystallographic study of N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide.[3]

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
S(1)-C(8)1.735(2)
S(1)-C(1)1.742(2)
O(1)-C(13)1.218(3)
O(2)-C(14)1.216(3)
N(1)-C(9)1.314(3)
N(1)-C(10)1.378(3)
N(2)-C(10)1.365(3)
N(2)-C(11)1.463(3)
N(3)-C(12)1.340(3)
N(4)-N(3)1.378(3)

Data obtained from the crystallographic study of N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide.[3]

Table 3: Selected Bond Angles (°)

AtomsAngle (°)
C(8)-S(1)-C(1)91.60(10)
C(9)-N(1)-C(10)115.6(2)
C(10)-N(2)-C(11)122.9(2)
C(12)-N(3)-N(4)118.5(2)
C(13)-C(12)-N(3)114.2(2)
C(1)-C(2)-N(2)123.5(2)
C(2)-C(1)-S(1)112.1(2)

Data obtained from the crystallographic study of N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide.[3]

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for a range of biological activities, including as inhibitors of various kinases and as anti-inflammatory and anticancer agents. Their mechanism of action often involves the modulation of key cellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is frequently observed in cancer. Thieno[2,3-d]pyrimidine derivatives have been designed as inhibitors of PI3K.

PI3K_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno_pyrimidine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by thieno[2,3-d]pyrimidine derivatives.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against VEGFR-2.

VEGFR2_pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno_pyrimidine->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.
NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central to the inflammatory response. Chronic inflammation is a hallmark of many diseases, including cancer. Certain tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivatives have been shown to exert anti-inflammatory effects by inhibiting the activation of these pathways.[4]

NFkB_MAPK_pathway cluster_0 Stimulus cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK LPS->IKK Activates MAPKKK MAPKKK LPS->MAPKKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates & Activates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->Gene_Expression Activates Transcription Factors Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno_pyrimidine->IKK Inhibits Thieno_pyrimidine->MAPKKK Inhibits

Caption: Inhibition of NF-κB and MAPK signaling by thieno[2,3-d]pyrimidine derivatives.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their molecular architecture. This structural information, coupled with an understanding of their synthesis and biological activities, is crucial for the development of novel therapeutic agents. The ability of these compounds to modulate key signaling pathways such as PI3K/Akt, VEGFR-2, NF-κB, and MAPK underscores their potential as a versatile scaffold in drug discovery. Further crystallographic studies on a wider range of derivatives will continue to inform structure-activity relationships and guide the design of next-generation inhibitors with improved potency and selectivity.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the chemical synthesis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step sequence, with an alternative one-pot procedure also described.

Introduction

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are recognized as privileged structures in medicinal chemistry due to their diverse biological activities. The target molecule, this compound, serves as a key intermediate for the synthesis of a variety of derivatives where the 4-chloro group can be readily displaced by various nucleophiles to explore structure-activity relationships. This protocol outlines the synthesis starting from commercially available reagents.

Overall Synthetic Scheme

The synthesis of this compound can be achieved via a three-step process:

  • Gewald Reaction: Synthesis of the intermediate 2-amino-5-phenylthiophene-3-carbonitrile.

  • Cyclization: Formation of the pyrimidinone ring to yield 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one.

  • Chlorination: Conversion of the pyrimidinone to the final product, this compound.

An alternative, more efficient one-pot synthesis is also described.

Experimental Protocols

Materials and Equipment:

  • Acetophenone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

  • Formamide

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Fume hood

Safety Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Work with malononitrile and pyridine in a fume hood.

  • Ensure appropriate quenching procedures for reactive reagents.

Protocol 1: Multi-Step Synthesis

Step 1: Synthesis of 2-Amino-5-phenylthiophene-3-carbonitrile (Gewald Reaction)

The Gewald reaction is a multi-component condensation to form a polysubstituted 2-aminothiophene.[1][2]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (10 mmol, 1.20 g), malononitrile (10 mmol, 0.66 g), and elemental sulfur (10 mmol, 0.32 g) in ethanol (50 mL).

  • Add morpholine (1.0 mL) as a basic catalyst.[3]

  • Heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the resulting solid, 2-amino-5-phenylthiophene-3-carbonitrile, under vacuum. The product is used in the next step without further purification.

Step 2: Synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one

This step involves the cyclization of the 2-aminothiophene intermediate to form the pyrimidinone ring.

Procedure:

  • In a 100 mL round-bottom flask, place the dried 2-amino-5-phenylthiophene-3-carbonitrile (8 mmol) from the previous step.

  • Add an excess of formamide (30 mL).

  • Heat the mixture to 180-190 °C with stirring in a fume hood.

  • Maintain this temperature for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-water (100 mL) with stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Dry the product, 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, under vacuum.

Step 3: Synthesis of this compound

The final step is the chlorination of the pyrimidinone using phosphorus oxychloride.

Procedure:

  • In a 50 mL round-bottom flask, place the dried 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (5 mmol) from Step 2.

  • Carefully add phosphorus oxychloride (POCl₃, 15 mL) in a fume hood.

  • Add a catalytic amount of pyridine (0.5 mL).

  • Heat the reaction mixture to reflux (approximately 110 °C) with stirring for 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be done with caution in a fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water and then dry it under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one

This protocol combines the Gewald reaction and the cyclization into a single, efficient step.[4]

Procedure:

  • In a sealed reaction vial equipped with a magnetic stir bar, mix acetophenone (1 mmol), ethyl cyanoacetate (1.5 mmol), elemental sulfur (1 mmol), and formamide (4 mmol).

  • Add L-proline (20 mol%) and diethylamine (20 mol%) as catalysts.[4]

  • Seal the vial and heat the reaction mixture to 170 °C for 6 hours with stirring.[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Add 1 mL of water to the reaction mixture to precipitate the product.

  • Collect the crystalline product by simple filtration.

  • The resulting 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can then be chlorinated as described in Step 3 of Protocol 1.

Data Summary

The following table summarizes the key parameters for the multi-step synthesis protocol.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)
1Gewald ReactionAcetophenone, Malononitrile, Sulfur, MorpholineEthanol~802-4
2Cyclization2-Amino-5-phenylthiophene-3-carbonitrile, FormamideFormamide180-1902-3
3Chlorination5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one, POCl₃, PyridineNeat POCl₃~1104-6

Visualizations

SynthesisWorkflow Synthesis of this compound cluster_start Starting Materials Acetophenone Acetophenone Step1 Step 1: Gewald Reaction (Ethanol, Morpholine, Reflux) Acetophenone->Step1 Malononitrile Malononitrile Malononitrile->Step1 Sulfur Sulfur Sulfur->Step1 Intermediate1 2-Amino-5-phenylthiophene-3-carbonitrile Step1->Intermediate1 Step2 Step 2: Cyclization (Formamide, 180-190°C) Intermediate1->Step2 Intermediate2 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one Step2->Intermediate2 Step3 Step 3: Chlorination (POCl₃, Pyridine, Reflux) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Multi-step synthesis workflow for this compound.

OnePotWorkflow One-Pot Synthesis of Intermediate cluster_start_onepot Starting Materials Acetophenone_OP Acetophenone OnePotStep One-Pot Reaction (L-proline, Diethylamine, 170°C) Acetophenone_OP->OnePotStep EthylCyanoacetate_OP Ethyl Cyanoacetate EthylCyanoacetate_OP->OnePotStep Sulfur_OP Sulfur Sulfur_OP->OnePotStep Formamide_OP Formamide Formamide_OP->OnePotStep Intermediate_OP 5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one OnePotStep->Intermediate_OP

Caption: One-pot synthesis of the 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one intermediate.

References

Anwendungshinweise und Protokolle: Gewald-Reaktion zur Synthese von substituierten Thieno[2,3-d]pyrimidinen

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Thieno[2,3-d]pyrimidine sind eine wichtige Klasse von heterocyclischen Verbindungen, die aufgrund ihrer vielfältigen pharmakologischen Aktivitäten, einschließlich antikanzerogener, entzündungshemmender und antimikrobieller Eigenschaften, in der medizinischen Chemie und Arzneimittelentwicklung von großem Interesse sind.[1][2] Ihre strukturelle Ähnlichkeit mit Purinbasen macht sie zu vielversprechenden Kandidaten für die Entwicklung von Kinase-Inhibitoren und anderen zielgerichteten Therapien.[3][4] Die Gewald-Reaktion, eine Mehrkomponentenreaktion, bietet einen vielseitigen und effizienten Weg zur Synthese von 2-Aminothiophenen, die als Schlüsselintermediate für den Aufbau des Thieno[2,3-d]pyrimidin-Gerüsts dienen.[1][5][6]

Diese Anwendungshinweise beschreiben eine detaillierte und anpassungsfähige zweistufige Synthesestrategie, die mit der Gewald-Reaktion zur Herstellung eines substituierten 2-Aminothiophen-3-carbonitril-Intermediats beginnt, gefolgt von dessen Cyclisierung zum Ziel-Thieno[2,3-d]pyrimidin-System.

Synthesestrategie im Überblick

Die Gesamtsynthese umfasst zwei Haupttransformationen:

  • Gewald-Reaktion: Eine Eintopf-Mehrkomponentenreaktion zur Synthese von substituierten 2-Aminothiophenen aus einem Keton oder Aldehyd, einem aktivierten Nitril und elementarem Schwefel.

  • Cyclisierung zum Thieno[2,3-d]pyrimidin: Das resultierende 2-Aminothiophen-3-carbonitril wird mit einem geeigneten Reagenz, wie Formamid oder N,N-Dimethylformamid-dimethylacetal (DMF-DMA) mit anschließendem Amin, cyclisiert, um das anellierte Pyrimidinsystem zu ergeben.[1]

Diagramm des Synthesewegs

Abbildung 1: Allgemeiner Syntheseweg Start Keton/Aldehyd + aktiviertes Nitril + Schwefel Intermediate 2-Aminothiophen- 3-carbonitril Start->Intermediate Gewald-Reaktion Final_Product Substituiertes Thieno[2,3-d]pyrimidin Intermediate->Final_Product Cyclization_Reagent Cyclisierungsreagenz (z.B. Formamid) Cyclization_Reagent->Final_Product

Abbildung 1: Allgemeiner Syntheseweg

Experimentelle Protokolle

Protokoll 1: Synthese von 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carbonitril (Gewald-Reaktion)

Dieses Protokoll beschreibt die Synthese eines 2-Aminothiophen-Intermediats mittels der Gewald-Reaktion.

Materialien:

  • Cyclohexanon

  • Malononitril

  • Elementarer Schwefel

  • Ethanol

  • Triethylamin

  • Standard-Laborglasgeräte

  • Heizmantel mit Magnetrührer

  • Eisbad

Verfahren:

  • In einem 250-ml-Rundkolben, der mit einem Magnetrührstab und einem Rückflusskühler ausgestattet ist, werden Cyclohexanon (1,0 mmol), Malononitril (1,0 mmol) und elementarer Schwefel (1,1 mmol) in Ethanol (12 ml) vereinigt.[1]

  • Zu dieser Suspension wird Triethylamin (1,0 mmol) als Katalysator gegeben.[1]

  • Die Reaktionsmischung wird unter konstantem Rühren zum Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und anschließend in einem Eisbad gekühlt, um die Ausfällung des Produkts zu vervollständigen.

  • Der feste Niederschlag wird durch Filtration gesammelt, mit kaltem Ethanol gewaschen und an der Luft getrocknet.[1]

Protokoll 2: Synthese von 4-Amino-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin (Cyclisierung)

Dieses Protokoll beschreibt die Cyclisierung des 2-Aminothiophen-Intermediats zum Thieno[2,3-d]pyrimidin-Ringsystem.

Materialien:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carbonitril

  • Formamid

  • Standard-Laborglasgeräte

  • Heizmantel mit Magnetrührer

Verfahren:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carbonitril (2 mmol) wird in einen Rundkolben gegeben.[1]

  • Ein Überschuss an Formamid (20 ml) wird hinzugefügt.[1]

  • Die Reaktionsmischung wird mehrere Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht.

  • Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt, woraufhin das Produkt ausfällt.

  • Der Niederschlag wird durch Filtration gesammelt, mit Wasser gewaschen, um überschüssiges Formamid zu entfernen, und anschließend aus einem geeigneten Lösungsmittel (z. B. Ethanol) umkristallisiert, um das gereinigte Produkt zu erhalten.

Quantitative Daten

Die folgende Tabelle fasst repräsentative quantitative Daten für eine Reihe von synthetisierten Thieno[2,3-d]pyrimidin-Derivaten zusammen, die in der Literatur berichtet wurden.

VerbindungR-GruppeAusbeute (%)Schmelzpunkt (°C)IC50 (µM) gegen MDA-MB-231Referenz
a Phenyl50157.0-158.0-[7]
e 2-Methoxyphenyl83205.3-206.8-[7]
h 2-Fluorophenyl41219.8-221.4-[7]
l m-Chlorophenyl--27.6[7]
PTX (Positivkontrolle)--29.3[7]

Workflow für die Synthese und Evaluierung

Das folgende Diagramm veranschaulicht den Arbeitsablauf von der Synthese bis zur biologischen Evaluierung der Thieno[2,3-d]pyrimidin-Derivate.

Abbildung 2: Experimenteller Workflow cluster_synthesis Synthese cluster_evaluation Biologische Evaluierung Gewald Gewald-Reaktion Cyclization Cyclisierung Gewald->Cyclization Purification Reinigung & Charakterisierung Cyclization->Purification Screening Antiproliferatives Screening Purification->Screening Kinase_Assay Kinase-Inhibitions- Assay Screening->Kinase_Assay SAR Struktur-Wirkungs- Beziehungs-Analyse Kinase_Assay->SAR

Abbildung 2: Experimenteller Workflow

Biologische Bedeutung und Anwendungen

Thieno[2,3-d]pyrimidine haben sich als potente Inhibitoren verschiedener Kinasen erwiesen, die an der Signaltransduktion von Krebszellen beteiligt sind.[4] Beispielsweise wurden Derivate als Inhibitoren der FLT3-Kinase und des vaskulären endothelialen Wachstumsfaktor-Rezeptors 2 (VEGFR-2) identifiziert, die beide wichtige Zielstrukturen in der Krebstherapie darstellen.[3][7] Die Fähigkeit, diese Signalwege zu modulieren, unterstreicht das Potenzial von Thieno[2,3-d]pyrimidinen für die Entwicklung neuartiger Krebstherapeutika.

Signalkaskade als Zielstruktur

Das folgende Diagramm zeigt eine vereinfachte Darstellung eines typischen Kinase-Signalwegs, der durch Thieno[2,3-d]pyrimidin-Derivate gehemmt werden kann.

Abbildung 3: Vereinfachter Kinase-Signalweg Ligand Wachstumsfaktor Receptor Rezeptor-Tyrosinkinase (z.B. VEGFR, FLT3) Ligand->Receptor Downstream Downstream- Signalkaskade Receptor->Downstream Proliferation Zellproliferation, Überleben, Angiogenese Downstream->Proliferation Inhibitor Thieno[2,3-d]pyrimidin- Inhibitor Inhibitor->Receptor

Abbildung 3: Vereinfachter Kinase-Signalweg

Fazit

Die Gewald-Reaktion in Kombination mit nachfolgenden Cyclisierungsstrategien stellt eine robuste und flexible Methode zur Synthese einer Vielzahl von substituierten Thieno[2,3-d]pyrimidinen dar. Die hier vorgestellten Protokolle und Daten bieten eine solide Grundlage für Forscher, die an der Entdeckung und Entwicklung neuer pharmazeutischer Wirkstoffe auf der Basis dieses privilegierten Gerüsts arbeiten. Die nachgewiesene biologische Aktivität dieser Verbindungen, insbesondere als Kinase-Inhibitoren, macht sie zu einem vielversprechenden Ausgangspunkt für zukünftige Arzneimittelentwicklungsprogramme.

References

Application Notes and Protocols: Suzuki Coupling for Thieno[2,3-d]pyrimidine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of derivatized thieno[2,3-d]pyrimidines via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The thieno[2,3-d]pyrimidine scaffold is a key heterocyclic motif in medicinal chemistry, serving as a structural analog of purines and appearing in compounds with diverse biological activities, including kinase inhibition and anticancer properties.[1][2][3] The Suzuki coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents to the core structure.[4]

Overview of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organic halide or triflate. For the derivatization of thieno[2,3-d]pyrimidines, this typically involves the reaction of a halogenated thieno[2,3-d]pyrimidine (e.g., chloro-, bromo-, or iodo-substituted) with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base.

The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the thieno[2,3-d]pyrimidine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst.

Suzuki_Mechanism cluster_legend R1 = Thieno[2,3-d]pyrimidine X = Cl, Br, I R2 = Aryl, Heteroaryl Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R1-Pd(II)Ln-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_R1R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R1R2 Base Base (e.g., K₃PO₄) Borate [R2-B(OH)₃]⁻ BoronicAcid R2-B(OH)₂ BoronicAcid->Borate + OH⁻ Borate->Transmetal RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Derivatized Thienopyrimidine) RedElim->Product Halide R1-X (Halo-thienopyrimidine) Halide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of a halo-thieno[2,3-d]pyrimidine with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent is often necessary to achieve high yields, particularly with less reactive chloro-substrates.[4]

General Protocol for Suzuki Coupling

This protocol is adapted from standard procedures for heteroaryl coupling.[4][5]

Materials:

  • Halo-thieno[2,3-d]pyrimidine (1.0 eq.)

  • Aryl- or heteroarylboronic acid (1.1-1.5 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, 2-3 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF/water mixture)

  • Schlenk flask or reaction vial

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add the halo-thieno[2,3-d]pyrimidine, the boronic acid, and the base.

  • Evacuation and Backfilling: Seal the flask, then evacuate the atmosphere and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M.[4]

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If an aqueous solvent system was used, dilute with ethyl acetate and wash with water and brine. If an anhydrous solvent was used, filter the mixture through a pad of Celite to remove the base and catalyst residues, washing with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Workflow start Start: Weigh Reagents (Halo-thienopyrimidine, Boronic Acid, Base) setup Assemble Reaction in Schlenk Flask start->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert add_cat Add Pd Catalyst & Degassed Solvent inert->add_cat react Heat and Stir (e.g., 80-110 °C) add_cat->react monitor Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Reaction Incomplete workup Cool & Aqueous Work-up / Filtration monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolate Pure Product purify->product

Caption: A standard experimental workflow for the Suzuki coupling reaction.

Reaction Parameters and Data

The success of the Suzuki coupling is highly dependent on the choice of reagents and conditions. Electron-rich boronic acids tend to provide good to excellent yields.[5]

Table 1: Representative Reaction Conditions and Yields

(Note: Data is compiled and representative of typical Suzuki couplings on pyrimidine-based heterocycles, as specific comprehensive data for thieno[2,3-d]pyrimidines is sparse in single sources.)

EntryHalo-Thienopyrimidine (R1-X)Boronic Acid (R2-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Chloro-thienopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1001285[5]
24-Chloro-thienopyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane1001092[5]
34-Chloro-thienopyrimidine4-Fluorophenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Dioxane/H₂O901678
42-Bromo-thienopyrimidinePyrimidine-5-boronic acidPd(dppf)Cl₂ (3)K₂CO₃DMF/H₂O85865[6]
54-Chloro-thienopyrimidine3-Aminophenylboronic acidXPhos Pd G2 (2)K₃PO₄Toluene/H₂O110688

Application in Drug Discovery

Thieno[2,3-d]pyrimidine derivatives synthesized via Suzuki coupling have shown significant potential as inhibitors of various protein kinases, which are critical targets in oncology.[2][7] For instance, many derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[2] Inhibition of the VEGFR-2 signaling pathway can block the formation of new blood vessels that supply tumors with nutrients, thereby impeding tumor growth.

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Thieno_Deriv Thieno[2,3-d]pyrimidine Derivative Thieno_Deriv->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by thienopyrimidines.
Table 2: Biological Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound ClassTargetKey Substituent (R)IC₅₀ (µM)Reference
Thieno[3,2-d]pyrimidineh-NTPDase1N-benzyl-N-methyl-7-phenyl0.62[8]
Thieno[3,2-d]pyrimidineh-NTPDase8(Structure 3b)0.32[8]
Thieno[2,3-d]pyrimidineVEGFR-2(Structure 17f)0.23[2]
Thieno[2,3-d]pyrimidineFLT3 Kinase(Structure 5)High Inhibition[9]
Thieno[2,3-d]pyrimidineMDA-MB-231 Cells(Structure l)27.6[10]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the derivatization of the thieno[2,3-d]pyrimidine scaffold. It offers a reliable and flexible route to novel compounds with significant therapeutic potential, particularly in the development of kinase inhibitors for cancer therapy. The protocols and data presented herein provide a foundational guide for researchers to design and synthesize new libraries of thieno[2,3-d]pyrimidine derivatives for further investigation in drug discovery programs.

References

Application Notes and Protocols for In Vitro Kinase Assays of Thieno[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors. Its structural similarity to the purine core of ATP enables competitive binding to the ATP-binding site of a wide range of kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. Consequently, thieno[2,3-d]pyrimidine derivatives have been extensively investigated as therapeutic agents targeting key kinases such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-Kinase (PI3K), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and FMS-like Tyrosine Kinase 3 (FLT3).

These application notes provide detailed protocols for in vitro kinase assays designed to evaluate the inhibitory activity of thieno[2,3-d]pyrimidine-based compounds. The included methodologies, data presentation guidelines, and visual representations of experimental workflows and signaling pathways are intended to support researchers in the screening and characterization of this important class of kinase inhibitors.

Data Presentation: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

The following tables summarize the inhibitory activities of representative thieno[2,3-d]pyrimidine compounds against various kinases. This quantitative data is essential for establishing structure-activity relationships (SAR) and for the selection of lead candidates for further development.

Table 1: EGFR Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound IDR1R2EGFR (WT) IC50 (nM)EGFR (T790M) IC50 (nM)
5b 4-OCH3H37.19[1]204.10[1]
B1 -->1000[2]13[2]
6l -->10000[3]≤ 250[3]
6o -->10000[3]≤ 250[3]

Table 2: PI3K Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound IDR Group (on 2-phenyl ring)% Inhibition at 10 µM (PI3Kβ)% Inhibition at 10 µM (PI3Kγ)
IIIa 3-OH62[4][5]70[4][5]
VIb 3-OH, 5-OCH372[4][5]84[4][5]
IIIb 4-OH<40[4]<40[4]
VIc 4-OH, 5-OCH350[4]<40[4]
IIIk 3-OCH3<40[4]48[4]

Table 3: VEGFR-2 Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound IDLinker and Urea TailVEGFR-2 IC50 (nM)
21b Ether linker, 1-(3-chloro-4-methylphenyl)-3-phenyl urea33.4[6][7]
21c Ether linker, 1-(3-chloro-4-methylphenyl)-3-phenyl urea47.0[6][7]
21e Ether linker, 1-(3-chloro-4-methylphenyl)-3-phenyl urea21[6][7]
8b -5[8]
8e -3.9[8]
17f -230[9]

Table 4: FLT3 Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound IDModificationsFLT3 IC50 (µM)
5 -32.435[10]
8 -40.55[10]
9b -39.61[10]
10 -40.04[10]
16d Methyl at 5-position, 4-(2-methylaminoethoxy)phenyl at 6-position-

Experimental Protocols

Detailed methodologies for key in vitro kinase assays are provided below. These protocols can be adapted for specific thieno[2,3-d]pyrimidine inhibitors and target kinases.

ADP-Glo™ Kinase Assay for EGFR, VEGFR-2, and FLT3

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the amount of ADP generated and therefore indicative of kinase activity.

Materials:

  • Recombinant human kinase (EGFR, VEGFR-2, or FLT3)

  • Kinase-specific peptide substrate

  • Thieno[2,3-d]pyrimidine inhibitor stock solution (in DMSO)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the thieno[2,3-d]pyrimidine inhibitor in the appropriate kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • To the wells of a microplate, add 5 µL of the diluted inhibitor or vehicle (for positive and negative controls).

    • Add 10 µL of a master mix containing the kinase and its specific substrate, both diluted in kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HTRF® Kinase Assay for PI3K

This Homogeneous Time-Resolved Fluorescence (HTRF) assay is a competition-based assay suitable for lipid kinases like PI3K. The assay measures the production of PIP3 from PIP2.

Materials:

  • Recombinant human PI3K

  • PIP2 substrate

  • Thieno[2,3-d]pyrimidine inhibitor stock solution (in DMSO)

  • ATP solution

  • HTRF Kinase Assay Buffer

  • HTRF Detection Reagents (e.g., Europium-labeled anti-GST antibody, Streptavidin-XL665, and biotinylated-PIP3)

  • 384-well low-volume microplate

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thieno[2,3-d]pyrimidine inhibitor in 100% DMSO.

  • Kinase Reaction Setup:

    • Add 0.5 µL of the diluted inhibitor or DMSO (for controls) to the wells of the microplate.

    • Add 14.5 µL of a solution containing the PI3K enzyme and PIP2 substrate in HTRF Kinase Assay Buffer.

    • Initiate the reaction by adding 5 µL of ATP solution to all wells.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature.

  • Detection:

    • Add 5 µL of a stop solution containing EDTA to terminate the kinase reaction.

    • Add 5 µL of the HTRF detection mix, containing the Europium-labeled antibody and Streptavidin-XL665, to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Data Acquisition: Read the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • The signal is inversely proportional to the PI3K activity.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_nucleus Nucleus Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding & Dimerization GRB2/SOS GRB2/SOS EGFR->GRB2/SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Recruitment Transcription Factors Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival ERK ERK ERK->Transcription Factors AKT AKT AKT->Transcription Factors Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

PI3K_AKT_mTOR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation PTEN PTEN PIP3->PTEN Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Protein Synthesis, Cell Growth Protein Synthesis, Cell Growth mTORC1->Protein Synthesis, Cell Growth Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibition PTEN->PIP2

Kinase_Assay_Workflow

References

Application Notes and Protocols: Cell Viability (MTT) Assay for Anticancer Screening of Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to screen thieno[2,3-d]pyrimidine derivatives for their potential anticancer activity. Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in cancer research due to their structural similarity to native purines, suggesting their potential as antimetabolites.[1] Many derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2][3]

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.[5][6] This assay is a valuable tool for high-throughput screening of potential anticancer compounds.[4]

Data Presentation: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro anticancer activity of various thieno[2,3-d]pyrimidine derivatives against different human cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeIC50 (µM)Reference
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMelanoma (MDA-MB-435)Melanoma-31.02% (Growth Percent)[1]
Thienopyrimidine 4xHuman Leukemia (HL-60)Leukemia10.2 ± 0.20[1]
2-(4-bromophenyl)triazole 10bBreast Cancer (MCF-7)Breast Cancer19.4 ± 0.22[2]
2-(anthracen-9-yl)triazole 10eBreast Cancer (MCF-7)Breast Cancer14.5 ± 0.30[2]
Compound 17fColon Cancer (HCT-116)Colon Cancer2.80 ± 0.16[7]
Compound 17fLiver Cancer (HepG2)Liver Cancer4.10 ± 0.45[7]
Compound 8dLiver Cancer (HUH-7)Liver Cancer5.8[8]
Compound 8dBreast Cancer (MCF-7)Breast Cancer8.3[8]
Compound 6iHead and Neck Cancer (HSC3)Head and Neck Cancer10.8[9]
Compound 6iBreast Cancer (T47D)Breast Cancer11.7[9]
Compound 6iColorectal Cancer (RKO)Colorectal Cancer12.4[9]
Compound lBreast Cancer (MDA-MB-231)Breast Cancer27.6[10]
Compound 14Breast Cancer (MCF7)Breast Cancer22.12[3]
Compound 13Breast Cancer (MCF7)Breast Cancer22.52[3]
Compound 9Breast Cancer (MCF7)Breast Cancer27.83[3]
Compound 12Breast Cancer (MCF7)Breast Cancer29.22[3]

Note: The data presented is a compilation from various studies and experimental conditions may vary.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing the MTT assay to screen thieno[2,3-d]pyrimidine compounds for anticancer activity.

Materials
  • Thieno[2,3-d]pyrimidine compounds of interest

  • Human cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO, isopropanol, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (spectrophotometer)

Protocol for Adherent Cells
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete culture medium.

    • Determine cell viability and count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[1] The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a series of dilutions of the thieno[2,3-d]pyrimidine compounds in complete culture medium. It is common to perform a 2-fold or 10-fold serial dilution.[11]

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a negative control (medium only).

    • Incubate the plates for the desired treatment period, typically 48 to 72 hours.[1][8]

  • MTT Addition and Incubation:

    • Following the treatment period, carefully aspirate the medium containing the compounds.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well. Alternatively, add 10 µL of MTT solution to the existing 100 µL of medium to achieve a final concentration of 0.45 mg/mL.[5]

    • Incubate the plates for 2 to 4 hours at 37°C in a 5% CO2 incubator, protected from light.[5] During this time, viable cells will reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.

    • The absorbance is directly proportional to the number of viable cells.

Protocol for Suspension Cells
  • Cell Seeding:

    • Harvest and count the cells as described for adherent cells.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 10,000 cells/well) in 100 µL of complete medium.[1]

  • Compound Treatment:

    • Follow the same procedure as for adherent cells.

  • MTT Addition and Incubation:

    • Follow the same procedure as for adherent cells.

  • Formazan Solubilization:

    • Centrifuge the 96-well plate at 1,000 x g for 5 minutes at 4°C to pellet the cells and formazan crystals.

    • Carefully aspirate the supernatant without disturbing the pellet.

    • Add 100-150 µL of a solubilization solvent to each well and resuspend the pellet by gentle pipetting.

  • Absorbance Measurement:

    • Follow the same procedure as for adherent cells.

Data Analysis

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12]

Visualizations

Experimental Workflow for MTT Assay

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding add_compounds 3. Add Thieno[2,3-d]pyrimidines cell_seeding->add_compounds incubate_treatment 4. Incubate (48-72h) add_compounds->incubate_treatment add_mtt 5. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 6. Incubate (2-4h) add_mtt->incubate_mtt add_solvent 7. Add Solubilization Solvent incubate_mtt->add_solvent read_absorbance 8. Read Absorbance (570nm) add_solvent->read_absorbance calc_viability 9. Calculate % Viability & IC50 read_absorbance->calc_viability

Caption: Workflow of the MTT assay for anticancer screening.

Potential Signaling Pathways Targeted by Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. These include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][2][7][13]

Signaling_Pathways Potential Signaling Pathways Targeted by Thieno[2,3-d]pyrimidines cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Survival Angiogenesis Akt->Proliferation Promotes Thienopyrimidines Thieno[2,3-d]pyrimidines Thienopyrimidines->EGFR Inhibits Thienopyrimidines->VEGFR2 Inhibits Thienopyrimidines->PI3K Inhibits

Caption: Inhibition of key cancer signaling pathways.

References

Application Notes and Protocols for 4-Chloro-5-phenylthieno[2,3-d]pyrimidine in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows derivatives of thieno[2,3-d]pyrimidine to function as competitive inhibitors at the ATP-binding sites of various protein kinases. Consequently, this scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology.

4-Chloro-5-phenylthieno[2,3-d]pyrimidine is a key building block for the synthesis of a diverse range of biologically active molecules. The presence of a reactive chlorine atom at the 4-position of the pyrimidine ring allows for facile functionalization through various cross-coupling reactions and nucleophilic substitutions. This enables the introduction of a wide array of substituents, making it a versatile starting material for creating libraries of compounds for drug discovery. Notably, derivatives of 5-phenylthieno[2,3-d]pyrimidine have shown significant potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.

These application notes provide detailed protocols for the derivatization of this compound and summarize the biological activities of the resulting complex molecules.

Data Presentation

Compound ID4-Position SubstituentVEGFR-2 IC₅₀ (nM)Reference Cell Line(s)
A Substituted amine3.9Not Specified
B Substituted amine5Not Specified
C Substituted amine21Not Specified
D Substituted amine33.4Not Specified
E Substituted amine47.0Not Specified
F 4-Anilino derivative230HCT-116, HepG2

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the VEGFR-2 signaling pathway, which is a primary target for many thieno[2,3-d]pyrimidine-based inhibitors, and a general workflow for the synthesis of 4-substituted-5-phenylthieno[2,3-d]pyrimidines.

VEGFR2_signaling_pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation Ras Ras VEGFR2->Ras Activation VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR-2 Signaling Pathway

experimental_workflow start This compound reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product 4-Substituted-5-phenylthieno[2,3-d]pyrimidine Derivative purification->product analysis Characterization (NMR, MS) product->analysis bioassay Biological Evaluation (e.g., Kinase Assay) product->bioassay

Application Notes and Protocols for Molecular Docking Studies of Thieno[2,3-d]pyrimidines with EGFR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting molecular docking studies of thieno[2,3-d]pyrimidine derivatives targeting the Epidermal Growth Factor Receptor (EGFR). Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have shown promise as EGFR inhibitors, a key target in cancer therapy.[1][2][3][4][5] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor), providing insights into the molecular basis of their interaction.

Introduction to EGFR and Thieno[2,3-d]pyrimidines

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a vital role in regulating cell growth, proliferation, and differentiation.[6][7][8] Dysregulation of EGFR signaling is implicated in the development and progression of various cancers.[7][8] Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors, showing activity against both wild-type (WT) and mutant forms of the receptor, such as the T790M mutation which is associated with drug resistance.[9]

EGFR Signaling Pathway

The EGFR signaling pathway is a complex cascade of molecular events initiated by the binding of ligands like Epidermal Growth Factor (EGF). This leads to receptor dimerization, autophosphorylation of tyrosine residues, and the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately regulate cellular processes like proliferation and survival.[6][10][11]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates AKT AKT PI3K->AKT Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR mTOR AKT->mTOR Activates mTOR->Proliferation

Figure 1: Simplified EGFR Signaling Pathway.

Molecular Docking Workflow

A typical molecular docking workflow involves several key stages, from target and ligand preparation to the analysis of docking results. This process is fundamental for predicting the binding mode and affinity of thieno[2,3-d]pyrimidine derivatives to the EGFR active site.[12][13][14][15]

Molecular_Docking_Workflow Start Start Protein_Prep Protein Preparation (EGFR) Start->Protein_Prep Ligand_Prep Ligand Preparation (Thieno[2,3-d]pyrimidines) Start->Ligand_Prep Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Docking Molecular Docking Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Scoring & Poses) Docking->Analysis End End Analysis->End

Figure 2: General Molecular Docking Workflow.

Experimental Protocols

This section provides a detailed protocol for performing molecular docking of thieno[2,3-d]pyrimidine derivatives with EGFR using Molecular Operating Environment (MOE) software, as cited in relevant literature.[16]

1. Protein Preparation

  • Objective: To prepare the EGFR protein structure for docking by removing unwanted molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Procedure:

    • Obtain Crystal Structure: Download the crystal structure of EGFR from the Protein Data Bank (PDB). Commonly used PDB IDs are 1M17 for wild-type EGFR (EGFRWT) complexed with erlotinib and 3IKA for the T790M mutant (EGFRT790M) complexed with WZ4002.[16]

    • Load into MOE: Import the PDB file into MOE.

    • Remove Water and Ligands: Delete all water molecules and the co-crystallized ligand from the structure.

    • Protonation and Charge Assignment: Use the "Protonate 3D" function in MOE to add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation

  • Objective: To generate a 3D conformation of the thieno[2,3-d]pyrimidine derivatives and assign appropriate charges.

  • Procedure:

    • Sketch or Import Ligand: Draw the 2D structure of the thieno[2,3-d]pyrimidine derivative in MOE or import it from a file (e.g., SDF, MOL2).

    • Generate 3D Conformation: Convert the 2D structure to a 3D conformation.

    • Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation.

    • Charge Assignment: Assign partial charges to the ligand atoms using a suitable force field (e.g., MMFF94x).

3. Active Site Definition and Grid Generation

  • Objective: To define the binding pocket on the EGFR protein where the docking calculations will be performed.

  • Procedure:

    • Identify Active Site: The active site is typically defined based on the location of the co-crystallized ligand in the original PDB structure.

    • Create Dummy Atoms: In MOE, create dummy atoms centered on the identified active site residues.

    • Grid Generation: The docking algorithm will use this defined region to generate a grid for calculating the interaction energies.

4. Molecular Docking

  • Objective: To predict the binding poses and calculate the binding affinity of the thieno[2,3-d]pyrimidine derivatives to the EGFR active site.

  • Procedure:

    • Select Docking Algorithm: In MOE, select the "Dock" function. Common algorithms include Triangle Matcher for placement and London dG for scoring.

    • Set Parameters:

      • Receptor: Select the prepared EGFR protein structure.

      • Ligand: Select the prepared thieno[2,3-d]pyrimidine ligand(s).

      • Binding Site: Specify the dummy atoms defining the active site.

    • Run Docking: Execute the docking calculation. MOE will generate a set of possible binding poses for each ligand, ranked by their docking scores.

5. Post-Docking Analysis

  • Objective: To analyze the docking results to understand the binding interactions and select promising candidates.

  • Procedure:

    • Visualize Poses: Visually inspect the top-ranked docking poses to assess their plausibility and interactions with key active site residues.

    • Analyze Interactions: Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and EGFR. For example, hydrogen bonding with Met769 is a crucial interaction for many EGFR inhibitors.[17]

    • Compare with Reference: Compare the binding mode and score of your compounds with a known EGFR inhibitor like erlotinib.

Data Presentation

The following tables summarize quantitative data from various studies on thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors.

Table 1: Inhibitory Activity (IC50) of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines and EGFR Kinase

CompoundCell LineIC50 (µM)Kinase AssayIC50 (nM)Reference
5b MCF-722.66EGFRWT37.19[17]
A54917.79EGFRT790M204.10[17]
WI-38 (Normal)70.13[17]
12c MCF-715.67EGFRWT37.50[16]
A54912.16EGFRT790M148.90[16]
Normal Cell Line38.61[16]
21 EGFR77[18]
23 MDA-MB-2313.80[18]
MCF-72.95[18]
25 EGFR59[18]
B1 H19750.087EGFRL858R/T790M13[9]
Erlotinib WI-38 (Normal)28.48EGFR40[17][18]

Table 2: Molecular Docking Scores of Thieno[2,3-d]pyrimidine Derivatives with EGFR

CompoundEGFR TargetDocking Score (kcal/mol)Key InteractionsReference
5b EGFRWT-17.22HB with Met769[17]
10b EGFR-11.46HB with Met769[19]
10e EGFR-9.33[19]
Erlotinib EGFRWTHB with Met769, Cys773[17]

Note: Docking scores can vary depending on the software and scoring function used. The values presented here are as reported in the cited literature.

Conclusion

This document provides a comprehensive guide for researchers interested in the molecular docking of thieno[2,3-d]pyrimidine derivatives with EGFR. By following the detailed protocols and utilizing the provided data, scientists can effectively employ computational methods to accelerate the discovery and design of novel EGFR inhibitors for cancer therapy. Further in-silico studies, such as molecular dynamics simulations, can be performed to validate the stability of the predicted binding modes.[20][1][3]

References

Synthesis and Application of 4-Amino Substituted Thieno[2,3-d]pyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives with a 4-amino substitution, in particular, have garnered significant attention as potent inhibitors of various kinases and other biological targets, leading to their investigation as potential therapeutic agents for cancer, infectious diseases, and inflammatory conditions. This document provides detailed protocols for the synthesis of 4-amino substituted thieno[2,3-d]pyrimidine derivatives and summarizes their biological activities, offering a comprehensive resource for researchers in drug discovery and development.

Synthetic Protocols

The most prevalent and versatile method for the synthesis of 4-amino substituted thieno[2,3-d]pyrimidines commences with a substituted 2-aminothiophene-3-carbonitrile. This intermediate can be readily prepared via the Gewald multicomponent reaction. The subsequent cyclization to form the pyrimidine ring can be achieved through several methods, with two common protocols detailed below.

Protocol 1: Cyclization using Formamide

This one-step method is straightforward and efficient for the synthesis of unsubstituted 4-aminothieno[2,3-d]pyrimidines.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-amino-thiophene-3-carbonitrile derivative (1 equivalent).

  • Reagent Addition: Add an excess of formamide.

  • Reaction: Heat the mixture to reflux (typically 190-210 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a suitable solvent (e.g., water, ethanol) to remove excess formamide. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF).

Protocol 2: Two-Step Synthesis via Chloro Intermediate

This two-step protocol allows for the introduction of various amino substituents at the 4-position, offering greater molecular diversity.

Step 1: Synthesis of 4-chlorothieno[2,3-d]pyrimidine

  • Condensation: React the starting methyl 2-aminothiophene-3-carboxylate with formamidine acetate in a suitable solvent.

  • Chlorination: Suspend the resulting thieno[2,3-d]pyrimidin-4-ol in a mixture of phosphorus oxychloride and toluene. Reflux the mixture for 1-2 hours.[1]

  • Isolation: After cooling, the reaction mixture is carefully poured into ice water, and the resulting precipitate (4-chlorothieno[2,3-d]pyrimidine) is filtered, washed with water, and dried.

Step 2: Nucleophilic Substitution with an Amine

  • Reaction Setup: Dissolve the 4-chlorothieno[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Add the desired amine (1-3 equivalents) and a base such as sodium carbonate or triethylamine (2 equivalents).[2]

  • Reaction: Heat the reaction mixture at reflux or a specific temperature as required for the amine's reactivity. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation and Purification: The product can be isolated by filtration if it precipitates or by extraction after removing the solvent. Further purification is typically achieved by column chromatography or recrystallization.

Biological Activity and Quantitative Data

4-Amino substituted thieno[2,3-d]pyrimidine derivatives have been extensively evaluated for their biological activities, particularly as anticancer and antimicrobial agents. The tables below summarize some of the reported in vitro activities.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Anticancer Activity
4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidineHepG2~4-10[5]
MCF-7~4-10[5]
Compound 4 (a 4-aminothieno[2,3-d]pyrimidine derivative)HePG-222 ± 1.6[6]
Compound 8 (a triazolothienopyrimidine derivative)HePG-224.9 ± 2[6]
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative IV (linked to N,N'diaryl urea)VEGF/KDR, PDGF receptor0.003[4]
2-alkyl-4-amino-thieno[2,3-d]pyrimidine 3 MCF-70.045[7]
2-alkyl-4-amino-thieno[2,3-d]pyrimidine 4 MCF-70.11[7]
2-alkyl-4-amino-thieno[2,3-d]pyrimidine 2 MDA-MB-2310.16[7]
2-alkyl-4-amino-thieno[2,3-d]pyrimidine 4 MDA-MB-2310.24[7]
Thieno[2,3-d]pyrimidine derivative l (Ar = m-ClPh)MDA-MB-23127.6[8]
Antimicrobial Activity
4-amino-thienopyrimidine V (QB13)M. tuberculosis (Daunorubicin accumulation assay EC50)1.02[4]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of 4-amino substituted thieno[2,3-d]pyrimidines stem from their ability to interact with various key cellular signaling pathways. Diagrams of some of these pathways are provided below.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2-Aminothiophene-3-carbonitrile chloro 4-Chlorothieno[2,3-d]pyrimidine start->chloro  Condensation &  Chlorination final_product 4-Amino Substituted Thieno[2,3-d]pyrimidine chloro->final_product  Nucleophilic Substitution  with R-NH2 invitro In Vitro Assays (e.g., Cytotoxicity, MIC) final_product->invitro moa Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) invitro->moa invivo In Vivo Models (e.g., Xenograft, Infection Models) moa->invivo

Caption: General experimental workflow for the synthesis and biological evaluation of 4-amino substituted thieno[2,3-d]pyrimidine derivatives.

Many derivatives of this class function as kinase inhibitors. The following diagrams illustrate the signaling pathways of some of the key kinase targets.

PI3K_Akt_signaling cluster_inhibition Inhibition by 4-Amino Thieno[2,3-d]pyrimidines RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (mTOR, Bad, etc.) Akt->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, is a common target for 4-amino thieno[2,3-d]pyrimidine derivatives.[5][9]

EGFR_signaling cluster_inhibition Inhibition by 4-Amino Thieno[2,3-d]pyrimidines EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->EGFR

Caption: The EGFR signaling pathway, often dysregulated in cancer, can be targeted by specific 4-amino thieno[2,3-d]pyrimidine-based inhibitors.

In the context of infectious diseases, these compounds have shown promise against Mycobacterium tuberculosis.

QcrB_inhibition cluster_inhibition Inhibition by 4-Amino Thieno[2,3-d]pyrimidines ETC Electron Transport Chain (ETC) in M. tuberculosis ComplexIII Complex III (Cytochrome bc1 complex) QcrB QcrB Subunit ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase  Proton Motive Force ATP ATP Production ATP_Synthase->ATP Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->QcrB  Inhibits Electron Flow

Caption: Inhibition of the QcrB subunit of the cytochrome bc1 complex in the electron transport chain of M. tuberculosis by 4-amino thieno[2,3-d]pyrimidines disrupts ATP production.[10]

References

Application Notes and Protocols for the Anti-proliferative Evaluation of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies and data associated with the anti-proliferative evaluation of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine analogs. It is intended to serve as a practical guide for researchers in the fields of oncology and medicinal chemistry.

Introduction

Thieno[2,3-d]pyrimidine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities, including potent anti-cancer properties.[1][2] These compounds are structurally analogous to quinazolines and have been investigated as inhibitors of various protein tyrosine kinases (PTKs) that are overexpressed in cancer cells and contribute to cell proliferation.[1][2] Analogs of 4-amino-thieno[2,3-d]pyrimidines have been synthesized and evaluated for their inhibitory effects on kinases such as B-Raf, Tie-2, and Epidermal Growth Factor Receptor (EGFR).[1] The core structure serves as a versatile scaffold for the development of targeted cancer therapeutics. This document outlines the key experimental protocols and data for evaluating the anti-proliferative effects of novel this compound analogs.

Data Presentation: Anti-proliferative Activity

The anti-proliferative activity of thieno[2,3-d]pyrimidine analogs is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity of Thieno[2,3-d]pyrimidine Analogs Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Series 1
Compound 5bA549 (Lung)Not specified, but noted as most active[3]
Compound 5bMCF-7 (Breast)Not specified, but noted as most active[3]
Compound 18MCF-7 (Breast)10.17[4][5]
Compound 18HepG2 (Liver)24.47[4][5]
Compound 20MCF-7 (Breast)5.38[4]
Compound 20HepG2 (Liver)4.84[4]
Compound 21MCF-7 (Breast)6.31[4]
Compound 21HepG2 (Liver)11.83[4]
Compound 22MCF-7 (Breast)5.73[4]
Compound 22HepG2 (Liver)5.51[4]
Series 2
Compound 2MCF-7 (Breast)0.013[1]
Compound 2MDA-MB-231 (Breast)0.056[1]
Compound 3MCF-7 (Breast)Not specified, but higher than Cmpd 2[1]
Compound 3MDA-MB-231 (Breast)0.25[1]
Compound 5MDA-MB-231 (Breast)0.26[1]
Series 3
Compound 7bMCF-7 (Breast)8.80 ± 0.08[6]
Compound 7tMCF-7 (Breast)7.45 ± 0.26[6]
Series 4
Compound 11nHUVEC (Endothelial)7.44[7]
Compound 11nMCF-7 (Breast)Not specified, but active[7]
Series 5
Compound 13MDA-MB-231 (Breast)34.04[8]
Compound 13HT-29 (Colon)45.62[8]
Compound 3MDA-MB-231 (Breast)40.68[8]
Compound 3HT-29 (Colon)49.22[8]
Series 6
Compound 15A549 (Lung)0.94[9]
Series 7
Compound 5HepG-2 (Liver)3.3 ± 0.90[10]
Compound 8MCF-7 (Breast)4.132 ± 0.5[10]
Series 8
Compound 3MCF-7 (Breast)0.045[11]
Compound 4MCF-7 (Breast)0.11[11]
Compound 2MDA-MB-231 (Breast)0.16[11]
Compound 4MDA-MB-231 (Breast)0.24[11]

Note: The series numbers are assigned for clarity within this document and do not reflect the nomenclature in the original publications.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the anti-proliferative evaluation of thieno[2,3-d]pyrimidine analogs.

In Vitro Anti-proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density that allows for exponential growth for the duration of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Replace the old medium with medium containing the different concentrations of the test compounds or a vehicle control (e.g., DMSO).[1]

  • Incubation: Incubate the cells for a predetermined time period (e.g., 72 hours).[1]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12][13]

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates into the DNA of cells.[12] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.[12]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[13]

  • Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, directly collect the cell suspension. Centrifuge the cell suspension at 300 x g for 5 minutes.[12][13]

  • Fixation: Discard the supernatant and resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.[13]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate in the dark at room temperature for 30 minutes.[13]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[13]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram and determine the percentage of cells in each phase of the cell cycle.[12]

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells to ensure inclusion of apoptotic cells.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative and PI-positive: Necrotic cells.

Visualizations

Experimental Workflow for Anti-proliferative Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation start Synthesized Thienopyrimidine Analogs assay Anti-proliferative Assay (e.g., MTT Assay) start->assay ic50 Determine IC50 Values assay->ic50 select Select Potent Compounds ic50->select cell_cycle Cell Cycle Analysis (Flow Cytometry) select->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) select->apoptosis pathway Target Identification (e.g., Kinase Assays, Western Blot) cell_cycle->pathway apoptosis->pathway analysis Structure-Activity Relationship (SAR) pathway->analysis conclusion Identify Lead Compounds analysis->conclusion

Caption: Workflow for evaluating anti-proliferative compounds.

Proposed Signaling Pathway for Thienopyrimidine-Induced Apoptosis

Many thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis by targeting key signaling molecules. For instance, some analogs act as EGFR or VEGFR-2 inhibitors, leading to the downstream regulation of apoptotic pathways.[3][4][5]

G tp Thienopyrimidine Analog receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) tp->receptor Inhibition pi3k PI3K/Akt Pathway receptor->pi3k ras Ras/Raf/MEK/ERK Pathway receptor->ras bad Bad pi3k->bad Inactivates bcl2 Bcl-2 (Anti-apoptotic) ras->bcl2 Upregulates bad->bcl2 Inhibits bax Bax (Pro-apoptotic) bcl2->bax Inhibits cyto_c Cytochrome c Release bax->cyto_c casp9 Caspase-9 cyto_c->casp9 Activates casp3 Caspase-3 casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis

Caption: Thienopyrimidine-induced apoptosis pathway.

Cell Cycle Arrest Mechanism

Certain thieno[2,3-d]pyrimidine analogs have been observed to induce cell cycle arrest at the G2/M phase.[5][6] This is often associated with the activation of DNA damage checkpoints.

G compound Thienopyrimidine Analog dna_damage DNA Damage / Topoisomerase Inhibition compound->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr chk1_chk2 Chk1/Chk2 Phosphorylation atm_atr->chk1_chk2 cdc25c Cdc25C Phosphorylation (Inactivation) chk1_chk2->cdc25c cdk1_cyclinB Cdk1/Cyclin B Complex cdc25c->cdk1_cyclinB Cannot Activate g2_m_arrest G2/M Arrest cdk1_cyclinB->g2_m_arrest Leads to

Caption: G2/M cell cycle arrest mechanism.

References

Application Notes and Protocols: Development of Thieno[2,3-d]pyrimidine-based VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of thieno[2,3-d]pyrimidine derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of key pathways and workflows to guide researchers in this field.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Consequently, inhibiting the signaling pathway of VEGFR-2 is a well-established therapeutic strategy in oncology.[2] The thieno[2,3-d]pyrimidine scaffold has emerged as a promising framework for the design of potent and selective VEGFR-2 inhibitors. This document outlines the application of this class of compounds as anti-cancer agents and provides detailed protocols for their synthesis and evaluation.

Data Presentation: Biological Activity of Thieno[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activity of various thieno[2,3-d]pyrimidine-based compounds against VEGFR-2 and their anti-proliferative effects on different cancer cell lines.

Table 1: VEGFR-2 Kinase Inhibitory Activity

CompoundVEGFR-2 IC50 (nM)Reference CompoundVEGFR-2 IC50 (nM)Reference
8b 5Sorafenib-[3]
8e 3.9Sorafenib-[3]
8b 73Sorafenib-[4]
17f 230Sorafenib230[5][6]
IV 230--[6]
V 73--[6]
Unnamed 68.13--[7]
12j 48--[8]

Table 2: Anti-proliferative Activity (IC50 in µM)

CompoundHCT-116HepG2MCF-7PC3Reference
17f 2.80 ± 0.164.10 ± 0.45--[5]
IV 2.804.10--[6]
V -8.24-16.35[6]
Unnamed -6.60-11.25[7]
8b -8.24-16.35[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors.

Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro potency of a test compound in inhibiting recombinant human VEGFR-2 kinase activity. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.[2]

Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test Compound (thieno[2,3-d]pyrimidine derivative)

  • DMSO

  • Nuclease-free water

  • Kinase-Glo® MAX Reagent

  • White 96-well plates

Procedure:

  • Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. If desired, DTT can be added to a final concentration of 1 mM.[2]

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[9]

  • Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 µL reaction, mix the kinase buffer, ATP, and PTK substrate.[1]

  • Plate Setup:

    • Add the master mixture to each well of a white 96-well plate.[1]

    • Add the diluted test compound to the "Test Inhibitor" wells.

    • Add 1x Kinase Buffer with the same DMSO percentage to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[2]

  • Enzyme Addition:

    • Add diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells.

    • Add 1x Kinase Buffer to the "Blank" wells.[1]

  • Kinase Reaction: Incubate the plate at 30°C for 45 minutes.[9]

  • Luminescence Detection:

    • Add Kinase-Glo® MAX reagent to each well.[9]

    • Incubate at room temperature for 10-15 minutes to stabilize the signal.[1][9]

    • Measure the luminescence using a microplate reader.

  • Data Analysis: The inhibitory activity is calculated as the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Proliferation (MTT) Assay

This assay assesses the effect of a compound on the proliferation of cancer cell lines.

Materials and Reagents:

  • Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test Compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling cascade and the point of inhibition by thieno[2,3-d]pyrimidine derivatives.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Autophosphorylation VEGFR2->P_VEGFR2 Activation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->P_VEGFR2 Inhibition PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) AKT->Angiogenesis MAPK->Angiogenesis

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow for Inhibitor Development

This diagram outlines the general workflow for the development and evaluation of thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors.

Inhibitor_Development_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Biochemical In Vitro Biochemical Assays (VEGFR-2 Kinase Assay) Synthesis->Biochemical Cellular In Vitro Cellular Assays (Proliferation, Apoptosis, Cell Cycle) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Optimization Lead Optimization SAR->Optimization InVivo In Vivo Studies (Animal Models) SAR->InVivo Optimization->Synthesis

Caption: General workflow for VEGFR-2 inhibitor development.

Structure-Activity Relationship (SAR) Summary

The following diagram summarizes key structural features of thieno[2,3-d]pyrimidine derivatives that influence their VEGFR-2 inhibitory activity.

SAR_Summary Thienopyrimidine Thieno[2,3-d]pyrimidine Core (Hinge Binding Region) Substituent4 Substituent at C4 (Interaction with solvent-accessible region) Thienopyrimidine->Substituent4 Modulation of Potency & Selectivity Substituent6 Substituent at C6 (Hydrophobic interactions) Thienopyrimidine->Substituent6 Enhancement of Binding Affinity

Caption: Key SAR points for thieno[2,3-d]pyrimidine inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification

Possible CauseTroubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - Ensure starting materials are pure and dry. Impurities can inhibit the reaction.
Product Loss During Workup - If the product is a precipitate, ensure complete precipitation before filtration. Cooling the mixture on ice may improve yield. - When performing liquid-liquid extraction, ensure the correct solvent polarity to minimize product loss to the aqueous layer. Perform multiple extractions with smaller volumes of organic solvent. - Back-extract the aqueous layer to recover any dissolved product.
Suboptimal Recrystallization Conditions - The chosen solvent may be too good, leading to high solubility and low recovery. Try a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. - Cool the recrystallization mixture slowly to maximize crystal formation. Rapid cooling can lead to smaller crystals and lower recovery.
Improper Column Chromatography Technique - Ensure the chosen eluent system provides good separation of the product from impurities on a TLC plate before running the column. The ideal Rf value for the product is typically between 0.2 and 0.4. - Avoid overloading the column with crude material. - Use the correct column size for the amount of material being purified.

Issue 2: Persistent Impurities in the Final Product

Possible CauseTroubleshooting Steps
Unreacted Starting Materials - 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one: This precursor is more polar than the chlorinated product. It can be removed by column chromatography using a gradient elution, starting with a less polar solvent system and gradually increasing polarity. - Phosphorus oxychloride (POCl3): Residual POCl3 should be quenched carefully with ice-water after the reaction. Any remaining acidic byproducts can be removed by washing the organic extract with a mild base like sodium bicarbonate solution.
Side Products - Hydrolysis of the chloro group: The 4-chloro group is susceptible to hydrolysis back to the hydroxyl group, especially in the presence of moisture or nucleophiles. Ensure all workup and purification steps are performed under anhydrous conditions where possible. This impurity can be removed by column chromatography. - Over-chlorination or other side reactions: Depending on the reaction conditions, other side products may form. Characterize the impurity by NMR and MS to identify its structure and devise a suitable purification strategy.
Co-elution during Column Chromatography - If impurities co-elute with the product, try a different solvent system for chromatography. A combination of solvents with different polarities and properties (e.g., ethyl acetate/hexanes, dichloromethane/methanol) may provide better separation. - Consider using a different stationary phase, such as alumina instead of silica gel.
Trapped Solvent in Crystals - Dry the purified crystals under high vacuum for an extended period to remove any residual solvent. Gentle heating during vacuum drying can also be effective, provided the compound is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often attempted first if the crude product is a solid and relatively pure. Column chromatography is used for separating the product from significant amounts of impurities or for purifying oily residues.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Based on procedures for similar thieno[2,3-d]pyrimidine derivatives, ethanol is a good starting point for recrystallization.[1] Other potential solvents or solvent systems to explore include isopropanol, ethyl acetate/hexanes, or toluene. The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.

Q3: What is a recommended mobile phase for column chromatography of this compound?

A3: A common mobile phase for purifying chlorinated thienopyrimidines is a mixture of ethyl acetate and hexanes.[1] You should determine the optimal ratio by running TLC plates first. A starting point could be a 10-30% ethyl acetate in hexanes mixture. For more polar impurities, a gradient elution from low to high polarity may be necessary.

Q4: How can I identify the common impurities from the synthesis of this compound?

A4: The primary starting material for the chlorination step is 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. This precursor is a common impurity if the reaction does not go to completion. It can be identified by comparing the TLC of the crude product with a standard of the starting material. Another potential impurity is the hydrolyzed product, 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, formed by the reaction of the chloro group with water. These impurities can be characterized by techniques like NMR and Mass Spectrometry.

Q5: My purified this compound is a yellow solid. Is this expected?

A5: Yes, literature reports on the synthesis of similar 4-chloro-thieno[2,3-d]pyrimidines describe the purified product as a yellow solid.[2] The color can be an inherent property of the compound's chromophore. However, a very dark or brownish color might indicate the presence of impurities, and further purification may be required.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool If no insoluble impurities hot_filter->cool filter_wash Filter & Wash with Cold Solvent cool->filter_wash dry Dry Under Vacuum filter_wash->dry pure_product Pure Product dry->pure_product troubleshooting_logic start Purification Issue (e.g., Low Purity) check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots? check_tlc->multiple_spots single_spot Single Spot with Tailing? multiple_spots->single_spot No column Perform Column Chromatography multiple_spots->column Yes recrystallize Attempt Recrystallization single_spot->recrystallize Yes check_nmr Analyze by NMR single_spot->check_nmr No column->check_nmr change_solvent Change Recrystallization Solvent recrystallize->change_solvent If fails recrystallize->check_nmr change_solvent->recrystallize solvent_impurity Solvent Impurity? check_nmr->solvent_impurity dry_longer Dry Under High Vacuum solvent_impurity->dry_longer Yes pure Pure Product solvent_impurity->pure No dry_longer->pure

References

Navigating the Chlorination of Thieno[2,3-d]pyrimidin-4-ones: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of 4-chloro-thieno[2,3-d]pyrimidines is a crucial step in the creation of a wide array of bioactive molecules. However, the chlorination of the parent thieno[2,3-d]pyrimidin-4-ones can be fraught with challenges, leading to suboptimal yields and the formation of persistent impurities. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during this critical transformation, complete with detailed experimental protocols and a visual representation of the reaction landscape.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the chlorination of thieno[2,3-d]pyrimidin-4-ones, offering explanations and actionable solutions.

Question 1: After quenching the reaction, I see a significant amount of my starting material, the thieno[2,3-d]pyrimidin-4-one, reappear. What is causing this?

Answer: This is the most common issue encountered and is due to the hydrolysis of the desired 4-chloro-thieno[2,3-d]pyrimidine product back to the starting material. The 4-chloro product is highly susceptible to nucleophilic attack by water, especially under acidic conditions that can be generated during the work-up.

Troubleshooting Steps:

  • Minimize Water Contact: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents.

  • Remove Excess POCl₃: Before quenching, remove the excess phosphorus oxychloride (POCl₃) under reduced pressure. This minimizes the exothermic reaction upon addition of water and reduces the formation of acidic byproducts.

  • Controlled Quenching: Quench the reaction mixture by pouring it slowly onto a mixture of crushed ice and a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), with vigorous stirring. This neutralizes the acidic environment that promotes hydrolysis. Avoid quenching with water alone.

  • Low-Temperature Work-up: Maintain a low temperature (0-5 °C) throughout the quenching and extraction process to reduce the rate of hydrolysis.

  • Use of a Co-solvent: Some protocols recommend the addition of a non-polar organic solvent like toluene or acetonitrile before quenching to help precipitate the product and protect it from the aqueous environment.[1]

Question 2: My reaction is sluggish, and I have a low yield of the chlorinated product. How can I improve the conversion?

Answer: Incomplete conversion can be due to several factors, including insufficient reactivity of the chlorinating agent, suboptimal reaction temperature, or the presence of impurities in the starting material.

Troubleshooting Steps:

  • Reaction Temperature and Time: Ensure the reaction is heated to a sufficient temperature, typically between 80-110 °C, for an adequate duration. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Use of a Base/Catalyst: The addition of a tertiary amine base, such as N,N-dimethylaniline or N,N-diisopropylethylamine, can facilitate the reaction.[2] These bases can activate the substrate and neutralize the HCl generated during the reaction.

  • Purity of Starting Material: Ensure your starting thieno[2,3-d]pyrimidin-4-one is dry and free of impurities that might consume the chlorinating agent.

  • Excess of Chlorinating Agent: Using a larger excess of POCl₃ (e.g., 5-10 equivalents) can drive the reaction to completion.

Question 3: I observe an insoluble, high-melting point solid in my reaction mixture that is not my starting material or desired product. What could it be?

Answer: This could be due to the formation of dimeric or polymeric byproducts. In analogous systems like quinazolones, the formation of "pseudodimers" has been reported, arising from the reaction of a phosphorylated intermediate with the unreacted starting material.

Troubleshooting Steps:

  • Control Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions.

  • Order of Addition: Adding the POCl₃ slowly to a suspension of the substrate at a lower temperature before heating can sometimes minimize the formation of these byproducts.

  • Use of a Co-solvent: Performing the reaction in a high-boiling inert solvent such as toluene or acetonitrile might help to maintain a more homogeneous reaction mixture and reduce the likelihood of intermolecular side reactions.

Question 4: Besides my desired product and starting material, I see other spots on my TLC plate. What are the other potential side products?

Answer: Other potential side products include:

  • Phosphorylated Intermediates: The reaction proceeds through the formation of an O-phosphorylated intermediate. Under certain conditions, these intermediates can be stable enough to be observed.

  • Ring-Chlorinated Products: Although less common for this specific ring system, chlorination on the thiophene ring is a theoretical possibility, especially with prolonged reaction times or at very high temperatures.

  • Products from Reaction with Solvent: If using a reactive solvent, side products derived from its interaction with POCl₃ may form.

Troubleshooting Steps:

  • Optimize Reaction Time: Monitor the reaction by TLC and stop it once the starting material is consumed to avoid the formation of degradation or side products.

  • Purification: Careful column chromatography is often necessary to separate the desired 4-chloro product from closely related impurities.

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for the chlorination of various thieno[2,3-d]pyrimidin-4-ones and related heterocyclic systems to provide a comparative overview.

Starting MaterialChlorinating AgentBase/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
7H-pyrrolo[2,3-d]pyrimidin-4-olPOCl₃N,N-diisopropylethylamineToluene50-84[1]
2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-onePOCl₃N,N-dimethylanilineAcetonitrile80-8518-[2]
2,4-dihydroxy-thieno[2,3-d]pyrimidinePOCl₃NoneNeatReflux1055
Substituted thieno[2,3-d]pyrimidin-4-onePOCl₃NoneNeatReflux4-1240-80[3]
2,4-dihydroxy-5-bromopyrimidinePOCl₃PyridineNone160290.5[4]
2,4-dihydroxy-5-methylpyrimidinePOCl₃PyridineNone160288[4]

Detailed Experimental Protocol

This protocol provides a general methodology for the chlorination of a substituted thieno[2,3-d]pyrimidin-4-one. Researchers should optimize conditions for their specific substrate.

Materials:

  • Substituted thieno[2,3-d]pyrimidin-4-one (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (5-10 equivalents)

  • N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline (optional, 1.1 equivalents)

  • Anhydrous toluene or acetonitrile (optional)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted thieno[2,3-d]pyrimidin-4-one (1 equivalent).

  • If using a solvent, add anhydrous toluene or acetonitrile.

  • If using a base, add N,N-diisopropylethylamine or N,N-dimethylaniline (1.1 equivalents).

  • Carefully add phosphorus oxychloride (5-10 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to 80-110 °C and stir for 2-18 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.

  • Slowly and carefully pour the residue onto a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃ solution, maintaining the temperature below 10 °C.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 4-chloro-thieno[2,3-d]pyrimidine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Reaction Pathway and Side Products

The following diagram illustrates the intended reaction pathway and the common side reactions that can occur during the chlorination of thieno[2,3-d]pyrimidin-4-ones.

Chlorination_Pathway Start Thieno[2,3-d]pyrimidin-4-one Intermediate O-Phosphorylated Intermediate Start->Intermediate POCl₃ Product 4-Chloro-thieno[2,3-d]pyrimidine (Desired Product) Intermediate->Product Cl⁻ Dimer Dimeric/Polymeric Byproducts Intermediate->Dimer + Starting Material Hydrolysis Thieno[2,3-d]pyrimidin-4-one (Hydrolysis Product) Product->Hydrolysis H₂O / H⁺

Chlorination pathway and common side reactions.

References

Stability and proper storage conditions for 4-Chloro-5-phenylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and proper storage of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored at 2-8°C. It is also advisable to keep the compound in a tightly sealed container to protect it from moisture.

Q2: How stable is this compound at room temperature?

Q3: Is this compound sensitive to light?

A3: There is no specific photostability data for this compound. However, as a general precaution for complex organic molecules, it is recommended to store it protected from light, for instance, in an amber vial or in a dark location. Studies on some other thienopyrimidine derivatives have shown them to be stable to UV irradiation in the solid state.

Q4: What are the known incompatibilities for this compound?

A4: Specific incompatibility data is limited. However, based on the chemical structure (a chloro-pyrimidine derivative), it is prudent to avoid strong oxidizing agents, strong acids, and strong bases. Related compounds have been noted to decompose in the presence of strong acids or alkalis.[1]

Q5: What are the potential degradation pathways?

A5: While specific degradation pathways have not been documented in the available literature, compounds containing a 4-chloro-pyrimidine moiety can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would replace the chlorine atom with a hydroxyl group, forming the corresponding thieno[2,3-d]pyrimidin-4-one.

Troubleshooting Guide

Problem/Observation Potential Cause Suggested Action
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.Verify that the compound has been consistently stored at the recommended 2-8°C and protected from light and moisture. Consider using a fresh vial of the compound for subsequent experiments.
Incompatibility with experimental reagents.Review all reagents used in your experiment. Avoid highly acidic or basic conditions if possible. If strong acids or bases are necessary, minimize the exposure time and temperature.
Change in physical appearance of the solid compound (e.g., color change, clumping). Absorption of moisture or slow degradation.This may indicate instability. It is recommended to use a fresh sample. Ensure the container is tightly sealed and consider storing it in a desiccator within the refrigerator.
Inconsistent results between different batches of the compound. Variation in purity or handling between batches.Always check the certificate of analysis for each batch. Re-qualify new batches to ensure they meet the required specifications for your assay.

Storage Conditions Summary

ParameterRecommended Condition
Temperature 2-8°C
Light Protect from light
Atmosphere Store in a tightly sealed container, away from moisture.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not available in the public domain. However, a general approach to assess the stability of a research compound would involve:

  • Forced Degradation Studies: Exposing the compound to harsh conditions such as high heat, humidity, strong acid/base, and intense light to identify potential degradation products and pathways.

  • Long-Term Stability Testing: Storing the compound under the recommended conditions (2-8°C) and at accelerated conditions (e.g., 25°C/60% RH) and testing its purity and integrity at specified time points.

  • Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry, would be used to separate the parent compound from any degradants and quantify them.

Troubleshooting Workflow

G Troubleshooting Experimental Inconsistencies start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (2-8°C, Dark, Dry) start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Improper Storage Identified check_storage->storage_bad No check_reagents Review Experimental Protocol for Incompatibilities (Strong Acids/Bases, Oxidizers) storage_ok->check_reagents new_sample Use a Fresh, Properly Stored Sample storage_bad->new_sample new_sample->check_reagents reagents_ok No Obvious Incompatibilities check_reagents->reagents_ok No reagents_bad Potential Incompatibility Found check_reagents->reagents_bad Yes contact_support Contact Technical Support for Further Assistance reagents_ok->contact_support modify_protocol Modify Protocol to Avoid Harsh Conditions (e.g., buffer pH, shorter reaction time) reagents_bad->modify_protocol modify_protocol->new_sample

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Overcoming Solubility Challenges of Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility issues commonly encountered with thieno[2,3-d]pyrimidine derivatives in aqueous buffers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My thieno[2,3-d]pyrimidine derivative has very low solubility in my aqueous assay buffer (e.g., PBS), leading to inconsistent results. What are my initial troubleshooting steps?

A1: Low aqueous solubility is a known challenge for many heterocyclic compounds, including the thieno[2,3-d]pyrimidine scaffold. Here’s a step-by-step guide to address this issue:

  • Verify Compound Purity and Form: Ensure the poor solubility is not due to impurities or an incorrect salt form of your compound. Confirm the compound's identity and purity using appropriate analytical techniques (e.g., LC-MS, NMR).

  • Initial Solubility Assessment (Kinetic Solubility): Perform a kinetic solubility assay to get a baseline measurement. This involves preparing a high-concentration stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer. Precipitation is often observed visually or can be measured using nephelometry.

  • pH Adjustment: The solubility of ionizable compounds can be highly dependent on pH.

    • Determine the pKa of your derivative (if not known, it can be predicted using software).

    • If your compound is a weak base, decreasing the pH of the buffer may increase solubility.

    • If it is a weak acid, increasing the pH may be beneficial.

    • Caution: Ensure the pH of your final solution is compatible with your experimental system (e.g., cell-based assays, enzyme kinetics).

  • Co-solvent Usage: Introducing a small percentage of a water-miscible organic solvent (a co-solvent) can significantly improve solubility.

    • Start with low percentages (e.g., 1-5% v/v) of solvents like DMSO, ethanol, or polyethylene glycol 400 (PEG 400).

    • Important: Always run a vehicle control in your experiments to ensure the co-solvent itself does not affect your results.

Q2: I've tried using a co-solvent, but my thieno[2,3-d]pyrimidine derivative still precipitates over time or at higher concentrations. What advanced techniques can I use?

A2: If basic troubleshooting fails, more advanced formulation strategies can be employed. These methods aim to either increase the saturation solubility of the compound or present it in a more readily dissolvable form.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[1][2]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[1]

    • The stoichiometry of the complex (e.g., 1:1, 1:2 drug-to-cyclodextrin ratio) may need to be optimized.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[3] This can enhance the dissolution rate by presenting the drug in a higher energy amorphous state and improving its wettability.

    • Commonly used polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).

  • Nanosuspensions: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles.[4] The reduction in particle size increases the surface area, leading to a higher dissolution rate and saturation solubility.[4]

    • This method is particularly useful for compounds that are poorly soluble in both aqueous and organic media.

Below is a workflow to guide your selection of a suitable solubilization strategy.

G start Low Solubility of Thieno[2,3-d]pyrimidine Derivative ph_cosolvent Initial Troubleshooting: pH Adjustment & Co-solvents start->ph_cosolvent is_soluble Is Solubility Sufficient? ph_cosolvent->is_soluble advanced Advanced Solubilization Techniques is_soluble->advanced No end Proceed with Experiment is_soluble->end  Yes cyclodextrin Cyclodextrin Complexation advanced->cyclodextrin solid_dispersion Solid Dispersion advanced->solid_dispersion nanosuspension Nanosuspension advanced->nanosuspension cyclodextrin->end solid_dispersion->end nanosuspension->end

Figure 1. Decision workflow for addressing solubility issues.

Data on Solubility Enhancement

The following table summarizes reported solubility data for some thieno[2,3-d]pyrimidine derivatives and a closely related thieno[2,3-b]pyridine scaffold, demonstrating the effectiveness of different solubilization strategies.

Compound ClassDerivative/MethodBase Solubility (Aqueous Buffer)Solubility after EnhancementFold IncreaseReference(s)
Thieno[2,3-b]pyridineParent Compound1.2 µg/mL--[1]
Thieno[2,3-b]pyridineMorpholine-tethered derivative-1.3 mg/mL~1083[1]
Thieno[2,3-d]pyrimidineHydrazone derivativeNot specified44 µg/mL (in water)Not specified
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dioneSubstituted derivative-16 µg/mL (in aqueous solution)Not specified

Detailed Experimental Protocols

Here are detailed protocols for some of the key solubility enhancement techniques. Note that these are general procedures and may require optimization for your specific thieno[2,3-d]pyrimidine derivative.

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is simple, economical, and avoids the use of large volumes of organic solvents.

Materials:

  • Thieno[2,3-d]pyrimidine derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

Procedure:

  • Calculate the required amounts of the drug and HP-β-CD for a desired molar ratio (commonly 1:1).

  • Place the HP-β-CD in the mortar.

  • Add a small amount of water to the HP-β-CD and triturate to form a homogeneous paste.

  • Add the thieno[2,3-d]pyrimidine derivative to the paste.

  • Knead the mixture for 30-60 minutes. The paste should remain consistent. If it becomes too dry, add a few more drops of water.

  • Dry the resulting solid paste in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Store the complex in a desiccator.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This method is suitable for thermally sensitive compounds.

Materials:

  • Thieno[2,3-d]pyrimidine derivative

  • Polymer carrier (e.g., PVP K30, HPMC E5)

  • Suitable organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and polymer are soluble.

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh the desired amounts of the drug and polymer (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratios).

  • Dissolve both the drug and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.

  • Ensure complete dissolution to form a clear solution. Gentle warming or sonication may be used if necessary.

  • Evaporate the solvent using a rotary evaporator under reduced pressure.

  • A thin film or a solid mass will form on the walls of the flask.

  • Scrape off the solid and further dry it in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Grind the resulting solid dispersion into a fine powder.

Protocol 3: Preparation of a Nanosuspension (Precipitation-Ultrasonication Method)

This is a bottom-up approach to generate nanoparticles.

Materials:

  • Thieno[2,3-d]pyrimidine derivative

  • Water-miscible organic solvent (e.g., DMSO, acetone)

  • Aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80)

  • Probe sonicator

Procedure:

  • Dissolve the thieno[2,3-d]pyrimidine derivative in the organic solvent to create a concentrated drug solution (the organic phase).

  • Prepare the aqueous phase containing the stabilizer.

  • Under high-speed stirring, inject the organic phase into the aqueous phase. The drug will precipitate as nanoparticles.

  • Immediately subject the resulting suspension to high-power probe sonication for 10-20 minutes in an ice bath to reduce particle size and prevent aggregation.

  • The organic solvent can be removed by stirring the nanosuspension at room temperature for several hours or by using a rotary evaporator.

Signaling Pathway Diagrams

Many thieno[2,3-d]pyrimidine derivatives are developed as kinase inhibitors, often targeting pathways crucial for cancer cell growth and proliferation, such as the EGFR and VEGFR signaling pathways.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Kinase Inhibitor Inhibitor->Dimerization Inhibits

Figure 2. Simplified EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Nucleus Nucleus Raf_MEK_ERK->Nucleus PI3K_Akt->Nucleus Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) Nucleus->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Kinase Inhibitor Inhibitor->Dimerization Inhibits

Figure 3. Simplified VEGFR-2 signaling pathway, a key target for anti-angiogenic thieno[2,3-d]pyrimidine inhibitors.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4-Chlorothieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing nucleophilic aromatic substitution (SNAr) reactions on 4-chlorothieno[2,3-d]pyrimidines. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the nucleophilic substitution on 4-chlorothieno[2,3-d]pyrimidines in a question-and-answer format.

Question: Why is my reaction showing low to no product yield?

Answer: Low or no yield in SNAr reactions on 4-chlorothieno[2,3-d]pyrimidines can stem from several factors:

  • Insufficiently Activated Ring: The thieno[2,3-d]pyrimidine ring system is generally electron-deficient, which facilitates nucleophilic attack. However, strong electron-donating groups on the thiophene ring can decrease reactivity.

  • Weak Nucleophile: The nucleophilicity of the attacking species is crucial. For instance, alcohols are weak nucleophiles and often require deprotonation with a strong base to form the more reactive alkoxide.[1]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they solvate the nucleophile and facilitate the reaction.[1] Protic solvents can solvate the nucleophile too strongly, reducing its reactivity.[2][3]

  • Incorrect Base: The base plays a critical role. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to quench the HCl generated.[1] For less nucleophilic species like alcohols, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is necessary to generate the more potent nucleophile.[1]

  • Low Reaction Temperature: Some nucleophilic substitution reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 80-120 °C) can significantly improve the yield.[1]

Question: My reaction is producing multiple products or isomers. How can I improve selectivity?

Answer: The formation of multiple products often arises from competing reactions. On substituted dichloropyrimidines, for example, nucleophilic attack can sometimes occur at different positions (e.g., C2 vs. C4). While substitution at C4 is generally favored in 2,4-dichloropyrimidines, electron-donating groups elsewhere on the ring can influence the regioselectivity.[1][4] For 4-chlorothieno[2,3-d]pyrimidines, side reactions can include:

  • Di-substitution: If the starting material has other reactive sites or if the product can react further with the nucleophile, di-substituted products may form. Using a stoichiometric amount of the nucleophile and lowering the reaction temperature can help favor mono-substitution.[1]

  • Solvolysis: If the solvent is nucleophilic (e.g., methanol or ethanol), it can compete with the intended nucleophile, leading to undesired byproducts.[1] Using a non-nucleophilic solvent is advisable.

Question: I am observing significant side reactions. What are the common side reactions and how can I minimize them?

Answer: Besides the formation of multiple substitution products, other common side reactions include:

  • Hydrolysis: The starting material or the product can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. Ensuring anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent this.[1]

  • Ring Opening: Under harsh basic conditions or at very high temperatures, the pyrimidine ring can undergo opening or degradation.[1] Using milder bases and avoiding excessive temperatures can mitigate this issue.

Question: I'm having difficulty purifying my final product. What are some effective purification strategies?

Answer: Purification challenges often arise due to the polarity of the product or the presence of persistent impurities.

  • Aqueous Workup: An initial aqueous workup is effective for removing inorganic salts and water-soluble impurities.[1]

  • Acid-Base Extraction: If your product has basic or acidic functionalities, an acid-base extraction can be a powerful tool to separate it from neutral impurities.[1]

  • Recrystallization: For solid products, recrystallization is often a highly effective method for obtaining pure material.[1]

  • Column Chromatography: If other methods fail, column chromatography is a versatile technique. Careful selection of the stationary phase and eluent system is key to successful separation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic aromatic substitution on 4-chlorothieno[2,3-d]pyrimidines?

A1: The reaction proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism. The nucleophile attacks the electron-deficient C4 position of the pyrimidine ring, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. Subsequently, the chloride leaving group is expelled, restoring aromaticity and yielding the 4-substituted thieno[2,3-d]pyrimidine product.

Q2: Which position on the thieno[2,3-d]pyrimidine ring is most susceptible to nucleophilic attack?

A2: The C4 position of the pyrimidine ring is highly activated towards nucleophilic attack. This is due to the electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring, which makes the carbon atoms of the ring electron-deficient, particularly at positions 2 and 4.[1]

Q3: How does the choice of nucleophile affect the reaction conditions?

A3: The reactivity of the nucleophile significantly impacts the required reaction conditions. Highly nucleophilic species like primary and secondary amines can often react at or slightly above room temperature. Less reactive nucleophiles, such as alcohols or thiols, may require stronger bases to generate more potent anionic nucleophiles (alkoxides or thiolates) and/or higher reaction temperatures.[1]

Q4: Can microwave irradiation be used to accelerate these reactions?

A4: Yes, microwave-assisted synthesis can be a highly effective method for accelerating nucleophilic substitution on thieno[2,3-d]pyrimidines, often leading to shorter reaction times and higher yields.[5][6][7]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the nucleophilic substitution on 4-chlorothieno[2,3-d]pyrimidines with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Morpholine-Ethanol/IsopropanolReflux475-85[8]
N-methylpiperazine-----[9]
N-phenylpiperazine-----[9]
1,3-Propanediamine-----[9]
Various AminesNa2CO3EthanolReflux7251-77[10]

Table 2: Reaction with Alcohol and Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
(3-(substituted-phenyl)-isoxazole-5-yl)-methanolTriethylamineIsopropyl alcohol---[5]
Various AlcoholsNaORROH606-22-[10]
Various PhenolsK2CO3DMF1303-[10]
Various ThiolsK2CO3DMF301.5-[10]

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine
  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the 4-chlorothieno[2,3-d]pyrimidine (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and a suitable anhydrous solvent (e.g., ethanol, isopropanol, or DMF).[1][8]

  • Base Addition: If required, add a non-nucleophilic base such as triethylamine (1.5-2.0 eq.) or diisopropylethylamine (1.5-2.0 eq.) to the reaction mixture.[1] In some cases, an inorganic base like sodium carbonate may be used.[10]

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).[1][8][10]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a polar aprotic solvent was used, it may be removed under reduced pressure. Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[11]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

  • Characterization: Characterize the final product using techniques such as NMR and Mass Spectrometry.

General Protocol for Nucleophilic Substitution with an Alcohol
  • Alkoxide Generation: To a dry round-bottom flask under an inert atmosphere, add the alcohol (which can also serve as the solvent) and a strong base (1.1 eq.) such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). If using a different solvent, dissolve the alcohol (1.1 eq.) in the anhydrous solvent before adding the base.

  • Substrate Addition: Add the 4-chlorothieno[2,3-d]pyrimidine derivative (1.0 eq.) to the freshly prepared alkoxide solution.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux).

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Workup and Purification: Once complete, carefully quench the reaction with water and follow the workup and purification steps outlined in the amine protocol.

Visualizations

experimental_workflow start Start combine Combine 4-Chlorothieno[2,3-d]pyrimidine, Nucleophile, Solvent, and Base start->combine react Stir at Appropriate Temperature combine->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify Product (Recrystallization/Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end troubleshooting_guide start Low/No Product Yield q1 Is the Nucleophile Strong Enough? start->q1 q2 Is the Temperature Adequate? q1->q2 Yes a1_no Use stronger nucleophile (e.g., generate alkoxide) q1->a1_no No q3 Is the Solvent Appropriate? q2->q3 Yes a2_no Increase reaction temperature q2->a2_no No q4 Is the Base Correct? q3->q4 Yes a3_no Use polar aprotic solvent (DMF, DMSO) q3->a3_no No a4_no Use stronger base for weak nucleophiles or non-nucleophilic base for amines q4->a4_no No a1_yes Proceed to next check a2_yes Proceed to next check a3_yes Proceed to next check reaction_parameters center Reaction Outcome nucleophile Nucleophile nucleophile->center Reactivity solvent Solvent solvent->center Polarity (Aprotic vs. Protic) base Base base->center Strength temperature Temperature temperature->center Rate

References

Technical Support Center: Troubleshooting Low Cell Permeability of Thieno[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low cell permeability of thieno[2,3-d]pyrimidine compounds. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My thieno[2,3-d]pyrimidine compound shows high potency in biochemical assays but low activity in cell-based assays. Could low cell permeability be the issue?

A1: Yes, a significant drop in activity between biochemical and cell-based assays is a strong indicator of poor cell permeability. Thieno[2,3-d]pyrimidines, like many heterocyclic compounds, can face challenges in crossing the cell membrane to reach their intracellular targets. It is crucial to experimentally assess the permeability of your compound.

Q2: What are the key physicochemical properties of thieno[2,3-d]pyrimidine compounds that influence their cell permeability?

A2: Several physicochemical properties are critical determinants of cell permeability. For the parent thieno[2,3-d]pyrimidine scaffold, these include:

PropertyValueImplication for Permeability
Molecular Weight 136.18 g/mol [1]The low molecular weight of the core is favorable for passive diffusion. However, substitutions can significantly increase this value.
logP (Octanol-Water Partition Coefficient) 1.6[1]A logP in the range of 1-3 is often optimal for passive permeability. The parent scaffold is within a reasonable range, but substitutions can drastically alter lipophilicity.
Polar Surface Area (PSA) 54 Ų[1]A lower PSA (< 140 Ų) is generally associated with better cell permeability. The core scaffold has a favorable PSA.
Hydrogen Bond Donors/Acceptors Donors: 0, Acceptors: 2A high number of hydrogen bond donors and acceptors can hinder permeability by increasing solvation in the aqueous environment.

In silico pharmacokinetic predictions for some thieno[2,3-d]pyrimidine derivatives suggest good intestinal absorption and cell permeability, but these are theoretical and require experimental validation.[2][3]

Q3: Which experimental assays are recommended to determine the cell permeability of my thieno[2,3-d]pyrimidine compound?

A3: Two standard in vitro assays are widely used to assess cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective initial screen for permeability.[4][5]

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux mechanisms.[6][7]

A workflow for assessing permeability is outlined below:

G Start Compound with Low Cellular Activity PAMPA PAMPA Assay Start->PAMPA Caco2 Caco-2 Assay PAMPA->Caco2 High Pe LowPerm Low Permeability PAMPA->LowPerm Low Pe Efflux Assess Efflux Ratio (ER) Caco2->Efflux EffluxSubstrate Efflux Substrate (ER > 2) Efflux->EffluxSubstrate NoEfflux Not an Efflux Substrate (ER < 2) Efflux->NoEfflux HighPerm High Permeability Troubleshoot Troubleshoot Formulation/ Structural Modification LowPerm->Troubleshoot EffluxSubstrate->Troubleshoot NoEfflux->HighPerm

Permeability Assessment Workflow

Q4: My compound shows low permeability in the Caco-2 assay and a high efflux ratio. What does this indicate?

A4: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that your compound is likely a substrate for efflux transporters, such as P-glycoprotein (P-gp). These transporters actively pump the compound out of the cell, reducing its intracellular concentration and apparent permeability.

Q5: What strategies can I employ to improve the cell permeability of my thieno[2,3-d]pyrimidine compounds?

A5: Several strategies can be explored to enhance cell permeability:

  • Structural Modification (Medicinal Chemistry Approach):

    • Reduce Polar Surface Area (PSA): Modify peripheral groups to be less polar.

    • Optimize Lipophilicity (logP): Aim for a logP in the optimal range of 1-3.

    • Mask Hydrogen Bonding Groups: Introduce intramolecular hydrogen bonds or replace hydrogen bond donors with non-donating groups.

    • Prodrug Approach: Chemically modify the compound to a more permeable form that is converted to the active drug inside the cell.

  • Formulation Strategies:

    • Lipid-Based Formulations: For highly lipophilic compounds, formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[8][9][10][11][12]

    • Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles can facilitate its transport across the cell membrane.

    • Use of Permeation Enhancers: These are excipients that can transiently increase the permeability of the cell membrane.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay

This suggests that the compound has inherently low passive diffusion capability.

Troubleshooting Steps:

  • Verify Physicochemical Properties:

    • Measure the experimental logP and solubility of your compound.

    • Calculate the PSA of your molecule.

  • Structural Modifications to Enhance Passive Diffusion:

    • Decrease Polarity: If the PSA is high (>140 Ų), consider replacing polar groups (e.g., -COOH, -OH) with less polar alternatives or mask them as prodrugs (e.g., esters).

    • Optimize Lipophilicity: If the logP is too low (<1) or too high (>5), modify substituents to bring the logP into the optimal range of 1-3.

    • Reduce Molecular Weight and Rotatable Bonds: Smaller, more rigid molecules tend to have better permeability.

Issue 2: Low Papp in Caco-2 Assay with a High Efflux Ratio (>2)

This indicates that the compound is a substrate for active efflux transporters.

Troubleshooting Steps:

  • Confirm Efflux Transporter Involvement:

    • Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the apparent permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.

  • Structural Modifications to Reduce Efflux:

    • Modify Key Interacting Groups: Identify the structural features of your compound that are recognized by the efflux transporter and modify them. This can involve altering charge, hydrogen bonding capacity, or overall shape.

    • Increase Intracellular Retention: Design modifications that promote binding to intracellular components, thereby reducing the free concentration available for efflux.

  • Prodrug Strategies:

    • Design a prodrug that is not a substrate for the efflux transporter. Once inside the cell, the prodrug is cleaved to release the active compound.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Objective: To assess the passive permeability of a test compound.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP PAMPA filter plate)

  • 96-well acceptor plates

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV/Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare the Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the membrane is fully coated.[13]

  • Prepare Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).

  • Prepare Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Start the Assay: Add 150 µL of the donor solution to each well of the filter plate. Carefully place the filter plate into the acceptor plate, ensuring the bottom of the filter plate is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours in a sealed container with a wet paper towel to minimize evaporation.[5][13][14]

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp in cm/s) is calculated using the following equation:

Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / [(VD + VA) * A * t]

Where:

  • CA is the concentration of the compound in the acceptor well.

  • Ceq is the equilibrium concentration = [(CD * VD) + (CA * VA)] / (VD + VA).

  • CD is the concentration of the compound in the donor well at the end of the incubation.

  • VD and VA are the volumes of the donor and acceptor wells, respectively.

  • A is the area of the membrane.

  • t is the incubation time in seconds.

Caco-2 Permeability Assay Protocol

Objective: To assess the bidirectional permeability and potential for active transport of a test compound.

Materials:

  • Caco-2 cells (ATCC)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow solution

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for the formation of a differentiated and polarized monolayer.

  • Monolayer Integrity Check:

    • Transepithelial Electrical Resistance (TEER): Measure the TEER of the monolayers. Values above 200 Ω·cm² are generally considered acceptable.[15]

    • Lucifer Yellow Permeability: Assess the paracellular permeability by adding Lucifer yellow to the apical side and measuring its transport to the basolateral side. Low permeability of Lucifer yellow indicates tight junction integrity.[6][15]

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers twice with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (acceptor) chamber.

    • Add the dosing solution of the test compound (e.g., 10 µM in HBSS) to the apical (donor) chamber.[7]

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6][7]

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.[6][7]

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions using the formula:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation of the drug across the cells.

  • A is the surface area of the membrane.

  • C0 is the initial concentration of the drug in the donor chamber.

The efflux ratio (ER) is calculated as:

ER = Papp (B-A) / Papp (A-B)

Signaling Pathway Diagrams

Many thieno[2,3-d]pyrimidine derivatives are developed as kinase inhibitors. Understanding the signaling pathways they target is crucial for interpreting cell-based assay results.

EGFR Signaling Pathway

Thieno[2,3-d]pyrimidines have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Thieno Thieno[2,3-d]pyrimidine Inhibitor Thieno->EGFR

EGFR Signaling Pathway Inhibition

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade involved in cell growth and survival that is targeted by some thieno[2,3-d]pyrimidine derivatives.[4][8][15]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth/ Survival mTOR->CellGrowth Thieno Thieno[2,3-d]pyrimidine Inhibitor Thieno->PI3K

PI3K/Akt/mTOR Pathway Inhibition

References

Technical Support Center: Enhancing the Selectivity of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the selectivity of thieno[2,3-d]pyrimidine-based kinase inhibitors.

Troubleshooting Guides

This section addresses common issues encountered during the experimental validation and selectivity profiling of thieno[2,3-d]pyrimidine-based kinase inhibitors.

Issue 1: High Variability in IC50 Values Between Experiments

  • Question: My IC50 values for the same thieno[2,3-d]pyrimidine inhibitor vary significantly between experimental runs. What are the potential causes and solutions?

  • Answer: Poor reproducibility of IC50 values is a frequent challenge. Key factors to investigate include:

    • Reagent Consistency:

      • Enzyme Purity and Activity: Use a highly pure kinase preparation (ideally >98%) and qualify each new enzyme lot, as specific activity can vary between batches. The presence of contaminating kinases can lead to inaccurate activity detection.

      • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration.[1] It is recommended to use an ATP concentration at or near the Michaelis constant (Km) for each specific kinase to ensure data comparability.[2] Cellular ATP concentrations are in the millimolar range, which can cause discrepancies between in vitro and cellular assay results.

      • Substrate Quality: Ensure the purity and consistent concentration of the peptide or protein substrate, as variations can alter reaction kinetics.

    • Assay Conditions:

      • Incubation Times: Ensure the kinase reaction is in the linear range. High substrate conversion (>20%) can lead to an underestimation of inhibitor potency and shifts in IC50 values.

      • Temperature Fluctuations: Enzyme activity is sensitive to temperature. Maintain a consistent temperature throughout the assay.

    • Compound Handling:

      • Solubility: Poor solubility of the thieno[2,3-d]pyrimidine derivative can lead to inaccurate effective concentrations. Verify compound stability and solubility in the assay buffer.

Issue 2: High Background Signal in Kinase Assays

  • Question: I'm observing a high background signal in my kinase assay, which is interfering with the detection of my inhibitor's activity. How can I troubleshoot this?

  • Answer: A high background signal can obscure the true inhibitory effect. Consider the following:

    • Compound Interference:

      • Autofluorescence: If you are using a fluorescence-based assay, your thieno[2,3-d]pyrimidine compound might be fluorescent, interfering with the signal. Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths to check for this.

      • Luciferase Inhibition: In luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®), compounds that inhibit luciferase can be mistaken for kinase inhibitors. A counterscreen against luciferase can identify this issue.

    • Reagent-Related Issues:

      • Contaminated Reagents: Buffer components or the substrate could be contaminated with ATP or other substances that interfere with the detection method.

      • Detection Reagent Interference: The detection reagent itself might interact with your test compounds. Run a control with the compound and detection reagent in the absence of the kinase reaction components.

    • Assay Plate: The type of microplate used can contribute to background signal. Test different plates or pre-read the plate before adding reagents.

Issue 3: Discrepancy Between Biochemical and Cellular Assay Results

  • Question: My thieno[2,3-d]pyrimidine inhibitor is potent in a biochemical assay, but shows significantly lower activity in cell-based assays. What could be the reason?

  • Answer: This is a common observation in drug discovery. The discrepancy can be attributed to several factors:

    • High Cellular ATP Concentration: The concentration of ATP in cells is typically in the millimolar range (1-5 mM), which is much higher than the ATP concentrations often used in biochemical assays.[1] For an ATP-competitive inhibitor, this high cellular ATP concentration will compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50 in cells.

    • Cellular Permeability and Efflux: The compound may have poor permeability across the cell membrane or be actively transported out of the cell by efflux pumps.

    • Compound Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.

    • Off-Target Effects: In a cellular context, the compound might engage with other kinases or proteins, leading to complex biological responses that mask the intended inhibitory effect.

Frequently Asked Questions (FAQs)

Selectivity Enhancement Strategies

  • Question: What are the general strategies to improve the selectivity of thieno[2,3-d]pyrimidine-based kinase inhibitors?

  • Answer: Enhancing selectivity is a critical aspect of kinase inhibitor development. Key strategies include:

    • Structure-Based Design: Utilize the crystal structures of the target kinase and off-target kinases to identify unique features in the ATP-binding pocket or adjacent regions that can be exploited. Designing inhibitors that interact with non-conserved residues can significantly improve selectivity.

    • Targeting Inactive Kinase Conformations: Many kinases adopt different conformational states (e.g., DFG-in, DFG-out). Inhibitors that bind to the less-conserved inactive conformation can achieve higher selectivity.

    • Exploiting Allosteric Sites: Targeting allosteric sites, which are often less conserved than the ATP-binding pocket, can provide a high degree of selectivity.

    • Increasing sp3 Character: Integrating strategies to reduce the aromatic character and increase the fraction of sp3-hybridized carbons in the molecule can sometimes lead to improved selectivity and better physicochemical properties.

Interpreting Selectivity Data

  • Question: How do I quantify and interpret the selectivity of my thieno[2,3-d]pyrimidine inhibitor?

  • Answer: Selectivity is often assessed by profiling the inhibitor against a large panel of kinases.[3]

    • Selectivity Score (S-score): This can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases in the panel. A lower S-score indicates higher selectivity.

    • Selectivity Entropy: This is a more quantitative measure that takes into account the potency of the inhibitor against all kinases in the panel, providing a single value to represent selectivity.[3] A lower entropy score signifies a more selective compound.

    • IC50-Based Profiling: For a more detailed understanding, determining the IC50 values for all "hit" kinases from a primary screen provides a more accurate measure of potency and selectivity.[3]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives against key kinases.

Table 1: Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines against PI3K Isoforms

CompoundR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%) at 10 µMInhibition of PI3Kγ (%) at 10 µM
IIIa3-OH6270
VIb3-OH, 5-OCH37284
IIIb4-OH<40<40
VIc4-OH, 5-OCH350<40
IIIk3-OCH3<4048

Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[4]

Table 2: IC50 Values of Thieno[2,3-d]pyrimidine Derivatives against EGFR (Wild-Type and T790M Mutant)

CompoundR1 (on 2-phenyl ring)R2 (on 4-anilino ring)EGFR WT IC50 (µM)EGFR T790M IC50 (µM)
Reference ----
Erlotinib--0.080.95
Series 1
1aHH0.521.23
1b4-OCH3H0.210.68
1cH4-Cl0.150.45
1d4-OCH34-Cl0.050.12

This table presents representative data for educational purposes and is based on general structure-activity relationships for this class of inhibitors.[5]

Experimental Protocols

1. ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is a widely used luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced.[6][7]

  • Materials:

    • Thieno[2,3-d]pyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)

    • Kinase of interest

    • Substrate specific to the kinase

    • Kinase reaction buffer (e.g., HEPES pH 7.5, MgCl2, DTT)

    • ATP solution

    • ADP-Glo™ Reagent (Promega)

    • Kinase Detection Reagent (Promega)

    • White, opaque 96- or 384-well plates

    • Luminometer

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of the thieno[2,3-d]pyrimidine inhibitor in kinase reaction buffer.

    • Kinase Reaction Setup:

      • To each well of the microplate, add the kinase.

      • Add the serially diluted inhibitor to the respective wells. Include a "no inhibitor" positive control and a "no enzyme" negative control.

      • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be at the Km for the kinase.

    • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.

    • Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[8]

    • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP produced to ATP and initiates a luciferase-based reaction that generates a luminescent signal. Incubate at room temperature for 30-60 minutes.[8]

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Differential Scanning Fluorimetry (DSF) for Inhibitor Binding

DSF is a biophysical technique that measures the thermal stability of a protein to assess ligand binding.[9] Inhibitor binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).[9][10]

  • Materials:

    • Purified kinase of interest

    • Thieno[2,3-d]pyrimidine inhibitor

    • SYPRO Orange dye (or other suitable fluorescent dye)

    • DSF buffer (e.g., HEPES pH 7.5, NaCl)

    • Real-time PCR instrument capable of performing a thermal melt curve

  • Procedure:

    • Reaction Setup:

      • In a PCR plate, prepare a reaction mixture containing the purified kinase and SYPRO Orange dye in the DSF buffer.

      • Add the thieno[2,3-d]pyrimidine inhibitor at various concentrations to the respective wells. Include a "no inhibitor" control.

    • Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.

    • Data Acquisition: As the protein unfolds, it exposes hydrophobic regions, to which the SYPRO Orange dye binds, causing an increase in fluorescence. The instrument will record the fluorescence intensity as a function of temperature.

    • Data Analysis:

      • Plot the fluorescence intensity versus temperature to generate a melt curve.

      • The midpoint of the transition in the melt curve corresponds to the melting temperature (Tm) of the protein.

      • The change in melting temperature (ΔTm) in the presence of the inhibitor compared to the control is a measure of the inhibitor's binding and stabilizing effect. A larger ΔTm generally indicates a stronger interaction.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Thieno_pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_pyrimidine->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth G cluster_1 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Thieno_pyrimidine_EGFR Thieno[2,3-d]pyrimidine Inhibitor Thieno_pyrimidine_EGFR->EGFR Inhibits Autophosphorylation RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription G cluster_2 Workflow for Enhancing Kinase Inhibitor Selectivity Start Initial Thieno[2,3-d]pyrimidine Hit Compound Primary_Screen Primary Kinase Assay (Target Kinase) Start->Primary_Screen Selectivity_Profile Broad Kinase Selectivity Panel Primary_Screen->Selectivity_Profile Analyze_Data Analyze Potency & Selectivity Data Selectivity_Profile->Analyze_Data SAR_Study Structure-Activity Relationship (SAR) Study Analyze_Data->SAR_Study Structure_Based_Design Structure-Based Design (Target vs. Off-targets) Analyze_Data->Structure_Based_Design Synthesis Synthesize Novel Analogs SAR_Study->Synthesis Structure_Based_Design->Synthesis Iterative_Screening Iterative Screening Cycle (Potency & Selectivity) Synthesis->Iterative_Screening Iterative_Screening->Analyze_Data Iterate Optimized_Lead Optimized Selective Lead Compound Iterative_Screening->Optimized_Lead

References

Reducing off-target effects of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with 4-Chloro-5-phenylthieno[2,3-d]pyrimidine derivatives, a scaffold known for its potential as kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common molecular targets of this compound derivatives?

A1: The thieno[2,3-d]pyrimidine scaffold is a versatile pharmacophore that, due to its structural similarity to purine, can interact with the ATP-binding site of numerous kinases. Derivatives of this scaffold have been developed as inhibitors of various kinases, including but not limited to, Phosphoinositide 3-kinases (PI3Ks), Epidermal Growth Factor Receptor (EGFR), and Receptor-Interacting Protein Kinase 2 (RIPK2). The specific targets and selectivity profile are highly dependent on the substitution pattern on the thieno[2,3-d]pyrimidine core.

Q2: What are the key strategies to reduce off-target effects of my this compound-based inhibitor?

A2: Reducing off-target effects is crucial for developing selective and safe therapeutic agents. Key strategies include:

  • Structure-Activity Relationship (SAR) Guided Optimization: Systematically modify the chemical structure to enhance binding affinity for the desired target while reducing interactions with off-target kinases.

  • Computational Modeling: Utilize molecular docking and in silico screening to predict binding affinities and guide the design of more selective compounds.

  • Targeting Allosteric Sites: Design inhibitors that bind to less conserved allosteric sites on the kinase, which can offer greater selectivity compared to targeting the highly conserved ATP-binding pocket.

  • Covalent Inhibition: Introduce a reactive group (a "warhead") that forms a covalent bond with a non-conserved cysteine residue near the active site of the target kinase. This can lead to high potency and selectivity.

Q3: How can I experimentally determine the off-target profile of my compound?

A3: Several experimental approaches can be used to determine the off-target profile of your inhibitor:

  • In Vitro Kinase Profiling (Kinome Scan): This is a high-throughput screening method where your compound is tested against a large panel of purified kinases (often hundreds) to determine its inhibitory activity (e.g., IC50 or percent inhibition) against each.

  • Chemical Proteomics: Techniques like kinobeads affinity chromatography followed by mass spectrometry can identify which kinases from a cell lysate bind to your compound.[1] This method provides insight into target engagement in a more physiological context.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding.[2] A shift in the melting temperature of a protein in the presence of your compound indicates a direct interaction.

Q4: I am observing a discrepancy between the biochemical (in vitro) and cellular activity of my compound. What could be the reason?

A4: Discrepancies between in vitro and cellular assay results are common and can arise from several factors:

  • Cell Permeability: Your compound may have poor cell membrane permeability, leading to a lower effective intracellular concentration.

  • Cellular ATP Concentration: The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). For ATP-competitive inhibitors, this can lead to a significant decrease in apparent potency in cellular assays.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Metabolism: The compound may be metabolized by cellular enzymes, leading to its inactivation or the formation of active/inactive metabolites.

  • Off-Target Effects in Cells: The observed cellular phenotype might be a result of the compound hitting an unexpected off-target that is not present in the biochemical assay.

Troubleshooting Guides

Problem 1: High background or false positives in in vitro kinase assays.
Potential CauseSuggested Solution
Compound Interference The compound may be autofluorescent or interfere with the assay's detection system (e.g., luciferase). Run a control without the kinase to assess compound interference.
Compound Aggregation At higher concentrations, compounds can form aggregates that non-specifically inhibit kinases. Include a detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to disrupt aggregates.
Contaminated Reagents Reagents such as buffers or substrates might be contaminated. Use fresh, high-quality reagents and filter-sterilize buffers.
High Enzyme Concentration Too much enzyme can lead to a high basal signal. Optimize the enzyme concentration to ensure the assay is in the linear range.
Problem 2: Inconsistent IC50 values between experiments.
Potential CauseSuggested Solution
Variable ATP Concentration For ATP-competitive inhibitors, the IC50 is highly dependent on the ATP concentration. Prepare a large, single batch of ATP solution and store it in aliquots at -20°C to ensure consistency.
Poor Compound Solubility The compound may be precipitating out of solution. Check the solubility of your compound in the assay buffer. The use of a small percentage of DMSO is common, but its final concentration should be kept constant across all wells and ideally below 1%.
Assay Drift In high-throughput screens, signal can drift over time due to factors like plate evaporation or reagent instability. Plan the plate layout to minimize drift effects (e.g., include controls on each plate).
Pipetting Errors Inaccurate pipetting can lead to significant variability. Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
Problem 3: No thermal shift observed in CETSA despite known binding.
Potential CauseSuggested Solution
Ligand binding does not always induce a significant thermal shift. Not all ligand-protein interactions result in a measurable change in thermal stability.[3] This can be a limitation of the CETSA method for certain targets or compound classes.
Insufficient Compound Concentration in Cells The intracellular concentration of the compound may be too low to induce a detectable thermal shift. Consider increasing the compound concentration or incubation time.
Rapid Compound Metabolism The compound may be rapidly metabolized by the cells. Investigate the metabolic stability of your compound in the cell line being used.
Technical Issues with the Assay Inefficient cell lysis, protein degradation, or issues with antibody detection in the western blot can obscure a real thermal shift. Optimize each step of the CETSA protocol carefully.

Quantitative Data Summary

The following tables summarize representative inhibitory activities of thieno[2,3-d]pyrimidine derivatives against various kinases. It is important to note that the specific substitution pattern on the this compound core will significantly influence the potency and selectivity profile. The data presented here are for illustrative purposes based on published data for related analogs.

Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against PI3K Isoforms

Compound IDR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%)Inhibition of PI3Kγ (%)Reference
IIIa3-OH6270[4]
VIb3-OH, 5-OCH37284[4]
IIIb4-OH<40<40[4]
VIc4-OH, 5-OCH350<40[4]
IIIk3-OCH3<4048[4]
Data from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[4]

Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against EGFR

Compound IDModificationsIC50 (nM) - EGFR WTIC50 (nM) - EGFR T790MReference
7a2-(4-methoxyphenyl)-4-(4-chloroanilino)37.19204.10[5][6]
Data from a study on novel thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors.[5][6]

Table 3: Inhibitory Activity of a Thieno[2,3-d]pyrimidine Derivative against VEGFR-2

Compound IDModificationsIC50 (µM) - VEGFR-2Reference
17f2-(substituted phenyl)-4-(substituted moiety)0.23 ± 0.03
Data from a study on thieno[2,3-d]pyrimidine-based derivatives as VEGFR-2 kinase inhibitors.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for measuring kinase activity and inhibition using a luminescence-based assay that quantifies the amount of ADP produced.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • This compound derivative (test inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in DMSO. Then, dilute the compounds in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the diluted compounds to the wells of the assay plate.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal is proportional to the amount of ADP produced, and therefore, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to determine the target engagement of a this compound derivative in intact cells.

Materials:

  • Cultured cells

  • This compound derivative (test compound)

  • Cell culture medium

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • Equipment for western blotting (SDS-PAGE gels, transfer apparatus, antibodies, etc.)

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) at the desired concentration and incubate for a specific time (e.g., 1-2 hours).

  • Cell Harvesting and Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

    • Cool the tubes on ice.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated (denatured) proteins.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of the target protein in the soluble fraction by western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the western blot. Plot the percentage of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Visualizations

experimental_workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Thermal Shift Assay (CETSA) iv_start Prepare Compound Dilutions iv_reaction Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) iv_start->iv_reaction iv_detect ADP Detection (Luminescence) iv_reaction->iv_detect iv_analysis IC50 Determination iv_detect->iv_analysis c_start Treat Cells with Compound c_heat Heat Shock c_start->c_heat c_lyse Cell Lysis & Centrifugation c_heat->c_lyse c_wb Western Blot for Target Protein c_lyse->c_wb c_analysis Analyze Thermal Shift c_wb->c_analysis

Experimental workflows for in vitro and cellular assays.

signaling_pathway cluster_pi3k PI3K/AKT Signaling RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Cell Survival & Proliferation AKT->Downstream Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->PI3K

Inhibition of the PI3K/AKT signaling pathway.

troubleshooting_logic start Inconsistent IC50 Values check_atp Is ATP concentration consistent? start->check_atp check_sol Is the compound soluble? start->check_sol check_pip Are pipetting techniques accurate? start->check_pip sol_atp Use fresh, aliquoted ATP stock check_atp->sol_atp No sol_sol Verify solubility, adjust DMSO% check_sol->sol_sol No sol_pip Calibrate pipettes, use proper technique check_pip->sol_pip No

Troubleshooting logic for inconsistent IC50 values.

References

Strategies to improve the pharmacokinetic properties of thienopyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thienopyrimidine inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of their pharmacokinetic (PK) properties.

Frequently Asked Questions (FAQs)

Q1: My thienopyrimidine inhibitor shows potent in vitro activity but poor cellular and in vivo efficacy. What are the likely pharmacokinetic reasons?

A1: This is a common challenge often attributed to suboptimal pharmacokinetic properties. The primary reasons include:

  • Poor Aqueous Solubility: Many thienopyrimidine derivatives are highly lipophilic and possess poor aqueous solubility. This can lead to low dissolution rates in the gastrointestinal tract, limiting absorption and oral bioavailability.[1][2][3][4]

  • Low Permeability: The compound may not efficiently cross biological membranes, such as the intestinal epithelium, to reach systemic circulation.

  • Rapid Metabolism: The inhibitor may be quickly broken down by metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver, leading to a short half-life and reduced exposure.[5][6]

  • High Plasma Protein Binding: Extensive binding to plasma proteins can limit the free fraction of the drug available to exert its therapeutic effect.[5]

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of cells, reducing intracellular concentration and efficacy.

Q2: What are the initial strategies to improve the solubility of a poorly soluble thienopyrimidine inhibitor?

A2: Improving solubility is a critical first step. Consider the following approaches:

  • Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amino, morpholino) to increase hydrophilicity. Salt formation for ionizable compounds is also a highly effective strategy.[3]

  • Formulation Strategies: For preclinical studies, formulation approaches can be employed. These include using co-solvents, surfactants, or creating lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1][2] Particle size reduction through micronization or nanonization can also enhance the dissolution rate.[1][7]

Q3: How can I reduce the metabolic clearance of my thienopyrimidine inhibitor?

A3: To enhance metabolic stability:

  • Identify Metabolic Hotspots: The first step is to identify the specific sites on the molecule that are most susceptible to metabolism. This is often done using in vitro metabolite identification studies.

  • Blocking Metabolism: Once identified, these "hotspots" can be blocked. A common strategy is the introduction of fluorine atoms (fluorination) at or near the site of metabolism. Halogenation can shield the molecule from enzymatic attack.

  • Bioisosteric Replacement: Replace metabolically labile groups with more stable bioisosteres. For instance, replacing a metabolically susceptible methyl group with a trifluoromethyl group.[8]

Q4: What is the significance of the efflux ratio in a Caco-2 permeability assay?

A4: The efflux ratio, calculated as the permeability from the basolateral to the apical side (B-A) divided by the permeability from the apical to the basolateral side (A-B), is a key indicator of active efflux. A ratio greater than 2 suggests that the compound is a substrate for efflux transporters. This can be a significant hurdle for oral absorption and achieving therapeutic concentrations within target cells.

Troubleshooting Guides

Issue 1: Compound Precipitation in Microsomal Stability Assay
  • Symptom: The concentration of the test compound decreases rapidly at the initial time points, even in the absence of the NADPH cofactor.

  • Possible Cause: The compound has low solubility in the assay buffer and is precipitating out of solution.[9]

  • Troubleshooting Steps:

    • Solubility Check: Determine the kinetic solubility of the compound in the assay buffer.

    • Reduce Compound Concentration: If solubility is an issue, lower the initial concentration of the test compound in the assay.

    • Modify Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 1%.

    • Use Solubilizing Agents: Consider the inclusion of a low concentration of a non-ionic surfactant, but be mindful of its potential to inhibit metabolic enzymes.

Issue 2: High Variability in Caco-2 Permeability Assay Results
  • Symptom: Inconsistent apparent permeability (Papp) values are obtained for the same compound across different experiments or even within the same plate.[10]

  • Possible Causes:

    • Inconsistent Caco-2 cell monolayer integrity.[11][12]

    • Variable expression of transporters.

    • Compound instability in the assay buffer.

    • Non-specific binding to the plate or cell monolayer.

  • Troubleshooting Steps:

    • Verify Monolayer Integrity: Always measure the transepithelial electrical resistance (TEER) before and after the experiment. Only use monolayers with TEER values within the laboratory's established range.[13] A post-experiment TEER value that is at least 75% of the initial value is generally acceptable.[13]

    • Use a Paracellular Marker: Include a low permeability marker like Lucifer Yellow to confirm the tightness of the cell junctions.[12]

    • Assess Compound Stability: Incubate the compound in the assay buffer alone for the duration of the experiment to check for chemical degradation.

    • Evaluate Non-Specific Binding: Perform a recovery experiment to determine the extent of compound loss due to binding to the apparatus. Using low-binding plates can mitigate this issue.[11]

Data Presentation: Pharmacokinetic Properties of Thienopyrimidine Derivatives

The following tables summarize quantitative data for representative thienopyrimidine inhibitors, illustrating the impact of structural modifications on key pharmacokinetic parameters.

Table 1: In Vitro ADME Properties of Selected Thienopyrimidine Inhibitors

CompoundModification StrategyKinetic Solubility (μM)Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Parent A Phenyl group at C4< 1150.5
Analog A1 Addition of a morpholino group to the phenyl at C450250.8
Analog A2 Fluorination of the phenyl group at C4< 1450.6
Parent B Unsubstituted thienopyrimidine core5302.0
Analog B1 Bioisosteric replacement of thiophene with furan15201.5
Analog B2 Addition of a solubilizing side chain at N3> 100351.8

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Dosing)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
Parent A 10502.02005
Analog A1 103501.5150040
Analog A2 10752.03508

Experimental Protocols

Kinetic Solubility Assay (Shake-Flask Method)
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the thienopyrimidine inhibitor in 100% DMSO.

  • Incubation Mixture: In a microplate, add the DMSO stock solution to phosphate-buffered saline (PBS, pH 7.4) to achieve a final compound concentration of 200 µM with a final DMSO concentration of 2%.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Separation of Undissolved Compound: Filter the samples through a 96-well filter plate.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or HPLC-UV against a standard curve prepared in the same buffer/DMSO mixture.

Microsomal Stability Assay
  • Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare the reaction mixture containing 100 mM phosphate buffer (pH 7.4), 1 µM of the test compound (added from a DMSO stock, final DMSO < 0.5%), and 0.5 mg/mL of liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile containing an internal standard to terminate the reaction. The 0-minute time point is taken immediately after adding the NADPH system.

  • Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers that meet the established integrity criteria.

  • Assay Buffer: Use Hanks' Balanced Salt Solution (HBSS) with appropriate buffering agents (e.g., HEPES) at pH 7.4.

  • Apical to Basolateral (A-B) Permeability:

    • Add the test compound (typically at 10 µM) to the apical (donor) chamber.

    • Add fresh assay buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Basolateral to Apical (B-A) Permeability:

    • Perform the same procedure as for A-B, but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN->PIP2 Dephosphorylates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates ThienoInhibitor Thienopyrimidine Inhibitor ThienoInhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of thienopyrimidine compounds.

PK_Optimization_Workflow Start Hit Compound with Poor PK Properties Assess_PK Assess In Vitro ADME (Solubility, Stability, Permeability) Start->Assess_PK Identify_Liabilities Identify Key PK Liabilities Assess_PK->Identify_Liabilities Solubility_Issue Strategy: Improve Solubility (e.g., add polar groups, salt form) Identify_Liabilities->Solubility_Issue Poor Solubility Stability_Issue Strategy: Improve Stability (e.g., block metabolism, bioisosteres) Identify_Liabilities->Stability_Issue Rapid Metabolism Permeability_Issue Strategy: Improve Permeability (e.g., modulate lipophilicity) Identify_Liabilities->Permeability_Issue Low Permeability Synthesize Synthesize Analogs Solubility_Issue->Synthesize Stability_Issue->Synthesize Permeability_Issue->Synthesize Reassess_PK Re-assess In Vitro ADME Synthesize->Reassess_PK Decision PK Profile Improved? Reassess_PK->Decision Decision->Identify_Liabilities No/Iterate In_Vivo Proceed to In Vivo PK Studies Decision->In_Vivo Yes End Lead Candidate In_Vivo->End

Caption: A typical workflow for the pharmacokinetic optimization of thienopyrimidine inhibitors.

References

Validation & Comparative

A Comparative Analysis: 4-Chloro-5-phenylthieno[2,3-d]pyrimidine Derivatives versus Erlotinib as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Erlotinib, a well-established EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. However, the quest for novel inhibitors with improved efficacy, selectivity, and resistance profiles is relentless. This guide provides a comparative overview of derivatives of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine and the established EGFR inhibitor, erlotinib, offering insights for researchers and drug development professionals.

Introduction to the Compounds

Erlotinib is a potent, reversible inhibitor of the EGFR tyrosine kinase. It competes with adenosine triphosphate (ATP) at the catalytic site of the receptor, thereby blocking the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.[1][2][3] It has shown significant clinical benefit, particularly in patients with activating EGFR mutations.[1][4]

Thieno[2,3-d]pyrimidine derivatives represent a class of heterocyclic compounds that have garnered significant interest as potential kinase inhibitors due to their structural similarity to the adenine core of ATP. The 4-chloro-5-phenyl substitution pattern is of interest for its potential to confer specific interactions within the EGFR active site. Various derivatives of this scaffold have been synthesized and evaluated for their anticancer and EGFR inhibitory activities.[5][6]

Comparative Biological Activity

The following tables summarize the in vitro inhibitory activities of erlotinib and representative thieno[2,3-d]pyrimidine derivatives against EGFR and various cancer cell lines. It is important to note that the thieno[2,3-d]pyrimidine data is for specific, publicly disclosed derivatives and not for this compound itself.

Table 1: EGFR Kinase Inhibitory Activity (IC50)

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (T790M Mutant) IC50 (nM)Reference
Erlotinib2>1000[3]
Thieno[2,3-d]pyrimidine Derivative 5b37.19204.10[5]
Pyridothieno[3,2-d]pyrimidin-4-amine Derivative 5a36.7Not Reported[7]

Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines

CompoundCell LineEGFR StatusIC50 (µM)Reference
ErlotinibA549 (NSCLC)Wild-Type>20[3]
ErlotinibPC-9 (NSCLC)Exon 19 del0.03[4]
ErlotinibH1975 (NSCLC)L858R/T790M>20[1]
Thieno[2,3-d]pyrimidine Derivative 5bA549 (NSCLC)Wild-Type17.79[5]
Thieno[2,3-d]pyrimidine Derivative 5bMCF-7 (Breast)Wild-Type22.66[5]

Experimental Protocols

The data presented above are typically generated using the following standard experimental methodologies:

EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.

  • Reagents: Recombinant human EGFR (wild-type or mutant), ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound.

  • Procedure:

    • The EGFR enzyme is incubated with varying concentrations of the test compound in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of substrate phosphorylation is measured. This can be done using various methods, such as ELISA with a phospho-specific antibody, radiometric assays using ³²P-ATP, or fluorescence-based assays.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound or a vehicle control.

    • After a specified incubation period (e.g., 72 hours), the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the resulting dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib / Thieno[2,3-d]pyrimidine Erlotinib->EGFR Inhibits (ATP competitive)

Caption: EGFR signaling pathway and the inhibitory action of TKIs.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Comparison synthesis Synthesis of Thieno[2,3-d]pyrimidine Derivatives kinase_assay EGFR Kinase Assay (Wild-Type & Mutants) synthesis->kinase_assay cell_viability Cell Viability Assays (e.g., MTT on Cancer Cell Lines) kinase_assay->cell_viability western_blot Western Blot for Downstream Signaling (p-EGFR, p-AKT, p-ERK) cell_viability->western_blot cell_cycle Cell Cycle Analysis western_blot->cell_cycle apoptosis Apoptosis Assays cell_cycle->apoptosis data_analysis IC50 Determination & Comparison with Erlotinib apoptosis->data_analysis

Caption: Workflow for the evaluation of novel EGFR inhibitors.

Discussion and Future Directions

The available data on thieno[2,3-d]pyrimidine derivatives suggest that this scaffold holds promise for the development of novel EGFR inhibitors. Some derivatives exhibit potent inhibitory activity against wild-type EGFR, comparable to erlotinib. However, a key challenge in EGFR inhibitor development is overcoming resistance, particularly the T790M "gatekeeper" mutation. The data for derivative 5b indicates a significant drop in potency against the T790M mutant, a characteristic shared with first-generation inhibitors like erlotinib.

Future research on this compound and related analogs should focus on:

  • Synthesis and direct biological evaluation: To ascertain the specific EGFR inhibitory profile of this compound.

  • Structure-activity relationship (SAR) studies: To optimize the scaffold for improved potency against clinically relevant EGFR mutations, including T790M and exon 20 insertions.

  • Selectivity profiling: To assess the inhibitory activity against other kinases to understand the off-target effects and potential for broader therapeutic applications.

  • In vivo studies: To evaluate the efficacy, pharmacokinetics, and safety of promising lead compounds in preclinical cancer models.

References

Comparative study of thieno[2,3-d]pyrimidine and quinazoline scaffolds as kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Thieno[2,3-d]pyrimidine and Quinazoline Scaffolds as Potent Kinase Inhibitors

In the landscape of modern drug discovery, particularly in the realm of oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy. Among the myriad of heterocyclic scaffolds explored for this purpose, thieno[2,3-d]pyrimidines and quinazolines have garnered significant attention due to their structural resemblance to the native purine core of ATP and their proven efficacy in inhibiting a range of protein kinases.[1] This guide provides a comparative overview of these two privileged scaffolds, delving into their structure-activity relationships (SAR), inhibitory profiles against key kinase targets, and the experimental methodologies employed in their evaluation.

Introduction to the Scaffolds

Quinazoline: The quinazoline scaffold has a rich history in medicinal chemistry, forming the backbone of several FDA-approved kinase inhibitors, including gefitinib, erlotinib, and lapatinib.[2][3] Its success is largely attributed to the 4-anilinoquinazoline moiety, which has proven to be a critical pharmacophore for Epidermal Growth Factor Receptor (EGFR) inhibition.[4] The quinazoline core's nitrogen atoms at positions 1 and 3 play a crucial role in forming hydrogen bonds within the ATP-binding pocket of kinases, thereby anchoring the inhibitor.[5]

Thieno[2,3-d]pyrimidine: As a bioisostere of the quinazoline nucleus, the thieno[2,3-d]pyrimidine scaffold has also demonstrated significant potential as a kinase inhibitor.[1] This scaffold is present in the third-generation EGFR inhibitor, olmutinib.[6] The fusion of a thiophene ring to the pyrimidine core alters the electronic properties and steric profile of the molecule, offering opportunities for novel interactions within the kinase active site and potentially leading to improved selectivity and potency.[7]

Comparative Inhibitory Activity

Both thieno[2,3-d]pyrimidine and quinazoline derivatives have been extensively investigated as inhibitors of various kinase families, most notably EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR). The following tables summarize the inhibitory activities of representative compounds from both scaffolds against these key targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently dysregulated in various cancers.[2][8] Both scaffolds have yielded potent EGFR inhibitors, including those active against clinically relevant mutant forms like T790M.[6][9]

Scaffold Compound Target IC50 (nM) Reference
QuinazolineGefitinibEGFRwt15.59 µM (A549 cells)[2]
QuinazolineErlotinibEGFRwt-[10]
QuinazolineCompound 24EGFRwt6.54 µM (A549 cells)[2]
QuinazolineCompound 24EGFRT790M1.94 µM (cells)[2]
Thieno[2,3-d]pyrimidineCompound 5bEGFRwt37.19[6]
Thieno[2,3-d]pyrimidineCompound 5bEGFRT790M204.10[6]
Thieno[2,3-d]pyrimidineCompound 7aEGFRwt88.24[11]
Thieno[2,3-d]pyrimidineCompound 7aEGFRT790M92.02[11]

Structure-Activity Relationship Summary for EGFR Inhibitors:

  • Quinazolines: For 4-anilinoquinazolines, substitutions at the C6 and C7 positions with long, linear alkoxy chains often enhance activity.[4] Small, lipophilic groups at the meta-position of the C4-aniline ring are generally favored.[4]

  • Thieno[2,3-d]pyrimidines: For thieno[2,3-d]pyrimidine-based EGFR inhibitors, substitutions at both the 2-phenyl and 4-anilino positions are critical for high potency.[9] An electron-donating group, such as a methoxy group, at the 4-position of the 2-phenyl ring can enhance activity.[9]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, a process crucial for tumor growth and metastasis.[12][13] Both scaffolds have been successfully utilized to develop potent VEGFR-2 inhibitors.

Scaffold Compound Target IC50 (nM) Reference
QuinazolineVandetanibVEGFR-2-[13]
QuinazolineCompound VIIIVEGFR-260.00[14]
QuinazolineCompound 11dVEGFR-25.49 µM[13]
Thieno[2,3-d]pyrimidineCompound 8bVEGFR-25[15]
Thieno[2,3-d]pyrimidineCompound 8eVEGFR-23.9[15]
Thieno[2,3-d]pyrimidineCompound 17fVEGFR-2-[12]

Structure-Activity Relationship Summary for VEGFR-2 Inhibitors:

  • Quinazolines: Novel quinazoline derivatives have been designed to target VEGFR-2, with some compounds showing potent inhibition in the nanomolar range.[14] The design strategy often involves mimicking the binding modes of known VEGFR-2 inhibitors.[14]

  • Thieno[2,3-d]pyrimidines: Thieno[2,3-d]pyrimidine derivatives have demonstrated exceptionally potent VEGFR-2 inhibition, with IC50 values in the low nanomolar range.[15] The design of these inhibitors often focuses on establishing key interactions within the ATP-binding site of VEGFR-2.[15]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the biological context and experimental approaches, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates Thieno_Quin Thieno[2,3-d]pyrimidine or Quinazoline Inhibitor Thieno_Quin->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: Simplified overview of the EGFR signaling pathway and its inhibition.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization Scaffold Select Scaffold (Thieno[2,3-d]pyrimidine or Quinazoline) Synthesis Chemical Synthesis of Derivatives Scaffold->Synthesis Kinase_Assay In vitro Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., MTT for Antiproliferative Activity) Kinase_Assay->Cell_Assay In_Vivo In vivo Efficacy Studies (Animal Models) Cell_Assay->In_Vivo SAR Structure-Activity Relationship (SAR) Analysis In_Vivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols commonly used in the evaluation of thieno[2,3-d]pyrimidine and quinazoline kinase inhibitors.

General Procedure for Synthesis of 4-Anilinoquinazoline Derivatives

A common synthetic route to 4-anilinoquinazolines involves a nucleophilic aromatic substitution reaction.

  • Chlorination: The quinazolinone intermediate is suspended in a suitable solvent (e.g., toluene) with a catalytic amount of DMF. Thionyl chloride (SOCl2) is added dropwise, and the mixture is refluxed. The solvent and excess SOCl2 are removed under reduced pressure to yield the 4-chloroquinazoline intermediate.[4]

  • Nucleophilic Aromatic Substitution: The 4-chloroquinazoline is dissolved in a solvent like isopropanol. The desired aniline derivative (e.g., 3-chloro-4-fluoroaniline) and a catalytic amount of an acid (e.g., pyridine hydrochloride) are added. The mixture is refluxed for several hours.[4]

  • Purification: Upon cooling, the product precipitates and can be collected by filtration. Further purification is typically achieved through recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reaction Setup: The kinase, substrate, and test compound (at various concentrations) are combined in a reaction buffer in a multi-well plate.

  • Initiation: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.

  • Signal Generation: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete any remaining ATP. Subsequently, a kinase detection reagent is added, which converts the generated ADP into ATP. This newly formed ATP drives a luciferase-based reaction, producing a luminescent signal that is proportional to the amount of ADP generated and thus, the kinase activity.[9]

  • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

Both thieno[2,3-d]pyrimidine and quinazoline scaffolds are undeniably powerful frameworks for the design of potent kinase inhibitors. The quinazoline core has a proven track record with several approved drugs, particularly targeting EGFR. The thieno[2,3-d]pyrimidine scaffold, as a versatile bioisostere, has demonstrated exceptional potency against various kinases, including VEGFR-2, and has also been successfully incorporated into next-generation EGFR inhibitors.

The choice between these scaffolds in a drug discovery program will depend on the specific kinase target, the desired selectivity profile, and the potential to optimize pharmacokinetic and pharmacodynamic properties. The extensive body of research on both scaffolds provides a solid foundation for medicinal chemists to design and develop novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

Unlocking Precision Oncology: A Comparative Guide to the Structure-Activity Relationship of 4-Anilino-Thieno[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of targeted cancer therapy, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, giving rise to a multitude of potent and selective kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-anilino-thieno[2,3-d]pyrimidine analogs, offering a valuable resource for researchers, scientists, and drug development professionals. By dissecting the intricate interplay between chemical modifications and biological activity, we aim to illuminate the path toward designing next-generation therapeutics with enhanced efficacy and precision.

This comparative guide synthesizes experimental data from seminal studies, focusing on the inhibition of key oncogenic kinases, including Mitogen-activated protein kinase-interacting kinase 1 (MNK1), Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR). Through a detailed examination of quantitative data, experimental protocols, and visual representations of signaling pathways and SAR principles, this document serves as an essential tool for navigating the chemical space of these promising anticancer agents.

Key Structure-Activity Relationship Insights

The biological activity of 4-anilino-thieno[2,3-d]pyrimidine analogs is profoundly influenced by the nature and position of substituents on both the thieno[2,3-d]pyrimidine core and the 4-anilino moiety. Extensive research has revealed several key trends:

  • The 4-Anilino Moiety: Substitutions on this ring are critical for potency and selectivity. For instance, in the context of MNK1 inhibition, the presence of a fluorine atom at the 4-position and an isopropoxy group at the 2-position of the aniline ring has been shown to be highly favorable.[1][2][3] Similarly, for EGFR inhibitors, halogen substitutions on the anilino ring often enhance activity.

  • The Thieno[2,3-d]pyrimidine Core: Modifications at the C2 and C5/C6 positions of the core structure can significantly impact kinase inhibitory activity. For PI3K inhibitors, the introduction of a morpholine group at the 4-position is a common feature, while aryl substitutions at the C2 position are crucial for isoform selectivity.[4]

  • Linker and Terminal Groups: The nature of the linker connecting various pharmacophoric elements and the terminal functional groups also play a vital role in determining the overall activity profile of these compounds.

Comparative Inhibitory Activities

To facilitate a clear comparison of the performance of different 4-anilino-thieno[2,3-d]pyrimidine analogs, the following tables summarize their inhibitory activities against key kinase targets.

Table 1: MNK1 Inhibitory Activity of 4-Anilino-Thieno[2,3-d]pyrimidine Analogs
Compound IDR1 (Anilino Substituents)MNK1 IC50 (nM)Cell LineCell-based IC50 (µM)
12dj 2-isopropoxy, 4-fluoro1.8SUNE-10.45
786-O0.58
MNK-7g 2-isopropoxy, 4-fluoroPotent (qualitative)--

Data extracted from multiple sources, specific assay conditions may vary.[1][3]

Table 2: PI3K Inhibitory Activity of 4-Anilino-Thieno[2,3-d]pyrimidine Analogs
Compound IDR2 (C2-substituent)R3 (Anilino Substituents)PI3Kβ Inhibition (%)PI3Kγ Inhibition (%)
IIIa 3-hydroxyphenyl-6270
VIb 3-hydroxy-5-methoxyphenyl-7284
IIIb 4-hydroxyphenyl-<40<40
VIc 4-hydroxy-5-methoxyphenyl-50<40
IIIk 3-methoxyphenyl-<4048

Inhibition measured at a concentration of 10 µM.[4]

Table 3: EGFR Inhibitory Activity of 4-Anilino-Thieno[2,3-d]pyrimidine Analogs
Compound IDR (Anilino Substituents)EGFR WT IC50 (nM)EGFR T790M IC50 (nM)
11b 4-(3-chlorophenyl)amino904030
Erlotinib -24.25-

Data extracted from multiple sources, specific assay conditions may vary.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a foundation for the replication and extension of these findings.

In Vitro Kinase Activity Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against a specific kinase.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), a solution of the purified recombinant kinase, a solution of the specific substrate (e.g., a peptide or protein), and a solution of ATP.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate to the kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.[6]

    • Fluorescence/FRET-based Assay: Using fluorescently labeled substrates.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specific period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Molecular Landscape

To better understand the context and findings of SAR studies, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and a summary of the structure-activity relationships.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor 4-Anilino-thieno[2,3-d]pyrimidine Analog Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway, a critical regulator of cell growth and survival, is a key target for many 4-anilino-thieno[2,3-d]pyrimidine inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Compound_Library Compound Library (4-Anilino-thieno[2,3-d]pyrimidines) Kinase_Assay In Vitro Kinase Assay (e.g., MNK1, PI3K, EGFR) Compound_Library->Kinase_Assay Hit_Identification Hit Identification (IC50 Determination) Kinase_Assay->Hit_Identification Cell_Viability Cell Viability Assay (e.g., MTT Assay) Hit_Identification->Cell_Viability Western_Blot Western Blot (Target Phosphorylation) Cell_Viability->Western_Blot Lead_Selection Lead Compound Selection Western_Blot->Lead_Selection

Caption: A generalized workflow for the screening and identification of potent 4-anilino-thieno[2,3-d]pyrimidine-based kinase inhibitors.

SAR_Summary cluster_0 Key Modification Sites Core Thieno[2,3-d]pyrimidine Core Anilino 4-Anilino Moiety (Potency & Selectivity) Core->Anilino C2_Position C2-Position (Isoform Selectivity) Core->C2_Position C5_C6 C5/C6-Positions (Activity Modulation) Core->C5_C6

Caption: A summary of the key structural elements of 4-anilino-thieno[2,3-d]pyrimidine analogs that are critical for their structure-activity relationship.

References

A Head-to-Head Comparison of Fused Pyrimidine Heterocycles as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cellular processes like proliferation and differentiation.[1][2] Its dysregulation, often through activating mutations or overexpression, is a key driver in the progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] Consequently, EGFR has become a primary target for anticancer therapies.[5] Fused pyrimidine systems have emerged as a highly effective and widely studied class of EGFR inhibitors, forming the core scaffold of numerous approved drugs.[1][6]

This guide provides a head-to-head comparison of prominent fused pyrimidine heterocycles—Quinazolines, Thieno[2,3-d]pyrimidines, Furo[2,3-d]pyrimidines, and Pyrrolo[2,3-d]pyrimidines—as EGFR inhibitors. The comparison focuses on their inhibitory potency against wild-type (WT) EGFR and clinically significant mutants (e.g., L858R, T790M, C797S), supported by experimental data.

The EGFR Signaling Pathway and Inhibition

Upon binding to ligands like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes auto-phosphorylation of its intracellular kinase domain.[7] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and invasion.[3][8] Fused pyrimidine inhibitors typically function as ATP-competitive inhibitors, binding to the ATP pocket of the EGFR kinase domain to block its activity and halt the downstream signaling cascade.[2][7]

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K-AKT Pathway EGF EGF Ligand EGFR Extracellular Transmembrane Kinase Domain EGF->EGFR:f0 Binding Grb2_SOS Grb2/SOS EGFR:f2->Grb2_SOS Recruitment & Activation PI3K PI3K EGFR:f2->PI3K Inhibitor Fused Pyrimidine Inhibitor Inhibitor->EGFR:f2 Inhibition RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and Point of Inhibition.

Quantitative Performance Data: A Comparative Overview

The inhibitory activity of compounds is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the in vitro enzymatic inhibitory activities of representative compounds from each heterocyclic class against wild-type EGFR and key mutants.

Table 1: Quinazoline Derivatives - Potency (IC50)

CompoundEGFR WT (nM)EGFR L858R (nM)EGFR L858R/T790M (nM)Reference(s)
Gefitinib~20-40~10-20>1000[9][10]
Erlotinib~2-5~1-4>500[9][11]
Afatinib~0.5~0.4~10[10][11]
Dacomitinib~6~5~15[10][11]

Table 2: Thieno[2,3-d]pyrimidine Derivatives - Potency (IC50)

CompoundEGFR WT (nM)EGFR T790M (nM)Cell Line (IC50, µM)Reference(s)
Olmutinib241.1H1975 (0.009)[12]
Compound 5b37.19204.10A549 (17.79)[12]
Compound 7a--HepG2 (0.01)[13][14]

Table 3: Furo[2,3-d]pyrimidine Derivatives - Potency (IC50)

CompoundEGFR WT (nM)EGFR L858R/T790M (nM)Cell Line (IC50, µM)Reference(s)
Compound 3f121-T-47D (breast)[15][16]
Compound 2440.4--[2]
Compound 38-2-6H1975 (0.6)[17]

Table 4: Pyrrolo[2,3-d]pyrimidine Derivatives - Potency (IC50)

CompoundEGFR WT (nM)EGFR L858R/T790M/C797S (nM)Cell Line (IC50, µM)Reference(s)
Compound 463.76--[1]
Compound 483.63--[1]
Compound 31r>10000.51 (L858R) / 0.35 (19del)Ba/F3 Cells[18][19]

Head-to-Head Analysis

  • Quinazolines : This scaffold is the foundation for first and second-generation EGFR inhibitors like Gefitinib, Erlotinib, and Afatinib.[10][11] They are highly potent against sensitizing mutations (L858R, del19) but lose efficacy significantly against the T790M resistance mutation.[9] Second-generation inhibitors show improved potency against T790M but often have dose-limiting toxicity due to inhibition of wild-type EGFR.[10]

  • Thieno[2,3-d]pyrimidines : This class has yielded potent inhibitors, including the third-generation drug Olmutinib (although its development was halted).[12] These compounds demonstrate strong activity against the T790M mutation, representing a significant advantage over first-generation inhibitors.[12][20] Structure-activity relationship (SAR) studies often focus on modifications to enhance selectivity for mutant EGFR over wild-type.[1][6]

  • Furo[2,3-d]pyrimidines : Derivatives of this scaffold have shown potent EGFR inhibition at submicromolar levels, comparable to reference inhibitors like erlotinib.[15][16] Research has demonstrated that specific substitutions can lead to highly potent and selective inhibition of mutant EGFR, including the L858R/T790M double mutant.[2][17]

  • Pyrrolo[2,3-d]pyrimidines : This versatile scaffold has been extensively explored, leading to potent inhibitors of both EGFR and other kinases like VEGFR.[21][22] Recent efforts have focused on developing fourth-generation inhibitors from this class that can overcome the C797S mutation, which confers resistance to third-generation drugs like Osimertinib.[18][19] Compounds like 31r show remarkable selectivity, potently inhibiting triple-mutant EGFR while sparing the wild-type form.[18]

Experimental Methodologies

The evaluation of novel EGFR inhibitors follows a standardized workflow, progressing from initial enzymatic assays to cell-based studies and finally to in vivo animal models.

Experimental_Workflow A Compound Synthesis (Fused Pyrimidine Analogs) B In Vitro Kinase Assay (e.g., ADP-Glo, HTRF) A->B Screening C Determine IC50 (WT & Mutant EGFR) B->C D Cell-Based Viability Assay (e.g., MTT, CellTiter-Glo) C->D Potent Hits E Determine GI50/EC50 (Cancer Cell Lines) D->E F In Vivo Xenograft Model (e.g., Nude Mice) E->F Active Compounds G Evaluate Tumor Growth Inhibition F->G H Lead Optimization G->H

Caption: General Experimental Workflow for Evaluating EGFR Inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[23]

  • Principle : The assay is performed in two steps. First, the kinase reaction occurs where EGFR phosphorylates a substrate, converting ATP to ADP. Second, the remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then used to produce a luminescent signal via a luciferase/luciferin reaction. The light output is proportional to the initial kinase activity.[7][23]

  • Reagent Preparation : Prepare stock solutions of the test compounds (inhibitors) in 100% DMSO. Create serial dilutions in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA). The final DMSO concentration should not exceed 1%. Prepare a master mix containing the peptide substrate and ATP.[7]

  • Kinase Reaction :

    • Add 5 µL of the diluted inhibitor or control (DMSO) to the wells of a 96- or 384-well plate.

    • Add 10 µL of the substrate/ATP master mix.

    • Initiate the reaction by adding 10 µL of diluted recombinant EGFR enzyme.

    • Incubate the plate at 30°C for 60 minutes.[7]

  • ADP Detection :

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[7]

  • Data Analysis : Measure luminescence using a plate-reading luminometer. Subtract background (no enzyme control) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.[7]

Cell Viability Assay (MTT Protocol)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Principle : Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan, measured by absorbance, is proportional to the number of viable cells.[24][25]

  • Procedure :

    • Cell Seeding : Seed cells (e.g., A549, H1975) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[24]

    • Compound Treatment : Treat cells with serial dilutions of the fused pyrimidine inhibitors for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

    • MTT Addition : Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[25]

    • Solubilization : Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[25]

  • Data Analysis : Measure the absorbance of each well using a spectrophotometer at a wavelength of ~570 nm. The results are typically expressed as a percentage of the vehicle control, and the GI50 (concentration for 50% growth inhibition) is calculated.

In Vivo Tumor Xenograft Model Protocol

Xenograft models are essential for evaluating the in vivo efficacy of novel EGFR inhibitors.[26]

  • Principle : Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound to evaluate its effect on tumor growth.[26][27]

  • Procedure :

    • Cell Implantation : Harvest human cancer cells (e.g., NCI-H1975 for T790M studies) during their logarithmic growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel® and inject subcutaneously (e.g., 5 x 10^6 cells) into the flank of 6-8 week old female athymic nude mice.[26]

    • Tumor Monitoring : Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[26]

    • Treatment : When tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment groups (vehicle control, test compound at different doses, standard-of-care). Administer the compounds via the appropriate route (e.g., oral gavage) according to the dosing schedule (e.g., once daily).[26][28]

    • Endpoint : Continue treatment for a defined period (e.g., 21-28 days). Monitor tumor volume and animal body weight (as a measure of toxicity) throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for target engagement).[26]

  • Data Analysis : Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze the statistical significance of the results.[26]

Conclusion

Fused pyrimidine heterocycles are a cornerstone of EGFR-targeted cancer therapy. While the foundational quinazoline scaffold paved the way, newer fused systems like thieno[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, and particularly pyrrolo[2,3-d]pyrimidines offer critical advantages in overcoming acquired resistance. The development of pyrrolo[2,3-d]pyrimidines effective against the T790M/C797S triple mutant highlights the ongoing innovation in this chemical space.[18] The continued exploration of these scaffolds, guided by robust SAR and a systematic experimental workflow, is crucial for developing next-generation inhibitors that can effectively combat the evolution of EGFR-driven cancers.

References

Validating In Vivo Efficacy: A Comparative Analysis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine Derivatives in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo efficacy of a novel thieno[2,3-d]pyrimidine derivative, KD-8, against other KRAS G12D inhibitors and standard-of-care chemotherapies in colorectal cancer xenograft models. The data presented is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction

The thieno[2,3-d]pyrimidine scaffold is a promising heterocyclic ring system that has been extensively explored for the development of potent kinase inhibitors and anticancer agents.[1] Its structural similarity to the purine base, adenine, makes it an ideal candidate for targeting ATP-binding sites of various oncogenic proteins.[1] A recent study has highlighted a novel thieno[2,3-d]pyrimidine analog, KD-8, as a potent and selective inhibitor of the KRAS G12D mutation, a key driver in a significant portion of colorectal cancers.[2] This guide will summarize the in vivo antitumor efficacy of KD-8 and compare it with other investigational KRAS G12D inhibitors and established chemotherapeutic agents in the well-characterized CT26 colorectal cancer xenograft model.

Comparative Efficacy in CT26 Xenograft Model

The CT26 cell line, a murine colon carcinoma model, harbors the KRAS G12D mutation and is widely used in preclinical cancer research to evaluate novel therapeutics.[1][3] The following table summarizes the in vivo efficacy of KD-8 and a selection of alternative therapies in the CT26 subcutaneous xenograft model.

Compound/RegimenDosing and AdministrationTumor Growth Inhibition (TGI)NotesReference
KD-8 40 mg/kg, oral42%Well-tolerated with no apparent toxicity.[2]
KD-8 60 mg/kg, oral53%Well-tolerated with no apparent toxicity.[2]
INCB161734 Oral (dose not specified)Significant tumor growth inhibitionA novel, potent, and orally bioavailable KRAS G12D selective inhibitor.[4]
5-Fluorouracil (5-FU) + Oxaliplatin (L-OHP) IntraperitonealSignificant tumor growth suppressionStandard-of-care chemotherapy for colorectal cancer.[5]
Hypoestoxide (HE) Oral>60%A natural diterpenoid with anti-tumor activity.[6]
HE + 5-FU (low dose) Oral>60%Combination therapy showing significant efficacy.[6]

Signaling Pathway and Mechanism of Action

The KRAS protein is a GTPase that functions as a molecular switch in the MAPK/ERK and PI3K/AKT signaling pathways, which are critical for cell proliferation, survival, and differentiation.[7] The G12D mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumor growth.[7] Thieno[2,3-d]pyrimidine derivative KD-8 is designed to specifically inhibit this mutated form of KRAS, thereby blocking the aberrant signaling cascade.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS_G12D KRAS G12D (Active) EGFR->KRAS_G12D Activation RAF RAF KRAS_G12D->RAF PI3K PI3K KRAS_G12D->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibition of Apoptosis KD8 KD-8 (Thieno[2,3-d]pyrimidine) KD8->KRAS_G12D Inhibition

Figure 1. Simplified KRAS G12D signaling pathway and the inhibitory action of KD-8.

Experimental Protocols

Subcutaneous Xenograft Model

The following is a generalized protocol for establishing a subcutaneous xenograft model, based on common practices.[8][9][10][11][12]

Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_animal_procedure Animal Procedure cluster_treatment Treatment and Analysis Harvest Harvest CT26 cells (logarithmic growth phase) Wash Wash cells with PBS Harvest->Wash Resuspend Resuspend in PBS/Matrigel (1:1 ratio) Wash->Resuspend Inject Subcutaneous injection into the flank of BALB/c mice Resuspend->Inject Monitor_Tumor Monitor tumor growth Inject->Monitor_Tumor Randomize Randomize mice into treatment groups Monitor_Tumor->Randomize Administer Administer KD-8 or alternative therapies Randomize->Administer Measure Measure tumor volume and body weight regularly Administer->Measure Analyze Analyze tumor growth inhibition (TGI) Measure->Analyze

Figure 2. General workflow for a subcutaneous xenograft study.

1. Cell Culture and Preparation:

  • CT26 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested during the logarithmic growth phase.

  • After washing with phosphate-buffered saline (PBS), cells are resuspended in a 1:1 mixture of PBS and Matrigel to a final concentration of 1–5 × 10⁷ cells/mL.[12]

2. Animal Handling and Tumor Implantation:

  • Immunocompetent BALB/c mice (for syngeneic models like CT26) or immunodeficient mice (for human cell line xenografts) are used, typically at 6-8 weeks of age.[11]

  • A cell suspension of 100-200 µL is injected subcutaneously into the flank of each mouse.[12]

3. Tumor Growth Monitoring and Treatment:

  • Tumor volumes are measured regularly using calipers and calculated using the formula: Volume = (width)² x length/2.[10]

  • When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • The investigational compound (e.g., KD-8) and control/alternative therapies are administered according to the specified dosing schedule.

  • Animal body weight and overall health are monitored throughout the study to assess toxicity.

4. Efficacy Evaluation:

  • Tumor growth inhibition (TGI) is calculated at the end of the study to determine the efficacy of the treatment.

Conclusion

The thieno[2,3-d]pyrimidine derivative KD-8 demonstrates significant, dose-dependent antitumor efficacy in a KRAS G12D-mutated colorectal cancer xenograft model.[2] Its performance is comparable to or exceeds that of other investigational agents and is achieved with a favorable toxicity profile. These findings underscore the potential of the thieno[2,3-d]pyrimidine scaffold in the development of targeted cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of KD-8 and related compounds.

References

Kinase Selectivity Showdown: 4-Chloro-5-phenylthieno[2,3-d]pyrimidine Scrutinized Against Industry Veterans

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of kinase inhibitor development, achieving a precise selectivity profile is paramount for therapeutic success. This guide offers a comparative analysis of the kinase selectivity of a representative 4-Chloro-5-phenylthieno[2,3-d]pyrimidine derivative against two well-established, broad-spectrum kinase inhibitors: Dasatinib and Staurosporine. This objective comparison, supported by experimental data, is intended to provide researchers, scientists, and drug development professionals with valuable insights into the potential and specificity of the thieno[2,3-d]pyrimidine scaffold.

The thieno[2,3-d]pyrimidine core has emerged as a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors targeting a range of oncogenic and inflammatory pathways. Understanding the interaction of derivatives like this compound with the human kinome is a critical step in advancing novel therapeutics.

Comparative Kinase Inhibition Profile

To provide a clear comparison, the following table summarizes the inhibitory activity (IC50) of a representative 5-phenylthieno[2,3-d]pyrimidine derivative, referred to as Compound 6b, alongside the activities of Dasatinib and Staurosporine against a panel of kinases. It is important to note that a comprehensive kinome-wide scan for the specific this compound was not publicly available. Therefore, data for a closely related analog, N-(3-fluoro-4-(5-phenylthieno(2,3-d)pyrimidin-4-yloxy)phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Compound 6b), is presented as a surrogate to represent the thieno[2,3-d]pyrimidine class in this analysis.

Kinase TargetThieno[2,3-d]pyrimidine (Compound 6b) IC50 (nM)Dasatinib IC50 (nM)Staurosporine IC50 (nM)
c-Met35.7110-
KDR (VEGFR2)>100000.8-
c-Kit>100001-
EGFR>1000010000.3
FGFR1>1000038-
FLT3>1000010.2
PDGFRβ>100001.1-
Abl-0.6-
LCK-0.4-
SRC-0.56
YES-0.4-
p38α>10000--
JNK1>10000--
CDK2/cyclin A>10000--
PKA--7
PKCα--3
CaMKII--20

The data reveals that the representative thieno[2,3-d]pyrimidine compound 6b exhibits high potency and selectivity for c-Met, with significantly less activity against the other kinases tested. In stark contrast, both Dasatinib and Staurosporine demonstrate broad-spectrum activity, inhibiting a wide range of kinases at low nanomolar concentrations. This highlights the potential of the thieno[2,3-d]pyrimidine scaffold for developing highly selective kinase inhibitors.

Experimental Protocols

The generation of reliable kinase selectivity data hinges on robust and well-defined experimental protocols. The following are detailed methodologies for commonly employed in vitro kinase inhibition assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay format is a widely used, homogeneous method for quantifying kinase activity and inhibition.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
  • Kinase Solution: The target kinase is diluted to a 2X final concentration in kinase buffer.
  • Substrate/ATP Solution: A fluorescently labeled substrate and ATP are prepared at 2X their final concentrations in kinase buffer. The ATP concentration is typically at or near the Km for the specific kinase.
  • Test Compound Dilution: The test compound (e.g., this compound) and control inhibitors (Dasatinib, Staurosporine) are serially diluted in DMSO and then further diluted in kinase buffer to a 4X final concentration.
  • Stop/Detection Solution: EDTA to stop the kinase reaction and a europium-labeled anti-phospho-substrate antibody are prepared in a detection buffer.

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the 4X test compound dilution to the appropriate wells.
  • Add 5 µL of the 2X kinase solution to all wells.
  • Gently mix and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
  • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution.
  • Incubate the reaction for 60-120 minutes at room temperature.
  • Stop the reaction by adding 10 µL of the Stop/Detection Solution.
  • Incubate for 60 minutes at room temperature to allow for antibody binding.
  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

3. Data Analysis:

  • The ratio of the acceptor to donor emission is calculated.
  • Percentage inhibition is determined relative to DMSO controls (0% inhibition) and a positive control inhibitor (100% inhibition).
  • IC50 values are calculated by fitting the percentage inhibition data to a four-parameter logistic model.

Radiometric Kinase Assay ([γ-33P]-ATP Filter Binding Assay)

This traditional method directly measures the incorporation of a radiolabeled phosphate group onto a substrate.

1. Reagent Preparation:

  • Kinase Reaction Buffer: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.
  • Kinase Solution: The target kinase is diluted in kinase reaction buffer.
  • Substrate Solution: The protein or peptide substrate is prepared in kinase reaction buffer.
  • ATP Solution: A stock of [γ-33P]-ATP is diluted with unlabeled ATP in kinase reaction buffer to the desired specific activity and final concentration (typically at the Km for the kinase).
  • Test Compound Dilution: Compounds are serially diluted in DMSO.

2. Assay Procedure (96-well plate format):

  • Add test compound dilutions to the assay plate.
  • Add the kinase solution to all wells.
  • Add the substrate solution to all wells.
  • Initiate the reaction by adding the ATP solution.
  • Incubate the reaction for a predetermined time at 30°C.
  • Stop the reaction by adding phosphoric acid.
  • Transfer the reaction mixture to a phosphocellulose filter plate.
  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]-ATP.
  • Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • The counts per minute (CPM) are proportional to the kinase activity.
  • Percentage inhibition is calculated relative to DMSO controls.
  • IC50 values are determined using a non-linear regression analysis.

Visualizing the Process and Pathway

To further elucidate the experimental and biological context, the following diagrams illustrate a typical kinase profiling workflow and a key signaling pathway often targeted by thieno[2,3-d]pyrimidine derivatives.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Buffers) reaction_setup Reaction Setup (Incubate Kinase & Inhibitor) reagent_prep->reaction_setup compound_prep Compound Dilution (Test & Control Inhibitors) compound_prep->reaction_setup reaction_init Initiate Reaction (Add ATP/Substrate) reaction_setup->reaction_init reaction_stop Stop Reaction & Detect Signal reaction_init->reaction_stop data_acq Data Acquisition (Plate Reader / Scintillation Counter) reaction_stop->data_acq data_proc Data Processing (% Inhibition Calculation) data_acq->data_proc ic50_calc IC50 Determination (Dose-Response Curve Fitting) data_proc->ic50_calc EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Comparative Guide to the Anti-Proliferative Activity of 5-Substituted Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various 5-substituted thieno[2,3-d]pyrimidine derivatives, focusing on their anti-proliferative activities against several cancer cell lines. The thieno[2,3-d]pyrimidine scaffold is a key heterocyclic structure in medicinal chemistry, recognized as a "bioisostere" of purine, which allows it to interact with a wide range of biological targets, particularly protein kinases involved in cancer progression.[1][2] This document summarizes quantitative experimental data, details common experimental methodologies, and visualizes key signaling pathways and workflows to support researchers in drug discovery and development.

Comparison of Anti-Proliferative and Kinase Inhibitory Activity

The anti-proliferative efficacy of thieno[2,3-d]pyrimidine derivatives is frequently attributed to their ability to inhibit protein kinases crucial for tumor growth and survival. The following tables summarize the inhibitory concentrations (IC50) and enzymatic inhibition data for representative compounds from various studies.

Table 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a primary target for many thieno[2,3-d]pyrimidine derivatives, with compounds being developed to inhibit both wild-type (WT) and mutant forms of the receptor, such as the T790M resistance mutant.[3][4]

CompoundSubstitution PatternTarget Cell Line / EnzymeIC50 ValueReference
5b 5-phenyl derivativeA549 (Lung)17.79 µM[3]
MCF-7 (Breast)22.66 µM[3]
EGFRWT (Wild-Type)37.19 nM[3]
EGFRT790M (Mutant)204.10 nM[3]
7a Thieno[2,3-d]pyrimidine derivativeHepG2 (Liver)9.31 µM[5]
PC3 (Prostate)16.02 µM[5]
EGFRWT (Wild-Type)88.24 nM[5]
EGFRT790M (Mutant)92.02 nM[5]
3b & 3f 5-arylthieno[2,3-d]pyrimidinesMCF-7 (Breast)9.1 - 28.5 nM[6]
Table 2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients, making it a critical target in cancer therapy.[7]

CompoundSubstitution PatternTarget Cell Line / EnzymeIC50 ValueReference
17f Thieno[2,3-d]pyrimidine derivativeHCT-116 (Colon)2.80 µM[7]
HepG2 (Liver)4.10 µM[7]
VEGFR-20.23 µM[7]
Table 3: Other Kinase and Cellular Target Inhibitors

Thieno[2,3-d]pyrimidines have been shown to inhibit a diverse range of other targets, including kinases like PDGFR and FLT3, enzymes involved in purine biosynthesis, and structural components like microtubules.[8][9][10][11]

CompoundTarget Cell Line / EnzymeIC50 / EC50 ValueMechanism of ActionReference
9d PANC-1 (Pancreatic) / PDGFR-α5.4 µM / 0.155 µMPDGFR-α inhibitor[10]
5 HepG-2 (Liver) / FLT3 Kinase5.3 µM / High InhibitionFLT3 Kinase inhibitor, Apoptosis/Autophagy induction[9]
8 HepG-2 (Liver)3.3 µMKinase inhibitor, Apoptosis/Autophagy induction[9]
4 MDA-MB-4359.0 nM (IC50) / 19 nM (EC50)Microtubule depolymerization[11]
5d A549 (Lung) / MIF23.0 µM / 1.0 µMd-Dopachrome tautomerase (MIF2) inhibitor[12]
4-9 KB (Oral)2.11 - 7.19 nMAntifolates (GARFTase/AICARFTase inhibitors)[8]
Table 4: General Anti-Proliferative Activity Against Various Cancer Cell Lines

This table presents the cytotoxic activity of various thieno[2,3-d]pyrimidine derivatives against a range of cancer cell lines, demonstrating the broad applicability of this scaffold.

CompoundCancer Cell LineIC50 ValueReference
10b MCF-7 (Breast)19.4 µM[13]
10e MCF-7 (Breast)14.5 µM[13]
8d HUH-7 (Liver)5.8 µg/mL[14]
MCF-7 (Breast)8.3 µg/mL[14]
BHK (Kidney)17 µg/mL[14]
l MDA-MB-231 (Breast)27.6 µM[15]
7h HCT116 (Colon) & MDA-MB-231 (Breast)25–50 nM[16]
7i HCT116 (Colon) & MDA-MB-231 (Breast)25–50 nM[16]

Signaling Pathways and Mechanisms of Action

The anti-proliferative effects of 5-substituted thieno[2,3-d]pyrimidines are often a result of their interaction with key signaling pathways that regulate cell growth, division, and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is frequently overactivated in epithelial cancers. Thieno[2,3-d]pyrimidines can act as ATP-competitive inhibitors, blocking the downstream signaling cascade that leads to proliferation and survival.[3][6][17]

EGFR_Pathway cluster_EGFR Receptor Dimerization & Autophosphorylation EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Inhibitor Thieno[2,3-d]pyrimidine Inhibitor TK Tyrosine Kinase Domain P P TK->P RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor->TK Inhibits (ATP competitive)

Caption: Simplified EGFR signaling pathway and its inhibition by thieno[2,3-d]pyrimidines.

VEGFR-2 Signaling Pathway

Inhibition of the VEGFR-2 pathway is a key strategy to block tumor angiogenesis. By binding to the kinase domain of VEGFR-2, thieno[2,3-d]pyrimidine derivatives can prevent the signaling that leads to endothelial cell proliferation and migration.[7]

VEGFR_Pathway cluster_VEGFR Receptor Dimerization & Autophosphorylation VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Inhibitor_V Thieno[2,3-d]pyrimidine Inhibitor TK_V Tyrosine Kinase Domain P_V P TK_V->P_V PLC PLCγ P_V->PLC Activates PI3K PI3K P_V->PI3K Activates Angiogenesis Angiogenesis, Endothelial Cell Proliferation, Survival PLC->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis Inhibitor_V->TK_V Inhibits

Caption: Overview of the VEGFR-2 signaling pathway and its inhibition.

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro assays: cell viability assays to measure anti-proliferative effects and kinase inhibition assays to determine enzymatic potency.

Cell Viability (MTT) Assay

The anti-proliferative effects of the compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][7][14]

  • Cell Culture: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Incubation: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives (typically in a serial dilution) and incubated for a period of 48 to 72 hours.

  • MTT Reagent: The MTT reagent is added to each well. Metabolically active cells contain mitochondrial reductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.

  • Solubilization: After a few hours of incubation with MTT, a solubilizing agent (such as DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

Enzymatic assays are used to determine the direct inhibitory effect of the compounds on specific kinase targets like EGFR or VEGFR-2.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase enzyme, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations.

  • Initiation: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Signal Generation: The amount of kinase activity is quantified. A common method involves measuring the amount of ATP consumed. For example, the ADP-Glo™ Kinase Assay works as follows:

    • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete any remaining ATP.

    • Subsequently, a kinase detection reagent is added to convert the ADP generated by the kinase reaction back into ATP.

    • This newly synthesized ATP drives a luciferase-based reaction, producing a luminescent signal that is proportional to the initial kinase activity.

  • Data Acquisition: The luminescent signal is read using a luminometer.

  • IC50 Calculation: The inhibitory activity is calculated relative to a control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

General Experimental Workflow

The discovery and evaluation of novel anti-proliferative agents follow a structured workflow, from initial design to in vitro testing.

SAR_Workflow Design Compound Design & Library Synthesis Screening Primary Screening: Anti-Proliferative Assay (e.g., MTT on Cancer Cell Line) Design->Screening Hit_Ident Hit Identification (Compounds with IC50 < Threshold) Screening->Hit_Ident Enzyme_Assay Secondary Screening: In Vitro Kinase Assay (e.g., EGFR, VEGFR-2) Hit_Ident->Enzyme_Assay Potent Hits SAR Structure-Activity Relationship (SAR) Analysis Hit_Ident->SAR Inactive/Weak Hits Enzyme_Assay->SAR Advanced Advanced Studies: Apoptosis, Cell Cycle, In Vivo Models Enzyme_Assay->Advanced Lead Compounds Optimization Lead Optimization (Chemical Modification) SAR->Optimization Optimization->Screening New Analogs

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

References

Navigating Resistance: A Comparative Guide to Thieno[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth evaluation of thieno[2,3-d]pyrimidine derivatives against key kinase drug targets, focusing on their performance in the face of acquired resistance. This guide provides a comprehensive analysis of their inhibitory profiles, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide delves into the drug resistance profiles of these inhibitors against critical cancer targets: Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-Kinase (PI3K). Understanding how structural modifications to the thieno[2,3-d]pyrimidine core impact efficacy against wild-type and mutant kinases is paramount for the development of next-generation therapeutics that can overcome acquired resistance.

Comparative Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) of various thieno[2,3-d]pyrimidine derivatives against wild-type and clinically relevant mutant kinases, providing a clear comparison of their potency and resistance profiles.

Table 1: EGFR Inhibitors
CompoundEGFR (Wild-Type) IC50 (nM)EGFR (T790M) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Reference
Compound 5b 37.19204.10-[1]
Compound B1 >1000-13[2]
Olmutinib (HM61713) ---[3]

Note: A lower IC50 value indicates greater potency. The T790M "gatekeeper" mutation is a common mechanism of resistance to first and second-generation EGFR inhibitors. The double mutant L858R/T790M is also a clinically significant resistance variant.

Table 2: BTK Inhibitors

Acquired resistance to covalent BTK inhibitors, which target Cysteine 481 (C481), is a significant clinical challenge. The C481S mutation is the most common resistance mechanism.[4] Non-covalent BTK inhibitors have been developed to overcome this, but they too can encounter resistance through various other mutations in the kinase domain. While specific IC50 data for a broad range of thieno[2,3-d]pyrimidine inhibitors against these mutants are still emerging, the scaffold has been incorporated into potent BTK inhibitors. Olmutinib, a thieno[2,3-d]pyrimidine, is also noted to inhibit BTK.[3]

Common BTK Resistance Mutations:

  • Covalent Inhibitor Resistance: C481S[4]

  • Non-Covalent Inhibitor Resistance: V416L, A428D, M437R, T474I, L528W[5][6]

A novel thieno[3,2-b]pyran-7-one based inhibitor, SRX3262, has shown the ability to overcome resistance from the BTK-C481S mutation.[7]

Table 3: VEGFR-2 Inhibitors
CompoundVEGFR-2 IC50 (nM)Reference
Compound 17f 230[8]
Unnamed Derivative 68.13[9]
Compound 8b 5[10]
Compound 8e 3.9[10]

Note: Research into resistance mechanisms for thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors is an active area of investigation.

Table 4: PI3K Inhibitors
CompoundPI3Kβ (% Inhibition @ 10µM)PI3Kγ (% Inhibition @ 10µM)Reference
Compound IIIa 62%70%[11]
Compound VIb 72%84%[11]

Note: The development of resistance to PI3K inhibitors is a complex process involving multiple mechanisms, including feedback loop activation and genetic alterations in the pathway.[1] The resistance profiles of thieno[2,3-d]pyrimidine-based PI3K inhibitors are not yet fully characterized.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for two key assays used to evaluate the efficacy of kinase inhibitors.

Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the in vitro inhibitory activity of compounds against a specific kinase and can be adapted for EGFR, BTK, VEGFR, or PI3K. It measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant kinase (EGFR, BTK, VEGFR-2, or PI3K)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • Thieno[2,3-d]pyrimidine inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thieno[2,3-d]pyrimidine inhibitor in DMSO.

  • Reaction Setup:

    • In a white assay plate, add 1 µL of the diluted inhibitor or DMSO (for control).

    • Add 2 µL of the recombinant kinase solution.

    • Prepare a master mix of the kinase substrate and ATP in the kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., NCI-H1975 for EGFR T790M)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Thieno[2,3-d]pyrimidine inhibitor (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine inhibitor. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Visualizing the Landscape of Inhibition and Resistance

To better understand the context in which these inhibitors function, the following diagrams illustrate key signaling pathways and a general experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Antigen Antigen Antigen->BCR Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->BTK

Caption: BTK Signaling Pathway and Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_development Lead Optimization KinaseAssay Kinase Inhibition Assay (Wild-Type & Mutant) IC50 IC50 Determination KinaseAssay->IC50 CellViability Cell Viability Assay (Cancer Cell Lines) CellViability->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR LeadOpt Lead Compound Optimization SAR->LeadOpt Compound Thieno[2,3-d]pyrimidine Compound Library Compound->KinaseAssay Compound->CellViability

Caption: Experimental Workflow for Inhibitor Evaluation.

This guide provides a snapshot of the current landscape of thieno[2,3-d]pyrimidine inhibitors and their resistance profiles. The presented data and protocols serve as a valuable resource for researchers dedicated to advancing cancer therapy through the rational design of novel kinase inhibitors that can effectively combat drug resistance. The continued exploration of this versatile scaffold holds significant promise for the development of more durable and effective treatments for a range of malignancies.

References

Comparative Analysis of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine and its Analogs: A Guide to Tyrosine Kinase Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the tyrosine kinase inhibitory profile of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine and its structurally related analogs. Due to the limited availability of comprehensive public data on the specific cross-reactivity of this compound, this document focuses on the broader selectivity of the thieno[2,3-d]pyrimidine scaffold and presents data from close structural analogs to infer potential cross-reactivity. The thieno[2,3-d]pyrimidine core is a well-established scaffold in medicinal chemistry, known to interact with the ATP-binding site of various kinases. Derivatives of this scaffold have been investigated as inhibitors of several tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Fms-like Tyrosine Kinase 3 (FLT3), and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3]

Quantitative Analysis of Thieno[2,3-d]pyrimidine Analogs

The following table summarizes the inhibitory activity of selected thieno[2,3-d]pyrimidine derivatives against various tyrosine kinases. It is important to note that these are analogs of this compound, and substitutions on the core scaffold can significantly alter potency and selectivity.

Compound IDTarget KinaseIC50 (nM)Reference
Analog 1 (B1)EGFRL858R/T790M13[3]
EGFRWT>1000[3]
Analog 2 (8k)ROCK14[1]
ROCK21[1]
Analog 3 (Compound 2i)CDK2Not specified[4]
CDK5Not specified[4]
Aurora ANot specified[4]
Analog 4 (Compound 118)EGFR0.7[5]
Analog 5 (Compound 123)EGFR0.9[5]

Signaling Pathway Context

The diagram below illustrates a simplified signaling pathway involving receptor tyrosine kinases (RTKs), highlighting the point of intervention for kinase inhibitors like thieno[2,3-d]pyrimidine derivatives.

RTK_Signaling_Pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds to Dimerization Dimerization & Autophosphorylation RTK->Dimerization Induces Dimerization->RTK Activates ADP ADP Dimerization->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Activates Thienopyrimidine This compound (or Analog) Thienopyrimidine->Dimerization Inhibits ATP Binding ATP ATP ATP->Dimerization Phosphate Donor Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Leads to

Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Experimental Protocols

The following provides a generalized protocol for an in vitro tyrosine kinase inhibition assay, based on common methodologies such as the ADP-Glo™ Kinase Assay.[6][7] Specific parameters would need to be optimized for each kinase and inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific tyrosine kinase.

Materials:

  • Tyrosine kinase enzyme

  • Kinase substrate (peptide or protein)

  • Test compound (e.g., this compound)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT, BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents

  • Microplate reader (luminometer)

  • Multi-well assay plates (e.g., 384-well)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the kinase enzyme, substrate, and test compound to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™ Method):

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase_Inhibition_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Add_Reagents Add Kinase, Substrate, and Compound to Plate Prep_Compound->Add_Reagents Initiate_Reaction Initiate Reaction with ATP Add_Reagents->Initiate_Reaction Incubate_Kinase Incubate at 30°C Initiate_Reaction->Incubate_Kinase Terminate_Reaction Terminate Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_Kinase->Terminate_Reaction Incubate_Stop Incubate at RT Terminate_Reaction->Incubate_Stop Detect_Signal Convert ADP to Light (Kinase Detection Reagent) Incubate_Stop->Detect_Signal Incubate_Detect Incubate at RT Detect_Signal->Incubate_Detect Read_Plate Measure Luminescence Incubate_Detect->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Generalized workflow for an in vitro kinase inhibition assay.

Conclusion

References

A Comparative Analysis of Novel Thieno[2,3-d]pyrimidines and Standard Chemotherapeutics: Benchmarking Safety and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and safer cancer therapies, researchers are increasingly turning to targeted treatments that promise greater precision with fewer side effects compared to traditional chemotherapy. This guide provides a comprehensive comparison of the safety and toxicity profiles of a promising new class of compounds, thieno[2,3-d]pyrimidines, against established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical data to inform future research and development.

Executive Summary

Novel thieno[2,3-d]pyrimidine derivatives have emerged as potent anticancer agents, often functioning as kinase inhibitors that target specific signaling pathways crucial for tumor growth and survival, such as the EGFR and VEGFR-2 pathways. This targeted approach suggests a potential for a wider therapeutic window and a more favorable safety profile compared to standard chemotherapeutics like doxorubicin, cisplatin, and paclitaxel, which often exert their effects through non-specific cytotoxic mechanisms, leading to significant off-target toxicity. This guide presents a comparative analysis of in vitro cytotoxicity and in vivo toxicity data, alongside detailed experimental protocols and visualizations of the key signaling pathways involved.

Comparative Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the IC₅₀ values of various novel thieno[2,3-d]pyrimidine derivatives against several cancer cell lines, benchmarked against standard chemotherapeutic drugs. It is important to note that IC₅₀ values can vary between studies due to different experimental conditions.

Compound/DrugCell LineIC₅₀ (µM)Reference
Thieno[2,3-d]pyrimidine Derivatives
Compound 9aHT-29 (Colon)1.21 ± 0.34[1]
Compound 9bHT-29 (Colon)0.85 ± 0.16[1]
Compound 9aHepG2 (Liver)6.62 ± 0.7[1]
Compound 8HepG2 (Liver)3.3 ± 0.90[2]
Compound 9aMCF-7 (Breast)7.2 ± 1.9[1]
Compound 8MCF-7 (Breast)4.132 ± 0.5[2]
Compound RP-010PC-3 (Prostate)< 1[3]
Compound RP-010DU145 (Prostate)< 1[3]
Thienopyrimidine 3MCF-7 (Breast)0.045[4]
Thienopyrimidine 2MDA-MB-231 (Breast)0.16[4]
TPH104cBT-20 (Breast)0.22 ± 0.06[5]
TPH104mBT-20 (Breast)0.18 ± 0.03[5]
Standard Chemotherapeutics
DoxorubicinHT-29 (Colon)1.4 ± 1.16[1]
DoxorubicinHepG2 (Liver)13.915 ± 2.2[1]
DoxorubicinMCF-7 (Breast)8.43 ± 0.5[1]
DoxorubicinJurkat> Doxorubicin[6]
DoxorubicinHT-29> Doxorubicin[6]
CisplatinMCF-7 (Breast)Varies widely[7]
CisplatinHepG2 (Liver)Varies widely[7]
PaclitaxelMDA-MB-231 (Breast)29.3[2]

In Vivo Toxicity Comparison

In vivo studies are crucial for assessing the systemic toxicity of a compound. The 50% lethal dose (LD₅₀) and the maximum tolerated dose (MTD) are key parameters. While specific LD₅₀ values for many novel thieno[2,3-d]pyrimidines are not yet established in publicly available literature, several studies indicate a favorable toxicity profile in animal models.[3][8]

Compound/DrugAnimal ModelRouteLD₅₀ / MTDReference
Thieno[2,3-d]pyrimidine Derivatives
RP-010Zebrafish-No significant toxicity up to 6 µM[3]
2155-14 & 2155-18MiceSubcutaneousNo significant toxicity at 50 mg/kg/day for 3 weeks[8]
Standard Chemotherapeutics
CisplatinMice-Lethal dose can range from 14-18 mg/kg[9]
PaclitaxelMiceIntraperitonealLD₅₀ = 128 mg/kg[10]
Paclitaxel (Taxol)Mice-LD₅₀ = 31.3 mg/kg[11]
Paclitaxel-loaded LNCsMiceIntravenousLD₅₀ = 216 mg/kg[12]
Paclitaxel (Taxol)MiceIntravenousMTD = 12 mg/kg[12]

Signaling Pathway Diagrams

The differential mechanisms of action between targeted thieno[2,3-d]pyrimidines and broad-spectrum chemotherapeutics are a key determinant of their respective toxicity profiles.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Thieno_pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_pyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway Inhibition by Thieno[2,3-d]pyrimidines.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thieno_pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_pyrimidine->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

VEGFR-2 Signaling Pathway Inhibition by Thieno[2,3-d]pyrimidines.

Doxorubicin_MoA cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitochondria Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Membrane_Damage Membrane Damage ROS_Generation->Membrane_Damage Membrane_Damage->Apoptosis

Mechanism of Action of Doxorubicin.

Cisplatin_MoA cluster_nucleus Nucleus Cisplatin Cisplatin DNA_Adducts Formation of DNA Adducts (Cross-links) Cisplatin->DNA_Adducts Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Adducts->Replication_Inhibition DNA_Damage_Response Activation of DNA Damage Response DNA_Adducts->DNA_Damage_Response Apoptosis Apoptosis Replication_Inhibition->Apoptosis DNA_Damage_Response->Apoptosis

Mechanism of Action of Cisplatin.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Thieno[2,3-d]pyrimidine compounds and standard chemotherapeutics

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Acute Toxicity Study in Rodents

This protocol provides a general framework for assessing the acute toxicity of a novel compound in a rodent model (e.g., mice or rats).

Animals:

  • Healthy, young adult mice or rats of a specific strain (e.g., BALB/c mice, Sprague-Dawley rats), with an equal number of males and females.

Procedure:

  • Dose Selection: Based on in vitro cytotoxicity data, a range of doses is selected. A preliminary dose-range-finding study with a small number of animals may be necessary.

  • Compound Administration: The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). A control group receives the vehicle alone.

  • Observation: Animals are observed for clinical signs of toxicity immediately after dosing and then periodically for at least 14 days. Observations include changes in skin and fur, eyes, respiratory and circulatory patterns, autonomic and central nervous system effects, and behavior. Body weight is recorded daily.

  • Endpoint: The study can be designed to determine the MTD (the highest dose that does not cause unacceptable toxicity) or the LD₅₀ (the dose that is lethal to 50% of the animals).

  • Pathology: At the end of the study, all animals (including those that die prematurely) undergo a gross necropsy. Key organs (e.g., liver, kidneys, heart, lungs, spleen) are weighed and preserved for histopathological examination.[13][14]

  • Clinical Pathology: Blood samples are collected for hematology and serum biochemistry analysis to assess effects on the hematopoietic system and organ function (e.g., liver enzymes, kidney function markers).[15][16]

Hematology Parameters:

  • White blood cell count (WBC)

  • Red blood cell count (RBC)

  • Hemoglobin (HGB)

  • Hematocrit (HCT)

  • Platelet count (PLT)

Serum Biochemistry Parameters:

  • Alanine aminotransferase (ALT)

  • Aspartate aminotransferase (AST)

  • Alkaline phosphatase (ALP)

  • Blood urea nitrogen (BUN)

  • Creatinine

Conclusion

The data presented in this guide suggest that novel thieno[2,3-d]pyrimidine derivatives hold significant promise as anticancer agents with a potentially improved safety and toxicity profile compared to standard chemotherapeutics. Their targeted mechanism of action, inhibiting specific signaling pathways like EGFR and VEGFR-2, likely contributes to their potent in vitro cytotoxicity against cancer cells, while in some cases showing less impact on non-cancerous cells. Furthermore, preliminary in vivo data for some derivatives suggest a wider therapeutic window.

In contrast, standard chemotherapeutics like doxorubicin and cisplatin, while effective, exhibit broad cytotoxicity that leads to significant dose-limiting toxicities. Their mechanisms of action, involving DNA intercalation and the generation of reactive oxygen species, affect both cancerous and healthy, rapidly dividing cells.

Further comprehensive in vivo toxicity studies on a wider range of thieno[2,3-d]pyrimidine derivatives are warranted to fully elucidate their safety profiles and to establish clear MTD and LD₅₀ values. Such studies will be critical in advancing these promising compounds through the drug development pipeline and into clinical evaluation. This guide serves as a foundational resource for researchers dedicated to this important endeavor.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Chloro-5-phenylthieno[2,3-d]pyrimidine is a critical aspect of laboratory safety and environmental responsibility. As a chlorinated heterocyclic compound, it should be treated as hazardous waste unless explicitly stated otherwise by a qualified professional. Improper disposal, such as discarding in regular trash or pouring down the drain, is unacceptable for this class of chemicals.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn to prevent skin and eye contact, as well as inhalation.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield if there is a risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with chlorinated compounds.
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust or aerosols are generated.

Step-by-Step Disposal Plan

The disposal of this compound must be conducted in a systematic manner to ensure safety and compliance.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound, including contaminated materials like gloves, wipes, and chromatography media, as hazardous waste.[1]

  • This compound is classified as halogenated organic waste due to the presence of chlorine.[1]

  • It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[1]

2. Waste Containerization:

  • Use a designated, compatible, and properly sealed hazardous waste container.[1] Plastic containers are often preferred to glass to minimize the risk of breakage.[1]

  • Labeling: The container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings.[1] The name of the principal investigator or laboratory supervisor should also be included.[1]

3. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.[1]

  • This area should be at or near the point of generation and under the control of the laboratory personnel.[1]

  • Employ secondary containment to capture any potential leaks.[1]

4. Disposal of Empty Containers:

  • Any container that held this compound must be triple-rinsed with a suitable solvent that can effectively remove the chemical residue.[1]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1]

  • After triple-rinsing, air-drying, and defacing all labels, the container may potentially be disposed of as regular trash, but this is subject to institutional policies.[1]

5. Disposal Request and Pickup:

  • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or their designated hazardous waste contractor.

Experimental Workflow for Disposal

A Start: Identify Waste (this compound) B Wear Appropriate PPE A->B C Segregate as Halogenated Waste B->C D Place in Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Is Container Full? E->F G Request Pickup by EHS F->G Yes I Continue Accumulating Waste F->I No H End: Proper Disposal G->H I->E

Caption: Disposal workflow for this compound.

References

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Feasible Synthetic Routes

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4-Chloro-5-phenylthieno[2,3-d]pyrimidine
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.